Product packaging for 4-Methyl-2-pentenoic acid(Cat. No.:CAS No. 16666-43-6)

4-Methyl-2-pentenoic acid

Cat. No.: B6272868
CAS No.: 16666-43-6
M. Wt: 114.1
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-pentenoic acid (CAS 10321-71-8) is a high-purity, methyl-branched unsaturated fatty acid supplied for laboratory research use. This compound, with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol, is characterized as a clear liquid, often pale yellow, with a distinctive fatty and fruity odor reminiscent of blackberry and tea . It has a density of approximately 0.959 g/cm³ and a boiling point near 212°C . The compound is slightly soluble in water but readily soluble in common organic solvents such as ethanol, acetone, and ether . As a flavoring agent, it is of significant interest to researchers in the food and fragrance industries, where it is used to study and develop complex flavor profiles . Its structure also makes it a valuable building block in organic and chemical synthesis, particularly for producing more complex molecules . Furthermore, its role and properties are a subject of investigation in specialized medical research . Researchers should note that this product is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications. It is a hazardous material, causing severe skin burns and eye damage, and is harmful if swallowed . Proper handling precautions, including wearing protective gloves, clothing, and eye protection, are essential. It should be stored under cool, dry conditions in a sealed container and kept separate from oxidizing agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B6272868 4-Methyl-2-pentenoic acid CAS No. 16666-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-methylpent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOXMQCWUWZZNC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901012
Record name NoName_60
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fatty fruity aroma
Record name (E,Z)-4-Methylpent-2-enoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1796/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name (E,Z)-4-Methylpent-2-enoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1796/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.950-0.960
Record name (E,Z)-4-Methylpent-2-enoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1796/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10321-71-8, 16666-43-6
Record name 4-Methyl-2-pentenoic acid
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Record name 4-Methyl-2-pentenoic acid, (2E)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentenoic acid, 4-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-methylpent-2-en-1-oic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYL-2-PENTENOIC ACID, (2E)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Methyl-2-pentenoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-2-pentenoic Acid

Prepared by: Gemini, Senior Application Scientist

Foreword

This document provides a comprehensive technical overview of this compound, a molecule of interest in both academic research and industrial applications. As a methyl-branched, α,β-unsaturated carboxylic acid, it possesses a unique combination of structural features that dictate its chemical behavior and potential utility. This guide moves beyond a simple recitation of data, aiming instead to provide researchers, scientists, and drug development professionals with a foundational understanding of its core properties, the rationale behind its reactivity, and the methodologies for its characterization. The protocols and data presented herein are synthesized from established chemical principles and authoritative sources to ensure scientific integrity and practical relevance.

Core Molecular Identity and Physicochemical Profile

This compound (CAS No: 10321-71-8) is an organic compound classified as a methyl-branched fatty acid.[1][2] Its structure features a carboxylic acid functional group conjugated with a carbon-carbon double bond, a system that is fundamental to its reactivity.

The primary molecular identifiers are:

  • Molecular Formula: C₆H₁₀O₂[3]

  • Molecular Weight: 114.14 g/mol [3][4]

  • Synonyms: 3-Isopropyl acrylic acid, (E)-4-methylpent-2-enoic acid[1][5][6]

A summary of its key physicochemical properties is presented below. These parameters are critical for predicting its behavior in various chemical environments, from reaction vessels to biological systems.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[7][8]
Melting Point 34-35 °C[2][4][8]
Boiling Point 203-204 °C (at 760 mm Hg)[2][4][8]
Density 0.950 - 0.960 g/cm³ at 25 °C[4][8]
Refractive Index 1.442 - 1.453 at 20 °C[4][8]
pKa (Strongest Acidic) ~4.7 - 5.12[1][2][9]
Water Solubility Slightly soluble (~8.2 - 8.5 g/L)[1][5][7][8]
Organic Solvent Solubility Soluble in ethanol, ether, acetone[5][7][10]
logP (o/w) ~1.63 - 1.68[1][2][8]
Flash Point >100 °C (87.78 °C reported)[8][10]

Structural Elucidation: A Spectroscopic Roadmap

The confirmation of this compound's structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

An IR spectrum of this molecule is dominated by the carboxylic acid and alkene functionalities. Key expected absorption bands include:

  • O-H Stretch: A very broad and strong band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the conjugated carbonyl group.

  • C=C Stretch: A medium intensity band around 1640-1650 cm⁻¹ due to the alkene double bond.

  • C-H Stretches: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the isopropyl group and a band just above 3000 cm⁻¹ for the sp² C-H bonds of the alkene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • -COOH Proton: A singlet, typically deshielded, appearing far downfield (>10 ppm).

    • Vinyl Protons (-CH=CH-): Two doublets in the 5.7-7.5 ppm region. The coupling constant between them would confirm the stereochemistry of the double bond (typically larger for the trans isomer).

    • Isopropyl Methine Proton (-CH(CH₃)₂): A multiplet around 2.1-2.8 ppm, split by the adjacent vinyl proton and the six methyl protons.

    • Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet around 0.9-1.2 ppm, integrating to six protons.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A peak in the 170-180 ppm range.

    • Alkene Carbons (-CH=CH-): Two peaks between 115-150 ppm.

    • Isopropyl Methine Carbon (-CH(CH₃)₂): A peak in the 30-40 ppm range.

    • Isopropyl Methyl Carbons (-CH(CH₃)₂): A peak in the 20-25 ppm range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would be expected to show a molecular ion (M⁺) peak at an m/z of 114. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the isopropyl group.

Chemical Reactivity: The Interplay of Functional Groups

The chemical personality of this compound is defined by the electronic interplay between its carboxylic acid and the α,β-unsaturated system. This conjugation makes it susceptible to nucleophilic attack not only at the carbonyl carbon but also at the β-carbon in a process known as conjugate or Michael addition.[11][12]

cluster_molecule This compound cluster_reactivity Reactive Sites Molecule C₆H₁₀O₂ Carboxyl Carboxylic Acid Group (Site for esterification, amide formation, reduction) Molecule->Carboxyl Standard Acid Reactions Alkene Alkene Double Bond (Site for electrophilic addition, hydrogenation) Molecule->Alkene Standard Alkene Reactions Conjugate β-Carbon (Site for Nucleophilic Conjugate Addition) Molecule->Conjugate Vinylogous Reactivity

Caption: Key reactive sites of this compound.
  • Reactions of the Carboxylic Acid: It undergoes typical reactions of carboxylic acids, such as esterification with alcohols, conversion to acid chlorides, and amide formation with amines.

  • Reactions of the Alkene: The double bond can be hydrogenated to yield 4-methylpentanoic acid or undergo electrophilic addition reactions, although the electron-withdrawing nature of the carbonyl group deactivates it towards some electrophiles.

  • Conjugate Addition: This is a hallmark reaction for α,β-unsaturated carbonyl compounds.[12] Nucleophiles, particularly soft nucleophiles like thiols or cuprates, will preferentially attack the β-carbon. This reactivity is exploited in both organic synthesis and in biological contexts, where molecules with this motif can act as covalent modifiers.[13]

Experimental Protocol: Potentiometric Titration for pKa Determination

The acid dissociation constant (pKa) is a fundamental measure of a compound's acidity. For this compound, this value is crucial for understanding its behavior in aqueous solutions, including physiological environments. Potentiometric titration offers a reliable method for its determination.[14]

Objective: To determine the pKa of this compound by titrating it with a standardized strong base and monitoring the solution's pH.

Principle: The pKa is the pH at which the concentrations of the acidic form (HA) and its conjugate base (A⁻) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), this occurs at the half-equivalence point of the titration.[14]

Methodology
  • Preparation of Solutions:

    • Analyte: Accurately weigh approximately 0.1-0.2 g of this compound and dissolve it in ~100 mL of deionized water.[14] Gentle warming may be required, followed by cooling to room temperature.

    • Titrant: Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH).

  • Apparatus Setup:

    • Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

    • Place the analyte solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring it does not contact the stir bar.

    • Fill a burette with the standardized NaOH solution.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

    • As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL or dropwise) to accurately capture the steep inflection region around the equivalence point.

    • Continue adding titrant well past the equivalence point until the pH begins to plateau.

  • Data Analysis:

    • Plot the Titration Curve: Graph the recorded pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the Equivalence Point (Veq): The equivalence point is the midpoint of the steepest part of the curve. This can be identified visually or more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the peak corresponds to Veq.

    • Determine the Half-Equivalence Point: Calculate the volume at the half-equivalence point (Veq/2).

    • Find the pKa: Locate the volume corresponding to Veq/2 on the x-axis of the original titration curve. The corresponding pH on the y-axis is the experimental pKa of this compound.

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare & Standardize ~0.1 M NaOH Solution D Titrate Acid with NaOH A->D B Prepare Aqueous Solution of this compound B->D C Calibrate pH Meter C->D E Record pH vs. Volume Data D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point (Veq) F->G H Determine Half-Equivalence Point (Veq/2) G->H I Find pH at Veq/2 (pH = pKa) H->I

Sources

An In-Depth Technical Guide to 4-Methyl-2-pentenoic Acid (CAS 10321-71-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-pentenoic acid, with the CAS number 10321-71-8, is a methyl-branched, unsaturated fatty acid.[1][2] As a member of the broader class of branched-chain fatty acids (BCFAs), it holds potential interest for researchers in drug development and metabolic studies. BCFAs are increasingly recognized for their diverse biological roles, including their influence on cell membrane fluidity, metabolic regulation, and cellular signaling.[2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical characterization, and potential biological significance, to support its exploration in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a fatty, fruity aroma.[3] It is slightly soluble in water but soluble in organic solvents such as acetone, ether, and ethanol.[4] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 10321-71-8[2]
Molecular Formula C₆H₁₀O₂[5]
Molecular Weight 114.14 g/mol [2]
Boiling Point 203-204 °C at 760 mmHg[2]
Melting Point 34-35 °C[2]
Density 0.950-0.960 g/cm³ at 25 °C[2]
Refractive Index 1.442-1.453 at 20 °C[2]
Solubility in Water Slightly soluble[2]
logP (o/w) 1.681 (estimated)[6]

Synthesis of this compound

Synthesis via the Reformatsky Reaction

The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. Subsequent dehydration of the β-hydroxy ester yields the α,β-unsaturated ester, which can then be hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Reformatsky Reaction Approach

Step 1: Synthesis of Ethyl 3-hydroxy-4-methylpentanoate

  • Activate zinc dust by stirring it with 10% hydrochloric acid, followed by washing with water, ethanol, and then ether, and drying under vacuum.

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add the activated zinc (1.2 equivalents) and dry tetrahydrofuran (THF).

  • Add a solution of isobutyraldehyde (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in dry THF dropwise to the zinc suspension.

  • Initiate the reaction by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-hydroxy-4-methylpentanoate.

Step 2: Dehydration to Ethyl 4-methyl-2-pentenoate

  • Dissolve the crude β-hydroxy ester from Step 1 in pyridine.

  • Cool the solution in an ice bath and slowly add phosphoryl chloride (POCl₃) (1.5 equivalents).

  • Allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture onto crushed ice and extract with diethyl ether.

  • Wash the organic layer sequentially with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude ethyl 4-methyl-2-pentenoate by fractional distillation.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ethyl 4-methyl-2-pentenoate in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 equivalents) and reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Reformatsky_Synthesis cluster_step1 Step 1: Reformatsky Reaction isobutyraldehyde Isobutyraldehyde step1_reagents + isobutyraldehyde->step1_reagents ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->step1_reagents zinc Zn beta_hydroxy_ester Ethyl 3-hydroxy-4-methylpentanoate step1_reagents->beta_hydroxy_ester   THF dehydration Dehydration (e.g., POCl₃, Pyridine) beta_hydroxy_ester->dehydration unsaturated_ester Ethyl 4-methyl-2-pentenoate dehydration->unsaturated_ester hydrolysis Hydrolysis (NaOH, H₂O/EtOH) unsaturated_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: Synthetic workflow for this compound via the Reformatsky reaction.

Synthesis via the Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. This approach can be adapted to synthesize an ester of this compound, which can then be hydrolyzed.

Experimental Protocol: Wittig Reaction Approach

Step 1: Synthesis of the Phosphonium Ylide

  • Prepare the phosphonium salt by refluxing triphenylphosphine (1.0 equivalent) with ethyl bromoacetate (1.0 equivalent) in a suitable solvent like toluene.

  • Isolate the resulting phosphonium salt by filtration and dry it under vacuum.

  • To a suspension of the phosphonium salt in dry THF at 0 °C, add a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) (1.0 equivalent) to generate the ylide.

Step 2: Wittig Reaction

  • To the ylide solution from Step 1, add isobutyraldehyde (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a mixture of (E)- and (Z)-ethyl 4-methyl-2-pentenoate, can be purified by column chromatography.

Step 3: Hydrolysis to this compound

  • Follow the hydrolysis procedure as described in Step 3 of the Reformatsky reaction protocol.

Wittig_Synthesis phosphonium_salt Phosphonium Salt from Ethyl Bromoacetate ylide Phosphorus Ylide phosphonium_salt->ylide  + Base base Strong Base (e.g., NaH) wittig_reaction Wittig Reaction ylide->wittig_reaction isobutyraldehyde Isobutyraldehyde isobutyraldehyde->wittig_reaction unsaturated_ester (E/Z)-Ethyl 4-methyl-2-pentenoate wittig_reaction->unsaturated_ester hydrolysis Hydrolysis unsaturated_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: Synthetic workflow for this compound via the Wittig reaction.

Analytical Characterization

The purity and identity of this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like short-chain fatty acids. Derivatization is often employed to improve the chromatographic properties and sensitivity of the analytes.

Experimental Protocol: GC-MS Analysis

Sample Preparation and Derivatization:

  • Accurately weigh a small amount of the this compound sample into a vial.

  • Add a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a solution of pentafluorobenzyl bromide (PFBBr) in the presence of a base.

  • Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization.

  • After cooling, the sample is ready for injection into the GC-MS system.

GC-MS Conditions (Representative):

ParameterCondition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Oven Program Initial temperature of 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a suitable method for the quantification of α,β-unsaturated carboxylic acids. The double bond conjugated to the carbonyl group provides a chromophore for UV detection.

Experimental Protocol: HPLC Analysis

Chromatographic Conditions (Representative):

ParameterCondition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% phosphoric acid or formic acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the methine proton of the isopropyl group, and the methyl protons. The coupling constants between the vinyl protons can help determine the stereochemistry (E/Z) of the double bond.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the olefinic carbons, and the carbons of the isopropyl group.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration (around 1700-1725 cm⁻¹), and a C=C stretching vibration (around 1640-1680 cm⁻¹).

Biological Activity and Potential Applications

While extensive biological studies on this compound are limited, its structural features as a branched-chain unsaturated fatty acid suggest several areas of potential biological relevance.

Metabolic Effects

Branched-chain fatty acids are known to be involved in lipid metabolism.[2] The related compound, 4-pentenoic acid, is a known inhibitor of fatty acid β-oxidation.[7] It is plausible that this compound could also interact with enzymes involved in fatty acid metabolism, potentially modulating cellular energy homeostasis. This warrants further investigation, particularly in the context of metabolic disorders.

Cell Signaling

Fatty acids are increasingly recognized as signaling molecules that can modulate various cellular pathways. For instance, certain fatty acids can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) or can influence the activity of key signaling kinases such as AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR).[8][9] The potential for this compound to interact with these or other signaling pathways is an area ripe for exploration in drug discovery.

Biological_Context cluster_metabolism Potential Metabolic Effects cluster_signaling Potential Signaling Roles main_compound This compound (Branched-Chain Unsaturated Fatty Acid) fatty_acid_metabolism Fatty Acid Metabolism main_compound->fatty_acid_metabolism May interact with cell_signaling Cell Signaling Pathways main_compound->cell_signaling May modulate beta_oxidation β-Oxidation fatty_acid_metabolism->beta_oxidation influences energy_homeostasis Cellular Energy Homeostasis beta_oxidation->energy_homeostasis affects ppar PPARs cell_signaling->ppar ampk AMPK cell_signaling->ampk mtor mTOR cell_signaling->mtor

Caption: Potential biological roles of this compound.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a branched-chain unsaturated fatty acid with potential for further investigation in the fields of metabolic research and drug discovery. This technical guide provides a foundation for its synthesis, characterization, and potential biological exploration. The proposed synthetic routes offer reliable methods for its preparation, and the analytical protocols provide a framework for its characterization. Further studies are warranted to elucidate its specific biological activities and mechanisms of action, which may uncover novel therapeutic applications.

References

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  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0031561).
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An In-depth Technical Guide to 4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-methyl-2-pentenoic acid, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's core structural and nomenclatural characteristics, its physicochemical properties, synthesis, and key applications, grounding all claims in authoritative references.

Introduction: The Significance of a Branched-Chain Fatty Acid

This compound, a methyl-branched unsaturated fatty acid, is a molecule of interest across various scientific domains.[1] While structurally simple, its unique combination of an alkyl branch and a carboxylic acid function conjugated to a double bond imparts specific chemical reactivity and biological activity. It is found naturally, having been reported in black tea, and is recognized for its fatty, fruity aroma.[2][3] In the realm of applied chemistry, it serves as a valuable building block in the synthesis of more complex molecules, including photosensitive resins and potentially pharmaceutical intermediates.[2] This guide aims to provide a detailed exploration of its molecular structure, properties, and scientific relevance.

Molecular Structure and Nomenclature

A precise understanding of a molecule's structure is fundamental to comprehending its reactivity and function. This section dissects the structural features and naming conventions of this compound.

Systematic and Common Nomenclature

The compound is systematically named according to IUPAC (International Union of Pure and Applied Chemistry) rules. The parent chain is a five-carbon carboxylic acid, hence "pentenoic acid." The double bond is located at the second carbon (C2), and a methyl group is attached to the fourth carbon (C4), leading to the IUPAC name 4-methylpent-2-enoic acid .[4]

Common synonyms for this compound include:

  • This compound[5]

  • 3-Isopropyl acrylic acid[5]

  • Isohexenoic acid[4]

The CAS Registry Number for this compound is 10321-71-8 .[5][6][7]

Stereoisomerism: The Importance of (E) and (Z) Configuration

The presence of a double bond between C2 and C3 introduces the possibility of geometric isomerism. The substituents on the double bond can be arranged in either an E (entgegen, opposite) or Z (zusammen, together) configuration.

  • (E)-4-methylpent-2-enoic acid (trans-4-methyl-2-pentenoic acid): In this isomer, the higher priority groups on each carbon of the double bond (the carboxylic acid group on C2 and the isopropyl group on C3) are on opposite sides. This is often the more stable and common isomer.

  • (Z)-4-methylpent-2-enoic acid (cis-4-methyl-2-pentenoic acid): Here, the higher priority groups are on the same side of the double bond.[8]

The specific stereochemistry is crucial as it dictates the molecule's three-dimensional shape, which in turn influences its physical properties and biological interactions.

Diagram: Structural Representation and Isomerism of this compound

G cluster_E (E)-4-methylpent-2-enoic acid (trans) cluster_Z (Z)-4-methylpent-2-enoic acid (cis) E_C1 O E_C2 C E_C2->E_C1 E_C3 C E_C2->E_C3 E_C7 OH E_C2->E_C7 E_C4 C E_C3->E_C4 E_C5 H E_C3->E_C5 E_C6 H E_C4->E_C6 E_C8 CH3 E_C4->E_C8 E_C9 CH3 E_C4->E_C9 Z_C1 O Z_C2 C Z_C2->Z_C1 Z_C3 C Z_C2->Z_C3 Z_C7 OH Z_C2->Z_C7 Z_C4 C Z_C3->Z_C4 Z_C5 H Z_C3->Z_C5 Z_C6 H Z_C4->Z_C6 Z_C8 CH3 Z_C4->Z_C8 Z_C9 CH3 Z_C4->Z_C9

Caption: Geometric isomers of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data of a compound are critical for its identification, purification, and application in experimental settings.

Tabulated Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₆H₁₀O₂[7]
Molecular Weight 114.14 g/mol [7][8]
Appearance Colorless to light yellow clear liquid[2][6]
Odor Fatty, fruity, blackberry, tea[2][3]
Melting Point 34-35 °C[3][8]
Boiling Point 203-204 °C at 760 mmHg[3][8]
Density 0.950 - 0.960 g/cm³[3][8]
Refractive Index 1.442 - 1.453 at 20 °C[3][8]
Flash Point >100 °C (212 °F)[9]
Solubility Slightly soluble in water. Soluble in acetone, ether, and ethanol.[2][5][9]
logP (o/w) 1.681 (estimated)[3]
Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure.

  • ¹H NMR Spectroscopy: Proton NMR spectra would show characteristic signals for the vinyl protons, the methine proton at C4, the diastereotopic methyl protons of the isopropyl group, and the carboxylic acid proton.

  • ¹³C NMR Spectroscopy: Carbon NMR provides signals for each of the six unique carbon atoms, including the carbonyl carbon, the two olefinic carbons, the methine carbon, and the two methyl carbons.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and a C=C stretch (~1650 cm⁻¹).[4]

  • Mass Spectrometry: Electron ionization mass spectrometry would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. Data for the methyl ester derivative is also available.[10]

Synthesis and Reactivity

Understanding the synthesis and characteristic reactions of this compound is essential for its practical application in research and development.

Synthetic Approaches

While specific, detailed industrial synthesis protocols are often proprietary, general synthetic strategies can be inferred from established organic chemistry principles. A common approach involves the condensation of an appropriate aldehyde or ketone followed by oxidation. For instance, a related compound, (E)-2-methyl-2-pentenoic acid, can be synthesized from propanal via a self-condensation to form 2-methyl-2-pentanal, which is then oxidized using an agent like sodium chlorite (NaClO₂) to yield the final acid.[11]

Diagram: Generalized Synthetic Pathway

G A Aldehyde/Ketone Precursors B Condensation Reaction (e.g., Aldol, Knoevenagel) A->B Base/Acid Catalyst C α,β-Unsaturated Aldehyde/Ketone Intermediate B->C D Oxidation C->D Oxidizing Agent (e.g., NaClO2, H2O2) E This compound D->E

Caption: General workflow for synthesizing α,β-unsaturated carboxylic acids.

Key Reactivity

The reactivity of this compound is governed by its three functional components: the carboxylic acid, the carbon-carbon double bond, and the allylic position.

  • Carboxylic Acid Reactions: It can undergo typical reactions of carboxylic acids, such as esterification (reaction with an alcohol), conversion to acid chlorides (e.g., with thionyl chloride), and amide formation.

  • Double Bond Reactions: The alkene moiety can participate in addition reactions (e.g., hydrogenation, halogenation) and is susceptible to Michael addition due to its conjugation with the electron-withdrawing carbonyl group.

  • Allylic Position Reactions: The protons on the isopropyl group are allylic and can be involved in radical reactions.

Applications in Scientific Research and Development

This compound and its derivatives are utilized in several specialized areas.

Flavor and Fragrance Industry

Due to its distinct fatty and fruity aroma, it is used as a flavoring agent in food products.[8][9] The FEMA (Flavor and Extract Manufacturers Association) number assigned to it is 4180.[3][8]

Chemical Synthesis and Materials Science

It serves as a monomer or intermediate in the synthesis of polymers and specialty chemicals.[9] For example, it has been used in the development of photosensitive resins that contain a maleimide structure, highlighting its utility in materials science.[2]

Pharmaceutical and Agrochemical Research

Unsaturated carboxylic acids are important structural motifs in many biologically active molecules. While direct applications in marketed drugs are not widespread, compounds like 2-methyl-4-pentenoic acid are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[] Its structural features make it a candidate for derivatization to explore new therapeutic agents. Research has also shown it can inhibit fatty acid biosynthesis in certain microorganisms.

Safety and Handling

As a corrosive substance, this compound must be handled with appropriate care. It can cause severe skin burns and eye damage.[6][9] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are mandatory. It should be stored in a cool, dry place in a tightly sealed, corrosion-resistant container, away from oxidizing agents.[6][9]

Conclusion

This compound is a multifaceted compound whose significance extends from its presence in natural products to its application as a synthetic building block. Its well-defined structure, characterized by geometric isomerism, and the interplay of its functional groups, provide a rich area for chemical exploration. For researchers in drug development and materials science, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its potential in creating novel and functional molecules.

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A Comprehensive Guide to the IUPAC Nomenclature of (E)-4-methylpent-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles of IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for naming organic compounds to avoid ambiguity.[1] A systematic name, or IUPAC name, provides a unique identifier for a specific chemical structure.[1][2] For a molecule like (E)-4-methylpent-2-enoic acid, which contains multiple functional groups and stereochemistry, a precise application of these rules is paramount.

Prioritization of Functional Groups

When a molecule contains more than one functional group, IUPAC rules dictate a priority order to determine the principal functional group.[3][4][5] This principal group defines the suffix of the compound's name.[4][5] In the case of (E)-4-methylpent-2-enoic acid, the two present functional groups are a carboxylic acid (-COOH) and an alkene (C=C).

According to IUPAC conventions, the carboxylic acid group has a higher priority than the alkene group.[3][4][6][7] Consequently, the molecule is named as a carboxylic acid, and the "-oic acid" suffix is used.[7][8][9] The alkene is treated as a substituent and is indicated by the "-en-" infix in the parent chain name.[10][11]

Functional GroupPrioritySuffix (if principal)Prefix (if substituent)
Carboxylic AcidHighest-oic acidcarboxy-
AlkeneLower-ene-

Table 1: Simplified IUPAC Priority Rules for Relevant Functional Groups.

Section 2: Deconstructing the IUPAC Name: (E)-4-methylpent-2-enoic acid

The IUPAC name can be systematically broken down into its constituent parts, each providing specific information about the molecule's structure.

Identifying the Parent Chain

The first step is to identify the longest continuous carbon chain that contains the principal functional group.[1][5][8] In this molecule, the longest chain containing the carboxyl group has five carbon atoms. Therefore, the parent alkane name is "pentane."

Numbering the Parent Chain

The carbon chain is numbered starting from the carbon of the principal functional group.[9][12] In this case, the carboxyl carbon is designated as carbon-1 (C1).[8][9]

Locating and Naming Substituents and Unsaturation

With the chain numbered, the positions of the double bond and any substituents are identified.

  • Double Bond: The double bond is located between C2 and C3. The lower of the two numbers is used to indicate its position, hence "2-en".[1]

  • Methyl Group: A methyl group (-CH3) is attached to C4, leading to the prefix "4-methyl".

Combining these elements, we get the base name "4-methylpent-2-enoic acid".

Assigning Stereochemistry: The (E/Z) System

The presence of a double bond with different substituents on each carbon atom gives rise to stereoisomerism. The cis-trans notation is often insufficient for complex alkenes.[13] The IUPAC-preferred method for describing the absolute stereochemistry of double bonds is the E-Z notation, which is based on the Cahn-Ingold-Prelog (CIP) priority rules.[14][15]

Workflow for Assigning (E/Z) Configuration:

  • Identify Substituents: For each carbon of the double bond (C2 and C3), identify the two attached atoms or groups.

    • On C2: The substituents are a hydrogen atom (-H) and the carboxyl group (-COOH).

    • On C3: The substituents are a hydrogen atom (-H) and an isopropyl group (-CH(CH3)2).

  • Assign Priorities: Using the CIP rules, assign priorities (high or low) to the substituents on each carbon of the double bond. Priority is determined by the atomic number of the atom directly attached to the double-bonded carbon.[16][17]

    • On C2: The oxygen atom in the carboxyl group has a higher atomic number than the hydrogen atom. Therefore, -COOH is the high-priority group.

    • On C3: The carbon atom of the isopropyl group has a higher atomic number than the hydrogen atom. Therefore, -CH(CH3)2 is the high-priority group.

  • Determine Configuration:

    • If the two high-priority groups are on the same side of the double bond, the configuration is Z (from the German zusammen, meaning "together").[13][14]

    • If the two high-priority groups are on opposite sides of the double bond, the configuration is E (from the German entgegen, meaning "opposite").[13][14]

In the specified molecule, the high-priority groups (-COOH on C2 and -CH(CH3)2 on C3) are on opposite sides of the double bond. Therefore, the stereodescriptor is (E) .[14] This descriptor is placed in parentheses at the beginning of the name.[14]

Section 3: Visualizing the Structure and Nomenclature Logic

Visual representations are crucial for understanding complex chemical structures.

Molecular Structure

The following diagram illustrates the structure of (E)-4-methylpent-2-enoic acid with the IUPAC numbering.

Caption: Numbering of the carbon chain in (E)-4-methylpent-2-enoic acid.

Logic Flow for IUPAC Naming

The process of deriving the IUPAC name can be visualized as a decision-making workflow.

IUPAC_Naming_Workflow start Start with Chemical Structure find_principal 1. Identify Principal Functional Group (Carboxylic Acid > Alkene) start->find_principal find_parent 2. Find Longest Carbon Chain Containing Principal Group (5 Carbons -> Pent-) find_principal->find_parent number_chain 3. Number the Chain (C1 is the Carboxyl Carbon) find_parent->number_chain identify_substituents 4. Identify & Locate Substituents - Double bond at C2 -> -2-en- - Methyl group at C4 -> 4-methyl- number_chain->identify_substituents assemble_name 5. Assemble Base Name 4-methylpent-2-enoic acid identify_substituents->assemble_name assign_stereo 6. Determine Stereochemistry (E/Z) - Assign CIP priorities on C2 and C3. - High-priority groups are on opposite sides. assemble_name->assign_stereo final_name Final IUPAC Name: (E)-4-methylpent-2-enoic acid assign_stereo->final_name

Caption: Workflow for the systematic IUPAC naming of the target molecule.

Section 4: Conclusion

The IUPAC name (E)-4-methylpent-2-enoic acid is a precise descriptor of its chemical structure, derived from a logical application of established nomenclature rules. A thorough understanding of these rules, including functional group priority, chain identification and numbering, and stereochemical assignment, is essential for accurate scientific communication in research and development. This guide provides a foundational framework for applying these principles to similar unsaturated carboxylic acids.

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Physicochemical Characterization of 4-Methyl-2-pentenoic Acid: Boiling Point and Solubility for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides an in-depth examination of the critical physical properties of 4-Methyl-2-pentenoic acid, specifically its boiling point and solubility profile. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond mere data presentation to offer a foundational understanding of these characteristics, rooted in molecular structure and intermolecular forces. Mastery of these properties is paramount for optimizing reaction conditions, developing robust purification protocols, and designing effective formulation strategies.

Physicochemical Profile of this compound

This compound (C₆H₁₀O₂) is an unsaturated carboxylic acid whose utility in chemical synthesis and medical research necessitates a precise understanding of its physical behavior.[1][2] Its properties are dictated by the interplay between a polar carboxylic acid head and a nonpolar five-carbon branched alkyl chain.

The carboxyl functional group is the dominant factor influencing the boiling point. Like other carboxylic acids, this compound molecules can form strong intermolecular hydrogen bonds, creating stable dimers.[3][4] This association effectively doubles the molecular weight that must be overcome to transition into the vapor phase, resulting in a significantly elevated boiling point compared to alcohols or aldehydes of similar mass.[4]

Solubility, conversely, reflects a balance. The polar carboxyl group can engage in hydrogen bonding with protic solvents like water, while the hydrocarbon tail favors dissolution in nonpolar organic solvents.[5] This dual nature results in limited aqueous solubility but excellent solubility in many organic media.

Quantitative Data Summary

The following table summarizes the reported physical properties of this compound from various authoritative databases.

Physical PropertyReported Value(s)Source(s)
Boiling Point 212 °C (at 760 mm Hg)Thermo Scientific Chemicals[1]
203 - 204 °C (at 760 mm Hg)PubChem, The Good Scents Company[6]
Water Solubility "Slightly soluble"Thermo Scientific Chemicals, PubChem[1][2][6]
5.4 g/L (at 25 °C)ChemicalBook Wiki[7]
8.17 g/L (at 25 °C, estimated)The Good Scents Company[8]
8.5 g/L (Predicted)ALOGPS (via HMDB)
Organic Solvent Solubility SolubleAcetone, Diethyl Ether, Ethanol[1][2][7][9]

Experimental Determination of Boiling Point

For research-scale quantities, the capillary method (Siwoloboff's method) is the preferred technique for boiling point determination due to its efficiency and minimal sample requirement. The principle hinges on matching the vapor pressure of the liquid with the external atmospheric pressure.[10]

Causality in the Capillary Method

This protocol is a self-validating system. Initially, heating the sample expels the air trapped within the inverted capillary, observed as a slow stream of bubbles. As the temperature approaches the boiling point, the liquid's vapor pressure increases dramatically, causing a rapid and continuous stream of bubbles as the vapor displaces the remaining air and fills the capillary. The true boiling point is identified during the cooling phase. When the vigorous bubbling ceases and the liquid just begins to enter the capillary, it signifies the precise moment the external pressure equals the sample's vapor pressure.[10] Recording the temperature at this inflection point provides a highly accurate measurement.

Step-by-Step Protocol: Boiling Point Determination
  • Preparation: Seal one end of a glass capillary tube (approx. 10 cm length) by heating it in the apex of a Bunsen burner flame until the glass melts and closes the opening.

  • Sample Introduction: Add approximately 0.5 mL of this compound into a fusion tube (a small-diameter test tube).

  • Assembly: Place the sealed capillary tube, open-end down, into the fusion tube containing the sample.

  • Apparatus Setup: Securely attach the fusion tube to a calibrated thermometer using a wire or rubber band. Ensure the bottom of the fusion tube is level with the thermometer's bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil or an aluminum heating block) to ensure uniform heat distribution.[11][12]

  • Observation (Heating Phase): Heat the apparatus gently. Observe the inverted capillary. A slow stream of bubbles will emerge as trapped air expands and escapes.

  • Observation (Boiling): As the temperature nears the boiling point, the bubbling will become rapid and continuous. Continue heating until the temperature is 1-2 °C above this point.

  • Measurement (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly. Carefully observe the capillary. The exact temperature at which the bubbling stops and the liquid begins to draw up into the capillary tube is the boiling point. Record this value.

  • Validation: For robust data, repeat the procedure two more times. The reported boiling point should be the average of three consistent readings.

Experimental Workflow: Boiling Point Determination

Boiling_Point_Workflow A Prepare Sample & Apparatus (Fusion tube + Sample + Inverted Capillary) B Assemble with Thermometer and place in Heating Block A->B C Heat Gently Observe slow bubbling (air escaping) B->C D Approach Boiling Point Observe rapid, continuous bubbling C->D E Remove Heat Source Allow to cool slowly D->E F Record Temperature (T_bp) when liquid enters capillary E->F G Repeat for Reproducibility (3x measurements) F->G H Final Result (Average T_bp) G->H

Caption: Workflow for Boiling Point Determination via Capillary Method.

Experimental Determination of Solubility

Solubility testing provides critical insights for purification (extraction, crystallization) and formulation. The "like dissolves like" principle is the guiding tenet; the polarity of the solute must be matched with the polarity of the solvent for significant dissolution to occur.[5] For this compound, its carboxylic acid group enables solubility in polar solvents and, crucially, in aqueous bases via salt formation.

Protocol 3.1: Qualitative Solubility Assessment

This protocol establishes a general solubility profile in key solvent classes.

  • Setup: Label four clean, dry test tubes: "Water," "Ethanol," "Acetone," and "5% aq. NaOH."

  • Solvent Addition: Add 1.0 mL of the corresponding solvent to each test tube.

  • Solute Addition: To each tube, add a pre-weighed 20 mg portion of this compound.

  • Mixing: Agitate each tube vigorously for 30-60 seconds at a controlled ambient temperature (e.g., 25 °C).

  • Observation: Visually inspect each tube for complete dissolution (a clear, single-phase solution), partial solubility, or insolubility.

  • Interpretation:

    • Insolubility in Water: Confirms the dominance of the nonpolar alkyl chain.

    • Solubility in Organic Solvents: Confirms its suitability for use in organic reaction media.

    • Solubility in 5% NaOH: This is a key confirmatory test for an acidic functional group.[13][14] The acid reacts with the base to form sodium 4-methyl-2-pentenoate, a highly polar and water-soluble salt. This principle is fundamental to acidic drug extraction protocols.

Protocol 3.2: Quantitative Aqueous Solubility (Shake-Flask Method)

This is a standard method for determining the saturation limit of a compound in a specific solvent.

  • Preparation: Add an excess amount of this compound (e.g., 200 mg) to a sealed vial containing a precise volume of deionized water (e.g., 10.0 mL). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed (or centrifuge) until the excess solid has fully settled, leaving a clear supernatant.

  • Sampling & Analysis: Carefully withdraw a known volume of the clear aqueous supernatant. Analyze the concentration of the dissolved acid using a validated analytical technique, such as HPLC with UV detection or by titration with a standardized base.

  • Calculation: The solubility is calculated from the measured concentration and expressed in units of g/L or mg/mL.

Experimental Workflow: Solubility Assessment

Solubility_Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Determination (Shake-Flask) A Add 20 mg Solute to 1 mL of each Solvent (Water, Ethanol, Acetone, 5% NaOH) B Agitate Vigorously (60 seconds at 25°C) A->B C Observe & Classify (Soluble, Partially Soluble, Insoluble) B->C Result1 Solubility Profile C->Result1 D Add Excess Solute to Water in Sealed Vial E Equilibrate in Shaker Bath (24h at 25°C) D->E F Separate Phases (Centrifuge/Settle) E->F G Analyze Supernatant Concentration (e.g., HPLC or Titration) F->G Result2 Aqueous Solubility (g/L) G->Result2

Caption: Workflow for Qualitative and Quantitative Solubility Analysis.

Conclusion

The physical properties of this compound—a high boiling point around 203-212 °C and slight solubility in water counterbalanced by good solubility in organic solvents and aqueous bases—are direct consequences of its molecular structure. The experimental protocols detailed herein provide robust, self-validating frameworks for researchers to verify these properties in a laboratory setting. A thorough understanding and practical determination of boiling point and solubility are not merely academic exercises; they are indispensable prerequisites for the successful application of this compound in scientific research and development.

References

  • This compound | C6H10O2 | CID 12216200.
  • This compound, 10321-71-8. The Good Scents Company. [Link]
  • EXPERIMENT 1 DETERMIN
  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • Showing metabocard for this compound (HMDB0031561).
  • How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]
  • Solubility of Organic Compounds. University of Calgary. [Link]
  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. [Link]
  • Carboxylic Acid Reactivity.
  • Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [Link]
  • Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]
  • 2.2: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
  • Video: Boiling Points - Concept. JoVE. [Link]

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4-Methyl-2-pentenoic acid synonyms and trade names

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyl-2-pentenoic Acid: Synonyms, Properties, and Applications

Introduction and Overview

This compound is a methyl-branched, unsaturated fatty acid.[1] It belongs to the class of organic compounds known as methyl-branched fatty acids, which are characterized by a fatty acid acyl chain with a methyl branch.[1] While it can exist as (E) and (Z) isomers, the specific isomer is often not specified in general commercial listings. This compound is noted for its distinct fatty, fruity aroma and is found naturally in black tea.[2] Its primary applications are in the flavor and fragrance industry, as well as in chemical synthesis and medical research.[3][4]

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical compound is crucial for research and development. This compound is identified by several key identifiers, the most definitive of which is its CAS Registry Number.

Table 1: Key Chemical Identifiers for this compound

IdentifierValueSource
CAS Registry Number 10321-71-8[5][6]
Molecular Formula C6H10O2[5][6]
Molecular Weight 114.14 g/mol [4][5]
IUPAC Name (2E)-4-methylpent-2-enoic acid[7][8]
InChI InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3+[4]
InChIKey QAOXMQCWUWZZNC-ONEGZZNKSA-N[8]
SMILES CC(C)C=CC(=O)O[1]
FEMA Number 4180[4]
EC Number 233-706-4[4]

The relationship between these primary identifiers is illustrated in the diagram below.

Figure 1: Identifiers for this compound 4-Methyl-2-pentenoic_acid This compound CAS_10321_71_8 CAS: 10321-71-8 4-Methyl-2-pentenoic_acid->CAS_10321_71_8 is identified by Formula_C6H10O2 Formula: C6H10O2 4-Methyl-2-pentenoic_acid->Formula_C6H10O2 has formula IUPAC_Name IUPAC: (2E)-4-methylpent-2-enoic acid 4-Methyl-2-pentenoic_acid->IUPAC_Name is systematically named FEMA_4180 FEMA No: 4180 4-Methyl-2-pentenoic_acid->FEMA_4180 is registered as InChIKey InChIKey: QAOXMQCWUWZZNC-ONEGZZNKSA-N CAS_10321_71_8->InChIKey is linked to

Caption: Interconnectivity of key identifiers for this compound.

Synonyms and Trade Names

Synonyms

This compound is known by a variety of synonyms, which are frequently encountered in scientific literature and commercial listings. Understanding these alternative names is essential for comprehensive literature searches and material sourcing.

A comprehensive list of synonyms includes:

  • 4-methylpent-2-enoic acid[4]

  • (E)-4-methylpent-2-enoic acid[8]

  • trans-4-Methyl-2-pentenoic acid[8]

  • 3-Isopropylacrylic acid[8]

  • 4-Methylpent-2-en-1-oic acid[4]

  • (2E)-4-Methyl-2-pentenoic acid

  • (E,Z)-4-METHYLPENT-2-ENOIC ACID[4]

  • 2-PENTENOIC ACID, 4-METHYL-[4]

Trade Names

Extensive research of commercial and patent databases indicates that this compound is not commonly marketed under specific trade names. Instead, it is typically sold by chemical suppliers under its chemical name or one of its common synonyms. Major suppliers include:

  • Thermo Scientific Chemicals[3]

  • TCI America[9]

  • Santa Cruz Biotechnology[5]

  • Robinson Brothers[6]

  • Penta International[10]

  • Endeavour Specialty Chemicals[10]

  • Charkit Chemical[10]

  • BOC Sciences[10]

These companies supply the compound in various purities, often stabilized with hydroquinone (HQ).[2][9]

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, application, and formulation.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Colorless to pale yellow liquid[10]
Odor Fatty, fruity, blackberry, tea-like[2][10]
Boiling Point 203-204 °C at 760 mmHg[10]
Melting Point 34-35 °C[10]
Flash Point 87.78 °C (190.00 °F) TCC[10]
Density 0.950-0.960 g/cm³ at 25 °C[10]
Refractive Index 1.442-1.453 at 20 °C[10]
Solubility Slightly soluble in water. Soluble in acetone, ether, and ethanol.[2][3]
pKa 4.7 at 25 °C

Applications and Uses

The unique organoleptic properties and chemical structure of this compound lend it to several key applications.

Flavor and Fragrance

The primary application of this compound is as a flavoring agent in foods.[3][4] It is used to impart fruity and fatty notes, particularly in cheese, and has been reported to have a flavor profile reminiscent of blackberry and tea.[2][10] Its FEMA number (4180) designates it as a recognized flavoring substance.[4]

Chemical Synthesis and Research

In a laboratory and industrial context, this compound serves as a versatile building block in organic synthesis. For instance, it is useful in the development of photosensitive resins to create epoxy resins with a maleimide structure.[2] It is also used in broader medical research and chemical synthesis endeavors.[3][4]

The workflow for utilizing this compound in a research setting is outlined below.

Figure 2: Research Application Workflow Source Sourcing & Purity Verification (e.g., from TCI, Thermo Scientific) Characterization Physicochemical Characterization (NMR, IR, GC-MS) Source->Characterization ensures quality Reaction Use in Synthesis (e.g., photosensitive resin development) Characterization->Reaction informs stoichiometry Purification Product Purification (Chromatography, Recrystallization) Reaction->Purification yields crude product Analysis Final Product Analysis (Structural & Functional Assays) Purification->Analysis isolates target compound

Caption: A generalized workflow for the application of this compound in a research context.

Safety and Handling

This compound is classified as a corrosive substance.[10] It can cause severe skin burns and eye damage.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, and eye/face protection, should be worn when handling this chemical.[10] It should be stored in a cool, dry place in a sealed container, away from oxidizing agents.[3][4] For transportation purposes, it is classified as a Dangerous Good.[5][6]

Conclusion

This compound is a well-characterized chemical with a range of synonyms and established physicochemical properties. While it lacks specific trade names, it is readily available from numerous chemical suppliers. Its primary utility lies in the flavor industry and as an intermediate in chemical synthesis. A thorough understanding of its identity, properties, and safety protocols is paramount for its effective and safe use in research and commercial applications.

References

  • The Good Scents Company. (n.d.). This compound.
  • Robinson Brothers. (n.d.). This compound.
  • PubChem. (n.d.). 4-Methyl-pent-2-enoic acid.
  • PubChem. (n.d.). This compound.
  • Human Metabolome Database. (2022). This compound.
  • Google Patents. (n.d.). US3966799A - Alkyl esters of 2-methyl-4-pentenoic acid.
  • Human Metabolome Database. (2012). Metabocard for this compound (HMDB0031561).

Sources

An In-depth Technical Guide to 4-Methyl-2-pentenoic Acid: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive review of the existing literature on 4-methyl-2-pentenoic acid, a methyl-branched unsaturated fatty acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, biological activities, and analytical methodologies pertaining to this compound. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the subject matter.

Introduction to this compound

This compound (IUPAC name: (E)-4-methylpent-2-enoic acid), with a molecular formula of C₆H₁₀O₂, is a compound of interest due to its presence in natural sources and its potential biological activities.[1] It belongs to the class of methyl-branched fatty acids, which are characterized by an acyl chain with a methyl branch.[2] This structural feature distinguishes it from its straight-chain counterparts and can influence its physical, chemical, and biological properties. The molecule exists as E and Z isomers, with the E isomer being the more stable configuration. It is described as a colorless to pale yellow liquid with a characteristic fatty, fruity aroma and has been identified in black tea.[3] Its applications range from being a flavoring agent in the food industry to a potential therapeutic agent in medical research.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueSource
Molecular Weight 114.14 g/mol PubChem CID 12216200[2]
Density 0.950 - 0.960 g/cm³ @ 25°CThe Good Scents Company[3]
Boiling Point 203.00 - 204.00 °C @ 760 mmHgThe Good Scents Company[3]
Melting Point 34.00 - 35.00 °CThe Good Scents Company[3]
Flash Point 87.78 °CThe Good Scents Company[3]
Solubility Slightly soluble in water; soluble in alcohol, ether, acetoneThe Good Scents Company[3]
Refractive Index 1.44200 - 1.45300 @ 20.00 °CThe Good Scents Company[3]

Synthesis of this compound

The synthesis of α,β-unsaturated carboxylic acids like this compound can be achieved through several established organic reactions. The choice of method often depends on the availability of starting materials, desired stereoselectivity, and scalability. Two prominent methods are the Knoevenagel-Doebner condensation and the Reformatsky reaction.

Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a reliable method for the synthesis of α,β-unsaturated carboxylic acids from aldehydes and malonic acid.[3] The reaction is typically catalyzed by a weak base, such as pyridine or piperidine, and the use of pyridine as a solvent often facilitates a subsequent decarboxylation to yield the desired product.[3][4]

The reaction proceeds through the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (isobutyraldehyde in this case). The resulting aldol-type adduct then undergoes dehydration and decarboxylation to yield (E)-4-methyl-2-pentenoic acid. The use of pyridine as both a solvent and a catalyst is advantageous as it promotes both the condensation and the decarboxylation steps.

G cluster_0 Knoevenagel-Doebner Condensation isobutyraldehyde Isobutyraldehyde intermediate Unstable Intermediate (Aldol Adduct) isobutyraldehyde->intermediate + Malonic Acid malonic_acid Malonic Acid malonic_acid->intermediate pyridine Pyridine (Base/Solvent) pyridine->intermediate Catalyst product (E)-4-Methyl-2-pentenoic Acid intermediate->product Heat (Decarboxylation & Dehydration) co2 CO₂ intermediate->co2 h2o H₂O intermediate->h2o G cluster_1 Reformatsky Reaction bromoester Ethyl Bromoacetate enolate Zinc Enolate bromoester->enolate zinc Zinc (Zn) zinc->enolate Activation beta_hydroxy_ester β-Hydroxy Ester enolate->beta_hydroxy_ester Nucleophilic Addition isobutyraldehyde Isobutyraldehyde isobutyraldehyde->beta_hydroxy_ester unsaturated_ester Unsaturated Ester beta_hydroxy_ester->unsaturated_ester Dehydration product This compound unsaturated_ester->product Hydrolysis G cluster_2 Mass Spectrometry Fragmentation molecular_ion Molecular Ion (m/z 114) fragment_99 [M - CH₃]⁺ (m/z 99) molecular_ion->fragment_99 - CH₃ fragment_71 [M - COOH]⁺ (m/z 71) molecular_ion->fragment_71 - COOH fragment_57 [C₄H₉]⁺ (m/z 57) fragment_71->fragment_57 - CH₂ G cluster_3 Antifungal Mechanism of Action fatty_acid This compound cell_membrane Fungal Cell Membrane fatty_acid->cell_membrane inhibition Inhibition fatty_acid->inhibition disruption Membrane Disruption (Increased Permeability) cell_membrane->disruption leakage Leakage of Intracellular Components disruption->leakage cell_death Fungal Cell Death leakage->cell_death fatty_acid_synthesis Fatty Acid Biosynthesis fatty_acid_synthesis->cell_death Leads to inhibition->fatty_acid_synthesis G cluster_4 GC-MS Analytical Workflow sample Biological Sample extraction Liquid-Liquid Extraction sample->extraction Add Internal Standard derivatization Derivatization (TMS Ester) extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_analysis Data Analysis & Quantification gc_ms->data_analysis

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying 4-Methyl-2-pentenoic Acid for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of high-quality reagents is a critical, yet often overlooked, cornerstone of successful research. The integrity of your supply chain directly impacts the reproducibility and validity of your experimental data. This guide provides an in-depth technical overview of sourcing and qualifying 4-Methyl-2-pentenoic acid (CAS 16958-33-3), a valuable building block in medicinal chemistry and a key component in the synthesis of various pharmaceutical agents.[1]

This document will navigate the landscape of commercial suppliers, provide a framework for rigorous supplier evaluation, and detail the necessary analytical protocols for in-house quality control, ensuring that the material you procure meets the stringent requirements of drug development.

The Chemical Landscape: Understanding this compound

This compound, with the molecular formula C6H10O2, is a branched-chain unsaturated carboxylic acid.[2][3] Its structure, featuring a carboxylic acid functional group and a carbon-carbon double bond, makes it a versatile synthon in organic synthesis. It is known to be slightly soluble in water and soluble in organic solvents like acetone, ether, and ethanol.[1][4] In the context of drug development, it can be utilized in the synthesis of complex molecules and as a flavoring agent in some formulations.[1]

PropertyValueSource
CAS Number 10321-71-8[2][5][6]
Molecular Formula C6H10O2[2][3]
Molecular Weight 114.14 g/mol [2][3]
Appearance Colorless to light yellow liquid[5]
Purity (Typical) >97.0% to 98+%[1][5]
Key Synonyms 4-Methylpent-2-enoic acid, Isohexenoic acid[3][7]

Identifying and Evaluating Commercial Suppliers

A multitude of chemical suppliers offer this compound. However, the quality, documentation, and reliability can vary significantly. The following table provides a comparative overview of several prominent suppliers. It is crucial to note that availability and specifications can change, and direct inquiry with the suppliers is always recommended.

SupplierProduct NamePurityAvailable QuantitiesNotes
Thermo Scientific Chemicals This compound, 98+%98+%10 gAlso available through Fisher Scientific.[1][8]
Santa Cruz Biotechnology This compoundNot specifiedInquireClassified as a Dangerous Good for transport.[2]
TCI Chemicals This compound (stabilized with HQ)>97.0% (GC)25 mL, 500 mLAvailable in the US and APAC regions.[6] Stabilized with hydroquinone.
Biosynth This compoundNot specifiedInquireMarketed as a reference standard for pharmaceutical testing.
Lab Pro Inc. This compound (stabilized with HQ)Min. 97.0% (GC)25 mLDistributed for TCI America.[5][9]
Robinson Brothers This compoundNot specifiedInquireA UK-based manufacturer of specialty fine chemicals.[10]
BOC Sciences This compoundNot specifiedInquireOffers custom synthesis and a wide range of research chemicals.[11]
Echemi This compound (Stabilized With HQ)Not specifiedInquireA platform connecting buyers with manufacturers like GIHI CHEMICALS.[4]
A Framework for Supplier Qualification

Selecting a supplier should not be based on price alone. A robust qualification process is essential to mitigate risks in your research and development pipeline. The following workflow illustrates a systematic approach to supplier evaluation.

SupplierQualification cluster_Phase1 Initial Screening cluster_Phase2 Technical Evaluation cluster_Phase3 Supplier Approval & Monitoring Initial_Assessment Initial Supplier Identification Review Website & Product Catalog Request_Info Request Information Certificate of Analysis (CoA) Safety Data Sheet (SDS) Purity & Specifications Initial_Assessment->Request_Info Gather preliminary data Sample_Procurement Procure Sample Small-scale for analysis Request_Info->Sample_Procurement Proceed if specs are adequate QC_Testing In-house Quality Control Identity (NMR, IR) Purity (GC-MS, HPLC) Impurity Profiling Sample_Procurement->QC_Testing Analyze sample Documentation_Review Review Documentation Compare CoA with in-house data Assess consistency QC_Testing->Documentation_Review Compare results Final_Approval Final Approval Add to Approved Supplier List (ASL) Documentation_Review->Final_Approval Approve if results are satisfactory Ongoing_Monitoring Ongoing Monitoring Batch-to-batch consistency checks Regular communication Final_Approval->Ongoing_Monitoring Maintain quality

Caption: A logical workflow for qualifying commercial chemical suppliers.

Protocols for In-House Quality Control and Handling

Upon receiving a sample of this compound, it is imperative to perform in-house analytical testing to verify its identity, purity, and integrity. The following are detailed protocols for essential quality control experiments.

Experimental Workflow for Incoming Quality Control

The following diagram outlines the general workflow for the quality control of incoming this compound.

QC_Workflow cluster_Identity Identity Tests cluster_Purity Purity Tests Start Receive this compound Sample Visual_Inspection Visual Inspection (Color, Clarity) Start->Visual_Inspection Identity_Confirmation Identity Confirmation Visual_Inspection->Identity_Confirmation NMR ¹H and ¹³C NMR Spectroscopy Identity_Confirmation->NMR Purity_Assessment Purity and Impurity Assessment GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Purity_Assessment->GCMS HPLC High-Performance Liquid Chromatography (HPLC) Purity_Assessment->HPLC Documentation Documentation and Release End Material Released for Use Documentation->End NMR->Purity_Assessment GCMS->Documentation HPLC->Documentation

Caption: A comprehensive workflow for the quality control of this compound.

Detailed Experimental Protocols

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of a compound, providing definitive confirmation of its identity.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected chemical shifts (predicted) should be consistent with the structure. Public databases like the Human Metabolome Database and ChemicalBook provide reference spectra.[12]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The number of signals should correspond to the number of unique carbon atoms in the molecule. Reference spectra can be found on PubChem.[3][13]

  • Data Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the identity of this compound.

Rationale: GC-MS is a highly sensitive and selective technique for separating and identifying volatile and semi-volatile compounds, making it ideal for determining the purity of carboxylic acids and identifying any volatile impurities. For carboxylic acids, derivatization is often employed to improve chromatographic behavior.[14][15][16]

Protocol:

  • Sample Preparation and Derivatization (Silylation):

    • Accurately weigh approximately 1 mg of this compound into a GC vial.

    • Add 500 µL of a suitable solvent (e.g., acetone or dimethylformamide).[16]

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.[16]

  • GC-MS Instrumentation and Conditions:

    • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent, is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL split injection (e.g., split ratio 20:1).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Calculate the purity based on the peak area percentage.

    • Identify any impurity peaks by searching their mass spectra against a library (e.g., NIST).

Rationale: HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. Reversed-phase HPLC is commonly used for the analysis of short-chain fatty acids.[17][18][19]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer and an organic solvent. For example, 20 mM phosphoric acid in water (A) and acetonitrile (B).[20] A common starting point is a 70:30 (v/v) mixture of A and B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detector: UV detector at 210 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to this compound.

    • Calculate the purity based on the area percentage of the main peak relative to the total peak area.

    • Quantify impurities using an external standard or by assuming equal response factors.

Conclusion

The successful integration of this compound into a drug development program hinges on the meticulous selection and qualification of commercial suppliers and the rigorous in-house quality control of the procured material. By implementing the structured approach to supplier evaluation and the detailed analytical protocols outlined in this guide, researchers and scientists can ensure the quality and consistency of this critical raw material, thereby safeguarding the integrity and reproducibility of their research and development efforts.

References

  • Cancho, B., et al. (2000). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.
  • Creative Biolabs.
  • Han, J., & Lin, K. (2018). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 23(10), 2545. [Link]
  • Olonimoyo, E. (2025). A Rapid New Approach to Quantifying Short-Chain Fatty Acids.
  • Abira, A., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis.
  • Ramírez-Mondragón, R., et al. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction.
  • The Good Scents Company. This compound. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 112103, 4-Methyl-pent-2-enoic acid. [Link]
  • Robinson Brothers. This compound. [Link]
  • Kusch, P. (2014). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12216200, this compound. [Link]
  • Locatelli, M., et al. (2021). GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights.
  • Padarauskas, A., & Judzentiene, A. (2004). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 15(2), 45-49. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0031602). [Link]

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An In-depth Technical Guide to the Safe Handling of 4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling instructions for 4-Methyl-2-pentenoic acid (CAS RN: 10321-71-8), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in the laboratory.

Understanding the Compound: Physicochemical Properties and Reactivity Profile

This compound is an unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂.[1] Its structure, featuring a carboxylic acid functional group and a carbon-carbon double bond, dictates its reactivity and physical properties.[2] It is typically a colorless to pale yellow liquid with a distinct fatty, fruity odor.[2][3][4][5]

A thorough understanding of its physical properties is critical for safe handling and experimental design. Key quantitative data are summarized below:

PropertyValueSource
Molecular Weight114.14 g/mol [1][4]
Boiling Point203-204 °C at 760 mm Hg[3]
Melting Point34-35 °C[3]
Density0.950 - 0.960 g/cm³ at 25 °C[3]
Flash Point87.78 °C (190 °F)[3]
SolubilitySlightly soluble in water; soluble in alcohols.[3][6]
Vapor Pressure0.052 mmHg at 25 °C (estimated)[3]

From a reactivity standpoint, this compound is stable under normal laboratory conditions.[6] It is not expected to undergo hazardous polymerization. However, it is a corrosive acidic compound and appropriate precautions must be taken. Hazardous decomposition products are not anticipated under normal conditions of storage and use.[6]

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[6]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[6]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[4]

  • Corrosive to Metals (Category 1): May be corrosive to metals.

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The corrosive nature of this compound means that even brief contact can cause significant damage.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for mitigating the risks associated with handling this compound.

Engineering Controls

All work with this compound should be conducted in a well-ventilated area.[6][7] A chemical fume hood is the preferred engineering control to minimize the inhalation of vapors, mists, or aerosols.[8] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.

Body PartProtectionStandard/Specification
Eyes/Face Chemical splash goggles and a face shield.Conforming to EN 166 (EU) or NIOSH (US).[9]
Skin Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat or chemical-resistant apron.Ensure gloves are impervious to the chemical.[8][9]
Respiratory A full-face respirator with an appropriate cartridge if exposure limits are exceeded or if working in a poorly ventilated area.NIOSH-approved respirator.[9]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Is a certified chemical fume hood available? start->fume_hood small_quantities Handling small quantities (<10 mL)? fume_hood->small_quantities Yes ventilation_check Is ventilation adequate? fume_hood->ventilation_check No level_d Level D PPE: - Safety glasses - Lab coat - Nitrile gloves small_quantities->level_d Yes level_c Level C PPE: - Chemical splash goggles - Face shield - Chemical-resistant apron - Nitrile/Neoprene gloves small_quantities->level_c No ventilation_check->level_c Yes respirator Add NIOSH-approved respirator to Level C PPE ventilation_check->respirator No Spill_Response_Plan spill Spill of this compound assess Assess Spill Size spill->assess small_spill Small Spill (<100 mL) assess->small_spill Small large_spill Large Spill (>100 mL) assess->large_spill Large absorb Contain and absorb with inert material (e.g., sand, vermiculite). small_spill->absorb evacuate Evacuate the area and alert emergency personnel. large_spill->evacuate collect Collect absorbed material into a labeled, sealed container for hazardous waste. absorb->collect decontaminate Decontaminate the area with a suitable neutralizing agent and then water. collect->decontaminate ventilate Ensure adequate ventilation. evacuate->ventilate

Caption: Spill response plan for this compound.

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste. [6][9]Do not dispose of it down the drain or in regular trash. [9][10]Contact a licensed professional waste disposal service to ensure compliance with all federal, state, and local regulations.

Transportation

This compound is classified as a dangerous good for transport. [1]It is designated as UN3265, Corrosive liquid, acidic, organic, n.o.s., Hazard class 8, Packing group III. [11]All shipping and transportation must be done in compliance with the relevant regulations.

References

  • Synerzine. (2018). 4-Pentenoic acid, 2-methyl- Safety Data Sheet.
  • The Good Scents Company. (n.d.). This compound.
  • Lab Alley. (2019). 4-Methyl-2-pentanone - Safety Data Sheet.
  • Synerzine. (2018). 4-Pentenoic acid, 2-methyl-, ethyl ester Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Penta Manufacturing Company. (2025). 4-Methyl-2-pentanone - SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.

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Methodological & Application

Introduction: The Significance of α,β-Unsaturated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 4-Methyl-2-pentenoic Acid

This compound is an α,β-unsaturated carboxylic acid, a class of compounds that serve as crucial building blocks in organic synthesis. These motifs are present in numerous biologically active natural products and pharmaceuticals, making their efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development.[1][2] The strategic placement of the carbon-carbon double bond in conjugation with the carboxyl group provides unique electronic properties, rendering the molecule susceptible to a variety of chemical transformations. This guide provides a detailed, field-proven protocol for the synthesis of this compound, grounded in the principles of the Knoevenagel-Doebner condensation.

Strategic Approach: The Knoevenagel-Doebner Condensation

While several methods exist for forming carbon-carbon double bonds, such as the Wittig[3][4] and Reformatsky reactions,[5][6] the Knoevenagel condensation, particularly the Doebner modification, offers a highly efficient and direct route to α,β-unsaturated carboxylic acids from aldehydes.[7][8] This reaction involves the condensation of an aldehyde (in this case, isobutyraldehyde) with an active methylene compound (malonic acid), catalyzed by a weak base like pyridine, which also facilitates a subsequent decarboxylation step.[9] The elegance of the Doebner modification lies in its ability to generate the desired product in a single, entropy-driven step from readily available starting materials.[8]

Reaction Mechanism: A Stepwise Analysis

The trustworthiness of a protocol is rooted in a deep understanding of its underlying mechanism. The Knoevenagel-Doebner reaction proceeds through a well-established sequence of steps, ensuring reproducibility.[10]

  • Enolate Formation: The basic catalyst, typically a mixture of pyridine and a catalytic amount of piperidine, deprotonates the acidic α-carbon of malonic acid to form a nucleophilic enolate.

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of isobutyraldehyde, forming an aldol-type addition product.

  • Dehydration: The intermediate alcohol readily undergoes dehydration (elimination of a water molecule) to form a more stable, conjugated α,β-unsaturated dicarboxylic acid.

  • Decarboxylation: Gentle heating in the presence of pyridine promotes the decarboxylation of the β-carboxylic acid group, releasing carbon dioxide and yielding the final product, this compound.[8][9]

Caption: Knoevenagel-Doebner Reaction Mechanism.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and prioritizes safety and reproducibility. All operations involving pyridine must be conducted in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialGradeMolar Mass ( g/mol )AmountMoles (mol)Molar Ratio
IsobutyraldehydeReagent72.117.21 g (8.9 mL)0.101.0
Malonic AcidReagent104.0611.45 g0.111.1
PyridineAnhydrous79.1020 mL-Solvent
PiperidineReagent85.150.5 mL-Catalyst
Diethyl EtherAnhydrous74.12150 mL-Extraction
Hydrochloric Acid6 M aq.36.46~50 mL-Workup
Anhydrous MgSO₄Reagent120.37As needed-Drying Agent
Experimental Workflow

G start Start reagents Combine Malonic Acid, Pyridine, and Piperidine start->reagents addition Slowly Add Isobutyraldehyde (Maintain Temp < 10°C) reagents->addition reflux Heat Reaction Mixture (Reflux for 2-3 hours) addition->reflux cool Cool to Room Temperature reflux->cool quench Pour into Ice/Water & Acidify with 6M HCl cool->quench extract Extract with Diethyl Ether (3x 50 mL) quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Anhydrous MgSO₄ wash->dry filter Filter and Concentrate (Rotary Evaporation) dry->filter purify Purify via Vacuum Distillation filter->purify end Obtain Pure Product purify->end

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. In the fume hood, charge the flask with malonic acid (11.45 g, 0.11 mol), pyridine (20 mL), and piperidine (0.5 mL). Stir the mixture at room temperature until the malonic acid dissolves completely.

  • Aldehyde Addition: Cool the flask in an ice-water bath. Slowly add isobutyraldehyde (7.21 g, 0.10 mol) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10°C. A color change to yellow or light brown is typically observed.

  • Condensation and Decarboxylation: After the addition is complete, remove the ice bath. Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The evolution of CO₂ gas should be observed, indicating the progression of the decarboxylation. Monitor the reaction's completion via Thin Layer Chromatography (TLC).

  • Workup - Quenching and Acidification: Once the reaction is complete, cool the flask to room temperature. Carefully pour the dark reaction mixture into a beaker containing approximately 100 g of crushed ice and 50 mL of water. Stir vigorously.

  • Acidification: In the fume hood, slowly add 6 M hydrochloric acid to the aqueous mixture while stirring until the pH is approximately 1-2 (test with pH paper). This step protonates the carboxylate and precipitates any pyridine hydrochloride.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution, 1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation and Purification: Filter off the drying agent. Remove the diethyl ether using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.[11][12] The expected boiling point is approximately 203-204°C at atmospheric pressure.[2]

Conclusion

The Knoevenagel-Doebner condensation provides a reliable and pedagogically valuable method for synthesizing this compound.[13] By carefully controlling the reaction conditions, particularly during the aldehyde addition and reflux, researchers can achieve high yields of the desired α,β-unsaturated carboxylic acid. This protocol emphasizes mechanistic understanding and safe laboratory practices to ensure a reproducible and successful synthesis, providing a valuable building block for further research and development.

References

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
  • Wikipedia. Knoevenagel condensation.
  • Larsen, D., et al. (2023). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1185-1193.
  • Zhang, S., et al. (2020). Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Chemical Society Reviews, 49(10), 3137-3168.
  • SATHEE. Chemistry Reformatsky Reaction.
  • The Chemists' Cookbook. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
  • Kolb, K. E., Field, K. W., & Schatz, P. F. (1990). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education, 67(11), A283.
  • Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460.
  • Study.com. Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis.
  • Royal Society of Chemistry. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions.
  • LearnFatafat. (2021). reformatsky reaction and its example and mechanism. YouTube.
  • PubMed. Synthesis and cytotoxicity evaluation of alpha beta unsaturated carboxylic acids of thiophene analogs by using polymer supported microwave-assisted method.
  • Cambridge University Press. Knoevenagel Condensation.
  • ChemistryViews. (2013). One-Pot Approach to α,β-Unsaturated Carboxylic Acids.
  • BYJU'S. Reformatsky reaction.
  • Organic Syntheses. 4-ethyl-2-methyl-2-octenoic acid.
  • Semantic Scholar. Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction.
  • Quora. How can we prepare 4-methylpentanoic acid from Malonic ester?
  • University of Pittsburgh. The Wittig Reaction.
  • Filo. Show how you could use a malonic ester synthesis to prepare the following...
  • Organic Chemistry Data. Wittig Reaction - Common Conditions.
  • Wikipedia. Wittig reaction.
  • The Good Scents Company. This compound.
  • ResearchGate. New process of synthesis of 2-methyl-2-pentenoic acid.
  • Online Chemistry notes. Malonic ester synthesis (of carboxylic acids).
  • Organic Chemistry Portal. Wittig Reaction.
  • Chegg.com. Solved Outline all steps in a malonic ester synthesis of...
  • University of Wisconsin-River Falls. The Wittig Reaction: Synthesis of Alkenes.
  • MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • ResearchGate. The Knoevenagel Condensation.
  • PubChem. This compound.
  • Google Patents. CN101200425A - Method for synthesizing 4-pentenoic acid.
  • Fisher Scientific. This compound, 98+%.
  • Robinson Brothers. This compound.

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Application Notes and Protocols: 1H and 13C NMR Spectroscopic Analysis of (E)- and (Z)-4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-2-pentenoic acid, an unsaturated carboxylic acid, exists as two geometric isomers, (E) and (Z), which exhibit distinct physical, chemical, and spectroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and differentiation of these isomers. This application note provides a comprehensive guide to the 1H and 13C NMR spectroscopic data of (E)- and (Z)-4-methyl-2-pentenoic acid. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the NMR characteristics of this compound for quality control, reaction monitoring, or structural verification purposes. The protocols outlined herein are designed to ensure the acquisition of high-quality, reproducible NMR data.

Principles of NMR Spectroscopy for Unsaturated Carboxylic Acids

The NMR spectra of this compound are governed by several key principles. In ¹H NMR, the chemical shift of the carboxylic acid proton (-COOH) is typically observed far downfield (δ 10-13 ppm) due to strong deshielding and hydrogen bonding effects; this signal is often broad.[1] The olefinic protons exhibit chemical shifts and coupling constants that are highly dependent on the stereochemistry of the double bond. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected for the trans-vinylic protons, while the (Z)-isomer will show a smaller coupling constant (typically 6-12 Hz) for the cis-vinylic protons.

In ¹³C NMR spectroscopy, the carboxyl carbon resonates in the downfield region of approximately 165-185 ppm.[1] The presence of α,β-unsaturation typically shifts the carboxyl carbon resonance to the upfield end of this range. The chemical shifts of the olefinic carbons are also diagnostic of the isomeric form.

Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for the (E) and (Z) isomers of this compound. This data is sourced from the Human Metabolome Database (HMDB) and is generated through computational prediction algorithms.

(E)-4-Methyl-2-pentenoic Acid

Table 1: Predicted ¹H NMR Data for (E)-4-Methyl-2-pentenoic acid in CDCl₃

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1~12.0broad singlet-COOH
2~5.8doublet~15.6H-2
3~7.1doublet of doublets~15.6, ~6.8H-3
4~2.5multiplet~6.8H-4
5, 5'~1.1doublet~6.82 x CH₃

Table 2: Predicted ¹³C NMR Data for (E)-4-Methyl-2-pentenoic acid in CDCl₃

Atom NumberChemical Shift (δ, ppm)Assignment
1~172.0C=O
2~120.0C-2
3~155.0C-3
4~31.0C-4
5, 5'~21.02 x CH₃
(Z)-4-Methyl-2-pentenoic Acid

Table 3: Predicted ¹H NMR Data for (Z)-4-Methyl-2-pentenoic acid in CDCl₃

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1~12.0broad singlet-COOH
2~5.7doublet~11.6H-2
3~6.3doublet of doublets~11.6, ~7.0H-3
4~3.2multiplet~7.0H-4
5, 5'~1.1doublet~7.02 x CH₃

Table 4: Predicted ¹³C NMR Data for (Z)-4-Methyl-2-pentenoic acid in CDCl₃

Atom NumberChemical Shift (δ, ppm)Assignment
1~171.5C=O
2~119.0C-2
3~154.0C-3
4~28.0C-4
5, 5'~21.52 x CH₃

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following steps ensure a homogenous sample, free of particulate matter.

  • Analyte Preparation : Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Use approximately 0.6-0.7 mL of solvent.

  • Dissolution : Add the deuterated solvent to the vial containing the analyte. Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration : To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard Addition (Optional) : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

  • Capping : Securely cap the NMR tube to prevent solvent evaporation and contamination.

Caption: Workflow for NMR sample preparation.

II. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific parameters may require optimization.

  • Instrument Setup : Insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming : Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS) : 8 to 16 scans are typically sufficient.

    • Receiver Gain (RG) : Adjust automatically.

    • Acquisition Time (AQ) : ~2-4 seconds.

    • Relaxation Delay (D1) : 1-2 seconds.

    • Spectral Width (SW) : 0-16 ppm.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans (NS) : 256 to 1024 scans, or more, depending on the sample concentration.

    • Receiver Gain (RG) : Adjust automatically.

    • Acquisition Time (AQ) : ~1-2 seconds.

    • Relaxation Delay (D1) : 2-5 seconds.

    • Spectral Width (SW) : 0-220 ppm.

III. Data Processing
  • Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing : Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction : Apply a baseline correction to ensure a flat baseline.

  • Referencing : Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or the internal standard (TMS: δ 0.00 ppm).

  • Integration and Peak Picking : Integrate the signals in the ¹H spectrum to determine proton ratios and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Caption: Overview of NMR data acquisition and processing steps.

Data Interpretation and Structural Assignment

The key to distinguishing between the (E) and (Z) isomers lies in the coupling constant between the vinylic protons (H-2 and H-3) in the ¹H NMR spectrum. A larger J-value (~15.6 Hz) is indicative of a trans relationship, confirming the (E) isomer, while a smaller J-value (~11.6 Hz) points to a cis relationship, characteristic of the (Z) isomer.

The chemical shifts of the olefinic protons and carbons also provide confirmatory evidence. In the (E) isomer, H-3 is typically more deshielded (further downfield) compared to the (Z) isomer due to its proximity to the deshielding cone of the carbonyl group in the more stable, extended conformation.

Conclusion

This application note provides a detailed guide to the ¹H and ¹³C NMR spectroscopic data of (E)- and (Z)-4-Methyl-2-pentenoic acid, along with robust protocols for data acquisition and analysis. By following these guidelines, researchers can confidently identify and differentiate between the two isomers, ensuring the accuracy and reliability of their scientific investigations. The provided data and methodologies serve as a valuable resource for professionals in the fields of chemical synthesis, natural product chemistry, and pharmaceutical development.

References

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0031561).
  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • UCL Department of Chemistry. (n.d.). NMR Sample Preparation.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

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Application Note: Elucidating the Molecular Landscape of Unsaturated Carboxylic Acids with Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Unsaturated carboxylic acids represent a cornerstone of organic chemistry, finding critical applications in polymer synthesis, pharmaceutical development, and materials science. Their unique chemical architecture, featuring a carboxyl group in conjugation with one or more carbon-carbon double bonds, imparts distinct reactivity and physical properties. Infrared (IR) spectroscopy emerges as a powerful, non-destructive analytical technique to probe the vibrational modes of these molecules, offering profound insights into their structure, bonding, and intermolecular interactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of IR spectroscopy for the characterization of unsaturated carboxylic acids.

The Vibrational Signature: A Symphony of Functional Groups

The IR spectrum of an unsaturated carboxylic acid is a rich tapestry of absorption bands, each corresponding to a specific molecular vibration. Understanding these characteristic frequencies is paramount for accurate spectral interpretation. The most diagnostically significant absorptions arise from the hydroxyl (O-H), carbonyl (C=O), carbon-carbon double bond (C=C), and carbon-oxygen single bond (C-O) functionalities.

A defining feature of carboxylic acids in the condensed phase is the formation of hydrogen-bonded dimers. This intermolecular interaction profoundly influences the IR spectrum, particularly the O-H stretching vibration.[1][2] Instead of a sharp band typical of free hydroxyl groups, carboxylic acids exhibit an exceptionally broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[1][3][4] This broadening is a direct consequence of the continuous distribution of hydrogen bond strengths within the sample.[5]

The carbonyl (C=O) stretching vibration provides further structural clues. In saturated, dimerized carboxylic acids, this band typically appears as a strong, sharp peak around 1710 cm⁻¹.[3][4] However, in unsaturated carboxylic acids where the carbonyl group is conjugated with a C=C double bond, a resonance effect delocalizes the pi-electrons, weakening the C=O bond.[5][6] This results in a discernible shift of the C=O stretching frequency to a lower wavenumber, typically in the range of 1700-1680 cm⁻¹.[6][7] The presence of a C=C stretching absorption, usually found in the 1650-1600 cm⁻¹ region, further confirms the unsaturated nature of the molecule.[7][8]

Visualizing Molecular Vibrations

To better comprehend the key vibrational modes in an unsaturated carboxylic acid, consider the following diagram:

G cluster_COOH Carboxyl Group cluster_Unsaturation Unsaturation C=O C=O Stretch (1700-1680 cm⁻¹) Strong, Sharp O-H_stretch O-H Stretch (3300-2500 cm⁻¹) Very Broad, Strong C-O C-O Stretch (1320-1210 cm⁻¹) O-H_bend O-H Bend (1440-1395 cm⁻¹ & 950-910 cm⁻¹) C=C C=C Stretch (1650-1600 cm⁻¹) Medium Molecule Unsaturated Carboxylic Acid

Caption: Key IR vibrational modes for an unsaturated carboxylic acid.

Quantitative Data Summary

The following table summarizes the characteristic IR absorption frequencies for unsaturated carboxylic acids:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
O-HStretch3300 - 2500Strong, Very BroadIndicative of hydrogen-bonded dimers.[1][3][4]
C-H (alkenyl)Stretch3100 - 3000MediumOften appears as sharp peaks on the shoulder of the broad O-H band.
C-H (aliphatic)Stretch3000 - 2850Medium
C=OStretch1700 - 1680Strong, SharpLower frequency due to conjugation with C=C.[5][6] For non-conjugated, it's ~1710 cm⁻¹.[3][4]
C=CStretch1650 - 1600Medium to WeakConfirms the presence of unsaturation.[7][8]
O-HBend1440 - 1395MediumIn-plane bending.
C-OStretch1320 - 1210StrongOften coupled with O-H in-plane bending.[1]
O-HBend950 - 910Medium, BroadOut-of-plane bending.

Experimental Protocols: A Practical Guide

The quality of an IR spectrum is intrinsically linked to the sample preparation and data acquisition methodology. Attenuated Total Reflectance (ATR) is a highly effective and widely used sampling technique for both liquid and solid samples, requiring minimal to no sample preparation.[9][10]

Protocol 1: Sample Preparation

For Solid Samples (e.g., crystalline or amorphous powders):

  • Ensure the ATR crystal (typically diamond or zinc selenide) is impeccably clean.[11] Clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue.

  • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.[11]

  • Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.[11]

  • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact will result in a weak and distorted spectrum.[11]

For Liquid Samples (e.g., neat liquids or solutions):

  • Clean the ATR crystal as described above.

  • Acquire a background spectrum. For solutions, the background should be the pure solvent.[11]

  • Place one to two drops of the liquid sample onto the ATR crystal, ensuring the entire crystal surface is covered.[11]

  • If the sample is volatile, it may be necessary to cover the sampling area to minimize evaporation during the measurement.

Protocol 2: ATR-FTIR Data Acquisition

This protocol assumes the use of a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

G A Start: Clean ATR Crystal B Acquire Background Spectrum (No Sample) A->B C Place Sample on Crystal B->C D Apply Pressure (for solids) C->D E Acquire Sample Spectrum C->E for liquids D->E F Clean ATR Crystal E->F G End F->G

Caption: Workflow for ATR-FTIR data acquisition.

  • Instrument Setup:

    • Ensure the spectrometer and ATR accessory are properly installed and aligned.

    • Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.

  • Software Configuration:

    • Spectral Range: Set the data collection range to 4000 - 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

    • Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

    • Data Format: Select absorbance as the data format for quantitative analysis.

  • Background Collection: With the clean ATR crystal, collect the background spectrum using the configured parameters.

  • Sample Analysis:

    • Place the prepared sample on the ATR crystal.

    • Collect the sample spectrum using the same parameters as the background. The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance spectrum.

  • Post-Measurement:

    • Thoroughly clean the ATR crystal to prevent cross-contamination.

    • Save the spectral data in a suitable format for further analysis and archiving.

Spectral Interpretation: A Case Study Approach

Consider the hypothetical IR spectrum of acrylic acid. We would expect to observe:

  • A very broad absorption from approximately 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded dimer.

  • A strong, sharp peak around 1700 cm⁻¹ corresponding to the conjugated C=O stretch.

  • A medium intensity peak around 1630 cm⁻¹ for the C=C stretch.

  • A strong band in the 1320-1210 cm⁻¹ region for the C-O stretch.

  • Sharp peaks in the 3100-3000 cm⁻¹ region for the alkenyl C-H stretches.

The confluence of these characteristic bands provides an unambiguous identification of the unsaturated carboxylic acid functionality.

Conclusion

IR spectroscopy, particularly when coupled with the ATR technique, offers a rapid, reliable, and information-rich method for the structural elucidation of unsaturated carboxylic acids. By understanding the interplay of functional groups and the influence of intermolecular forces, researchers can confidently interpret IR spectra to confirm molecular identity, assess purity, and investigate chemical transformations. This application note serves as a foundational guide to empower scientists in leveraging the full potential of IR spectroscopy in their research and development endeavors.

References

  • University of California, Davis. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Michigan State University. (n.d.). Infrared Spectrometry.
  • Morita, S., & Kameda, T. (2005). Correlation between the hydrogen-bond structures and the C=O stretching frequencies of carboxylic acids as studied by density functional theory calculations. The Journal of Physical Chemistry A, 109(31), 7074–7083.
  • Khan Academy. (n.d.). Signal characteristics - shape.
  • University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I.
  • University of Calgary. (n.d.). IR: carboxylic acids.
  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • Pearson. (n.d.). An unsaturated carboxylic acid (E)-but-2-enoic acid, has a broad peak at 3400cm -1, and two sharp peaks at 1695 cm-1 and 1650cm-1 in the IR spectrum.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • Yan, M., & Dryer, F. L. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology Letters, 10(1), 69–75.
  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279.
  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • ResearchGate. (2025, August 6). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Request PDF.
  • Grabska, J., et al. (2018). Correlations between Structure and Near-Infrared Spectra of Saturated and Unsaturated Carboxylic Acids. Insight from Anharmonic Density Functional Theory Calculations. The Journal of Physical Chemistry A, 122(30), 6245–6256.
  • ResearchGate. (2025, August 6). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds | Request PDF.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube.

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Quantitative Analysis of 4-Methyl-2-pentenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust protocol for the quantification of 4-Methyl-2-pentenoic acid using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This compound, a methyl-branched unsaturated fatty acid, is found in various natural products and serves as a synthetic intermediate.[1][2] Its analysis is crucial for quality control, metabolic studies, and chemical synthesis. Due to the inherent low volatility and high polarity of its carboxylic acid functional group, a chemical derivatization step is essential for successful GC-MS analysis. This guide provides a comprehensive, step-by-step methodology, from sample preparation and silylation to instrument parameters and data analysis, designed to ensure accuracy, reproducibility, and trustworthiness in results.

Introduction and Principle of the Method

This compound (C₆H₁₀O₂, Molar Mass: 114.14 g/mol ) is an organic compound with applications as a flavoring agent and in the synthesis of more complex molecules.[3] Accurate quantification is often required in complex matrices, making a highly selective and sensitive analytical technique essential.

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for this analysis, offering superior chromatographic separation and definitive molecular identification.[4] However, the direct analysis of carboxylic acids like this compound by GC is challenging. The polar carboxyl group leads to poor volatility and potential interactions with the GC inlet and column, resulting in poor peak shape and inaccurate quantification.[5]

To overcome this, a derivatization step is employed. In this protocol, we utilize silylation, a common and effective technique where the active hydrogen of the carboxylic acid is replaced by a non-polar trimethylsilyl (TMS) group.[5] This reaction, typically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), creates a TMS-ester of the parent acid. The resulting derivative is significantly more volatile and thermally stable, making it perfectly suited for GC-MS analysis.

The overall analytical principle involves:

  • Extraction: Isolating the analyte from the sample matrix using liquid-liquid extraction (LLE).

  • Derivatization: Converting the analyte to its volatile TMS-ester.

  • GC Separation: Separating the derivatized analyte from other components on a capillary column based on its boiling point and chemical properties.

  • MS Detection & Quantification: Ionizing the separated derivative, identifying it based on its unique mass spectrum, and quantifying it using a calibration curve.

Experimental Protocol

Materials, Reagents, and Equipment
  • Standards & Solvents:

    • This compound standard (≥98% purity)

    • Internal Standard (IS), e.g., Heptanoic acid or a suitable stable isotope-labeled analog.

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

    • Pyridine or Acetonitrile (Anhydrous, GC grade)

    • Ethyl Acetate (GC grade)

    • Hexane (GC grade)

    • Hydrochloric Acid (HCl), 6M

    • Sodium Sulfate (Anhydrous)

    • Ultrapure water

  • Consumables:

    • Glass test tubes with PTFE-lined screw caps

    • 2 mL GC autosampler vials with PTFE-lined septa

    • Micropipettes and tips

    • Vortex mixer

    • Centrifuge

    • Heating block or water bath

    • Nitrogen gas evaporation system

Instrumentation and Analytical Conditions

A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer is recommended.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Injector Split/Splitless InletSplitless mode is used to maximize the transfer of analyte onto the column for high sensitivity.
Injection Volume 1 µLA standard volume for capillary columns.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas that provides good chromatographic efficiency. Constant flow ensures stable retention times.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column that provides excellent separation for a wide range of derivatized organic compounds.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, then 25 °C/min to 280 °C (hold 5 min)The initial hold allows for solvent focusing. The first ramp effectively separates the analyte, while the second ramp and hold cleans the column of any high-boiling contaminants.
MS System Agilent 5977B MSD or equivalentA robust and sensitive detector for routine quantitative analysis.
Ion Source Electron Ionization (EI)Standard ionization technique that produces repeatable fragmentation patterns for library matching.
Ionization Energy 70 eVThe standard energy for EI, which generates reproducible mass spectra found in libraries like NIST.
MS Source Temperature 230 °COptimal temperature to maintain ion source cleanliness and prevent analyte condensation.
MS Quad Temperature 150 °CEnsures mass stability and prevents contamination of the quadrupole.
Acquisition Mode Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)Full Scan is used for initial method development and qualitative identification. SIM mode is used for high-sensitivity quantification by monitoring specific, characteristic ions.[6]
Step-by-Step Protocol: Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may need optimization based on the sample matrix.

  • Aliquoting: Pipette 500 µL of the aqueous sample (e.g., urine, cell culture media) into a glass screw-cap tube.

  • Internal Standard Spiking: Add a known amount of Internal Standard (IS) solution to every sample, blank, and calibration standard. This corrects for variability in extraction and derivatization efficiency.

  • Acidification: Add 100 µL of 6M HCl to the tube to acidify the sample to a pH of ~2. This protonates the carboxylic acid, making it less water-soluble and more extractable into an organic solvent.

  • Extraction: Add 2 mL of ethyl acetate to the tube. Cap tightly and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tube at 2,500 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water, which can interfere with the silylation reaction.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated (≤ 40°C). Complete dryness is crucial before derivatization.

Step-by-Step Protocol: Silylation Derivatization
  • Reagent Addition: To the dried sample extract, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS. The solvent aids in redissolving the residue, and the TMCS acts as a catalyst.

  • Reaction: Cap the tube tightly and vortex for 30 seconds. Heat the mixture at 70 °C for 60 minutes in a heating block or water bath to ensure the reaction goes to completion.

  • Cooling: Allow the tube to cool to room temperature.

  • Transfer: Transfer the derivatized sample to a 2 mL GC autosampler vial for analysis.

Data Analysis and Interpretation

Analyte Identification

The identity of the this compound TMS-ester is confirmed by two parameters:

  • Retention Time (RT): The derivatized analyte should elute at a consistent RT under the specified chromatographic conditions.

  • Mass Spectrum: The EI mass spectrum should exhibit a characteristic fragmentation pattern. For the TMS derivative of this compound (formula C₉H₁₈O₂Si, MW: 186.32), the expected ions would include:

    • Molecular Ion (M⁺): A peak at m/z 186, although it may be weak.

    • M-15 Ion: A characteristic peak at m/z 171, corresponding to the loss of a methyl group (-CH₃) from the TMS moiety. This is often the base peak or a very prominent ion for TMS derivatives.

    • Other Fragments: Other fragment ions related to the structure, such as m/z 73 ([Si(CH₃)₃]⁺), will also be present.

A predicted mass spectrum for the TMS-derivatized form is available in public databases, which can serve as a reference.[2]

Quantification

Quantitative analysis is performed by creating a calibration curve.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) of this compound. Process these standards through the exact same extraction and derivatization procedure as the unknown samples.

  • Calibration Curve: For each calibration point, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the known concentration of the analyte.

  • Regression: Apply a linear regression to the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) are used to determine the quality of the calibration. An R² value > 0.99 is desirable.

  • Sample Quantification: Calculate the peak area ratio for the unknown samples and use the regression equation from the calibration curve to determine the concentration of this compound in the original sample.

Workflow and Reaction Visualizations

The following diagrams illustrate the key processes described in this protocol.

Overall Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Aliquoting & IS Spiking Acidify 2. Acidification (pH ~2) Sample->Acidify Extract 3. Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry 4. Evaporation to Dryness (Nitrogen Stream) Extract->Dry Reagent 5. Add Pyridine & BSTFA + 1% TMCS Dry->Reagent React 6. Heat Reaction (70°C, 60 min) Reagent->React Inject 7. GC-MS Injection React->Inject Separate 8. GC Separation Inject->Separate Detect 9. MS Detection Separate->Detect Identify 10. Identification (RT & Mass Spectrum) Detect->Identify Quantify 11. Quantification (Calibration Curve) Identify->Quantify Report 12. Final Report Quantify->Report

Caption: High-level workflow from sample preparation to final report.

Silylation Reaction Mechanism

Silylation_Reaction Analyte This compound (R-COOH) TMS_Ester TMS-Ester Derivative (R-COOSi(CH₃)₃) Volatile & Thermally Stable Analyte->TMS_Ester + BSTFA Catalyst (TMCS) Heat (70°C) Byproduct Byproducts BSTFA BSTFA (Silylating Agent) BSTFA->Byproduct

Caption: Conversion of the polar analyte to a volatile TMS-ester.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
No Peak or Very Small Peak Incomplete derivatization; degradation of analyte; extraction inefficiency.Ensure reagents are fresh and anhydrous. Check reaction time/temperature. Verify pH during extraction. Prepare a non-extracted standard to check instrument performance.
Poor Peak Shape (Tailing) Active sites in the GC inlet or column; derivatization reaction is incomplete.Replace the inlet liner and septum. Condition the column. Ensure derivatization reaction goes to completion by checking time, temperature, and reagent concentration.
Inconsistent Retention Times Leak in the GC system; inconsistent oven temperature profile; carrier gas flow rate is not constant.Perform a leak check on the GC system. Verify the GC method parameters and ensure the carrier gas supply is stable.
Low Recovery Suboptimal pH for extraction; emulsion formation during LLE; analyte loss during solvent evaporation.Optimize the acidification step. If emulsions form, try centrifugation at higher speeds or for longer durations. Evaporate solvent gently and avoid overheating.
Interfering Peaks in Chromatogram Contamination from solvents, reagents, or sample matrix.Run a solvent blank to identify sources of contamination. Use high-purity solvents.[7] Consider a more selective sample cleanup step if the matrix is complex.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive framework for the quantitative analysis of this compound. The protocol emphasizes the critical role of sample preparation and chemical derivatization to ensure the analyte is amenable to gas chromatography. By following these validated steps and understanding the causality behind them, researchers can achieve high-quality, reproducible data suitable for demanding applications in research and industry.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Kumps, A., Mardens, Y., & Scharpe, S. (1995). GC-MS profiling of urinary organic acids evaluated as a quantitative method. Clinical Chemistry, 41(9), 1289-1294.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • The Good Scents Company. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 4-Methyl-pent-2-enoic acid. PubChem Compound Database.
  • Chemistry LibreTexts. (2023). Derivatization.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Foote, A. P., Hales, K. E., & Freetly, H. C. (2018). TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction. Journal of Animal Science, 96(8), 3469–3474.
  • Meyer, H. G., Weidmann, H., & Lalk, M. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(26), 7491–7503.
  • SpectraBase. (n.d.). This compound methyl ester.
  • Siegert, M., & Banks, C. (2015). Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants. Bioresource Technology, 194, 401-404.
  • Young, C. J., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(19), 7648–7655.
  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
  • National Institute of Standards and Technology. (n.d.). 2-Pentenoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook.
  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0031561).
  • FooDB. (n.d.). Showing Compound this compound (FDB008176).
  • del Alamo-Sanza, M., & Nevares, I. (2018). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Molecules, 23(11), 2757.
  • Monnin, C., & Schmitt-Kopplin, P. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620.
  • ResearchGate. (2020). (PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.

Sources

Application Note & Protocol: A Robust HPLC-UV Method for the Quantification of 4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methyl-2-pentenoic acid. Developed for researchers, scientists, and drug development professionals, this protocol emphasizes the rationale behind methodological choices to ensure scientific integrity and reproducibility. The method utilizes a reversed-phase C18 column with UV detection, offering a reliable and efficient approach for the determination of this compound in various sample matrices. All procedures are designed to be self-validating and are grounded in established chromatographic principles and regulatory guidelines.

Introduction: The Significance of this compound Analysis

This compound, a branched-chain unsaturated fatty acid, is a molecule of interest in various fields, including flavor and fragrance chemistry, and as a potential metabolite or synthetic intermediate in pharmaceutical development.[1][2] Its accurate quantification is crucial for quality control, metabolic studies, and stability testing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and accuracy.[3] This document provides a comprehensive guide to a specific HPLC method, explaining the scientific reasoning behind the chosen parameters to empower the user with a deep understanding of the analytical process.

Chromatographic Principles and Method Development Rationale

The development of a successful HPLC method hinges on the physicochemical properties of the analyte and the fundamental principles of chromatography. This compound is a moderately polar organic acid.[4]

  • Choice of Stationary Phase: A reversed-phase (RP) approach is ideal for retaining and separating moderately polar compounds. A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which provides excellent retention for the nonpolar alkyl chain of the analyte. The low silanol activity of modern C18 columns minimizes peak tailing, a common issue with acidic compounds.[5]

  • Mobile Phase Selection & Ion Suppression: To ensure adequate retention and symmetrical peak shape for an acidic analyte like this compound, its ionization must be controlled. By acidifying the mobile phase to a pH at least two units below the analyte's pKa, the equilibrium is shifted towards the neutral, more retained form. This technique is known as ion suppression chromatography.[6] Phosphoric acid is an effective and common choice for this purpose in UV-based detection methods.[5][7] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Detection Method: this compound contains a carbon-carbon double bond conjugated to a carboxylic acid, which acts as a chromophore, allowing for ultraviolet (UV) detection. The optimal wavelength is determined by acquiring a UV spectrum of the analyte. For unsaturated carboxylic acids, a low wavelength, typically between 200-220 nm, provides the necessary sensitivity.[7][8]

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data analysis, follows a logical and controlled sequence to ensure data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Standard & Sample Preparation C HPLC System Equilibration A->C B Mobile Phase Preparation B->C D Sequence Setup & Sample Injection C->D E Chromatographic Separation D->E F Peak Integration & Identification E->F G Quantification & Reporting F->G

Caption: High-level workflow for the HPLC analysis of this compound.

Materials and Methods

  • This compound reference standard (Purity ≥97%)[9][10]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (H₃PO₄), 85% (ACS grade or higher)

  • Methanol (HPLC grade, for cleaning)

  • 0.22 µm or 0.45 µm Syringe filters (PTFE or nylon, compatible with organic solvents)[11]

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical column: C18, 4.6 x 150 mm, 3 µm particle size.[5]

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3 µmStandard reversed-phase column providing good efficiency and retention.
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)Acidifier to suppress ionization of the carboxylic acid, ensuring good peak shape.[6][12]
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (v/v)Organic modifier for elution; acid is included to maintain consistent pH.
Gradient Isocratic at 60% A / 40% BA simple isocratic method is sufficient for this analysis, promoting robustness.[3]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures retention time stability and reproducibility.
Detection UV at 210 nmWavelength for optimal absorbance of the conjugated system in the analyte.[7]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Run Time 10 minutesSufficient time to elute the analyte and any potential early-eluting impurities.

Detailed Protocols

  • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

  • Carefully add 1 mL of 85% phosphoric acid.

  • Cap and mix thoroughly. This is Mobile Phase A .

  • Repeat steps 1-3 using HPLC-grade acetonitrile instead of water to prepare Mobile Phase B .

  • Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline degasser to prevent air bubbles in the system.

  • Primary Stock (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock with the diluent.

  • Accurately weigh or pipette the sample into a suitable container.

  • Dissolve/extract the sample with the diluent to achieve a theoretical concentration within the calibration range.[11]

  • Vortex or sonicate for 5 minutes to ensure complete dissolution or extraction.

  • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove particulates that could damage the column.[13]

  • System Startup: Purge the pump lines with fresh mobile phase to remove any air and old solvent.

  • Equilibration: Set the flow rate to 1.0 mL/min with the initial mobile phase composition (60% A / 40% B). Allow the system to equilibrate for at least 15-20 minutes, or until a stable baseline is achieved.[13]

  • Sequence Setup: Create a sequence in the chromatography data system. Include blank injections (diluent), calibration standards, and samples.

  • Execution: Start the sequence.

Method Validation Principles (ICH Q2(R1) Framework)

To ensure the method is suitable for its intended purpose, it must be validated. The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank and a placebo (matrix without analyte) to show no interfering peaks at the retention time of this compound.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is generated by plotting peak area against concentration for at least five standards. The correlation coefficient (r²) should be ≥ 0.999.[3]

  • Accuracy: The closeness of the test results to the true value. It is assessed by performing recovery studies on spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recoveries should typically be within 98-102%.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-day precision): Assessed by analyzing at least six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N), where LOD is ~3:1 and LOQ is ~10:1.

Validation_Pyramid A Specificity B Linearity & Range A->B Establishes foundation C Accuracy & Precision B->C Defines quantitative ability D LOD & LOQ C->D Defines sensitivity limits E Robustness D->E Tests reliability

Caption: Hierarchical relationship of key HPLC method validation parameters.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the HPLC analysis of this compound. By detailing the rationale behind the method's parameters and adhering to established validation principles, this guide serves as a robust resource for researchers and professionals requiring accurate and reliable quantification of this compound. The method is designed for direct implementation and can be adapted for various sample matrices with appropriate sample preparation.

References

  • SIELC Technologies. (n.d.). Separation of 2-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • Singh, A., et al. (2024). A Review of HPLC Method Development and Validation as per ICH Guidelines. International Journal of Pharmaceutical Sciences and Research, 15(8), 1000-1010.
  • Nakai, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Kumar, A., et al. (2023). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Journal of Drug Delivery and Therapeutics, 13(5), 135-143.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12216200, this compound.
  • The Good Scents Company. (n.d.). This compound.
  • Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 1-8.
  • ResearchGate. (2020). How can I separate carboxylic acid and chloride by HPLC?.
  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis.
  • Mitrevska, M., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 239-247.
  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples.
  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0031561).
  • FooDB. (2010). Showing Compound this compound (FDB008176).

Sources

Application Note: Derivatization of 4-Methyl-2-pentenoic Acid for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 4-Methyl-2-pentenoic Acid

This compound (C6H10O2) is a methyl-branched, unsaturated fatty acid that presents unique challenges for direct analytical measurement.[1][2] Its inherent polarity and relatively low volatility, characteristic of many carboxylic acids, can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation, particularly in gas chromatography (GC).[3][4][5] Derivatization, the chemical modification of an analyte to enhance its analytical properties, is therefore a critical step in developing robust and sensitive quantitative methods for this compound in various matrices, including biological and environmental samples.

This application note provides a comprehensive guide to the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the mechanistic basis for common derivatization strategies, present detailed, field-proven protocols, and offer insights into the selection of the most appropriate method based on the analytical objective.

Why Derivatize this compound?

The primary goals of derivatizing this compound are to:

  • Increase Volatility and Thermal Stability: By converting the polar carboxyl group into a less polar and more stable functional group, such as an ester or a silyl ester, the analyte becomes amenable to GC analysis.[5][6][7]

  • Improve Chromatographic Resolution: Derivatization reduces the potential for hydrogen bonding, leading to sharper, more symmetrical peaks and improved separation from other matrix components.[7]

  • Enhance Detection Sensitivity: Certain derivatizing agents can introduce moieties that significantly improve the analyte's response in specific detectors, such as an electron capture detector (ECD) or a mass spectrometer.[8][9]

Derivatization Strategies for GC-MS Analysis

Gas chromatography coupled with mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, two primary derivatization strategies are widely employed: silylation and esterification.

Silylation: Formation of Trimethylsilyl (TMS) Esters

Silylation is a robust and versatile derivatization technique that involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[7][10] This conversion dramatically increases the volatility and thermal stability of the analyte.

Causality of Experimental Choices:

  • Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and widely used silylating reagent for carboxylic acids.[6] Its byproducts are volatile and typically do not interfere with the chromatographic analysis.[11] For sterically hindered or less reactive carboxylic acids, the addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate.[6][11]

  • Solvent: Anhydrous aprotic solvents such as pyridine, acetonitrile, or dichloromethane are essential to prevent the hydrolysis of the silylating reagent and the resulting TMS ester. Pyridine can also act as a catalyst.

  • Temperature and Time: Heating the reaction mixture accelerates the derivatization process, ensuring complete conversion. Typical conditions range from 60-70°C for 30-60 minutes.[7]

Experimental Workflow for Silylation

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Dry Evaporate to dryness (e.g., under N2 stream) Sample->Dry Reagents Add BSTFA (+1% TMCS) and anhydrous solvent Dry->Reagents Heat Heat at 60-70°C for 30-60 min Reagents->Heat Cool Cool to room temperature Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: Silylation workflow for this compound.

Detailed Protocol: Silylation with BSTFA

Materials:

  • Sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation: Aliquot a known volume of the sample extract into a reaction vial. If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of nitrogen.[5]

  • Reagent Addition: Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried sample residue. Then, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

ParameterValue
Reagent BSTFA + 1% TMCS
Solvent Anhydrous Pyridine
Temperature 60°C
Time 30 minutes

Table 1: Recommended Silylation Conditions.

Esterification: Formation of Methyl or Pentafluorobenzyl Esters

Esterification is another common derivatization technique for carboxylic acids, converting them into their corresponding esters.[4] This method is particularly useful for enhancing sensitivity with specific detectors.

Methylation, the conversion of the carboxylic acid to its methyl ester, is a widely used technique due to the volatility of the resulting derivative.[4][12]

Causality of Experimental Choices:

  • Reagent Selection: Boron trifluoride-methanol (BF3-methanol) is an effective reagent for the esterification of fatty acids.[12] It acts as a Lewis acid catalyst, protonating the carbonyl oxygen and making the carbonyl carbon more susceptible to nucleophilic attack by methanol. The reaction time is relatively short, and the conditions are moderate, which helps to preserve the integrity of the unsaturated bond in this compound.[12]

  • Reaction Conditions: Heating the reaction mixture is necessary to drive the equilibrium towards the formation of the ester.

Experimental Workflow for Methyl Esterification

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Dried sample containing This compound Reagent Add BF3-Methanol Sample->Reagent Heat Heat at 60°C for 10-15 min Reagent->Heat Quench Add water and extract with hexane Heat->Quench Dry Dry organic phase (e.g., with Na2SO4) Quench->Dry Inject Inject into GC-MS Dry->Inject

Caption: Methyl esterification workflow.

Detailed Protocol: Methyl Esterification with BF3-Methanol

Materials:

  • Sample containing this compound

  • 14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Ensure the sample is free of water.

  • Reagent Addition: To the dried sample, add 1 mL of 14% BF3-methanol solution.

  • Reaction: Cap the vial tightly and heat at 60°C for 15 minutes.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.

  • Phase Separation: Centrifuge to separate the layers and transfer the upper hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The hexane extract containing the methyl ester is ready for GC-MS analysis.[13]

For applications requiring ultra-high sensitivity, derivatization with pentafluorobenzyl bromide (PFBBr) is an excellent choice, particularly when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.[8][9][14] The resulting PFB ester is highly electrophilic and yields a strong signal.

Causality of Experimental Choices:

  • Reagent: PFBBr is a potent electrophile that readily reacts with the carboxylate anion.[14]

  • Base Catalyst: A base, such as potassium carbonate or a non-nucleophilic organic base, is required to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion.[15]

  • Solvent: An aprotic solvent like acetone or acetonitrile is used to dissolve the reactants and facilitate the reaction.

Detailed Protocol: PFB Esterification

Materials:

  • Sample containing this compound

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Reaction vials with PTFE-lined caps

  • Heating block

Procedure:

  • Sample Preparation: The sample should be in an aprotic solvent or dried down and reconstituted in acetone.

  • Reagent Addition: To the sample, add a small amount of anhydrous potassium carbonate and 100 µL of the PFBBr solution.

  • Reaction: Cap the vial and heat at 60-80°C for 1 hour.[16]

  • Work-up: After cooling, the reaction mixture can often be injected directly into the GC-MS. If necessary, a liquid-liquid extraction with a non-polar solvent like hexane can be performed to remove excess reagents.

ParameterPFB-EsterMethyl Ester
Detector GC-ECD, GC-MS (NCI)GC-FID, GC-MS (EI)
Sensitivity Very HighGood
Byproducts Minimal interferenceCan be present

Table 2: Comparison of Esterification Methods.

Derivatization for HPLC Analysis

While GC-MS is a common choice, HPLC offers an alternative for the analysis of this compound, especially when dealing with complex matrices or thermally labile compounds. Derivatization for HPLC typically aims to introduce a chromophore or fluorophore to enhance UV or fluorescence detection.

Amide Formation with a UV-Active Amine

Reacting this compound with an amine containing a UV-absorbing moiety, such as aniline, can significantly improve its detectability by HPLC-UV.[17][18]

Causality of Experimental Choices:

  • Activating Agent: Direct reaction between a carboxylic acid and an amine to form an amide is generally slow.[19][20] A coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), is used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[17][21]

  • Reaction Conditions: The reaction is typically carried out under mild conditions at room temperature.[18]

Experimental Workflow for Amide Formation

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample in aprotic solvent Reagents Add Aniline and EDC Sample->Reagents React React at room temperature Reagents->React Inject Inject into HPLC-UV React->Inject

Caption: Amide formation workflow for HPLC analysis.

Detailed Protocol: Amide Formation with Aniline and EDC

Materials:

  • Sample containing this compound in an appropriate solvent (e.g., acetonitrile)

  • Aniline solution (e.g., 2.4 M in acetonitrile)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) solution (e.g., 1.2 M in water)

  • Reaction vials

Procedure:

  • Sample Preparation: Ensure the sample is dissolved in an appropriate solvent like acetonitrile.

  • Reagent Addition: To 50 µL of the sample, add 2.5 µL of the aniline solution, followed by 2.5 µL of the EDC solution.[17][18]

  • Reaction: Allow the reaction to proceed at room temperature for at least 30 minutes.

  • Analysis: The reaction mixture can be directly injected into the HPLC-UV system.

Conclusion

The derivatization of this compound is a crucial step for its accurate and sensitive determination by chromatographic methods. The choice of derivatization strategy depends on the analytical instrumentation available and the specific requirements of the assay. Silylation with BSTFA is a reliable and straightforward method for GC-MS analysis. For enhanced sensitivity, esterification to form methyl or pentafluorobenzyl esters is recommended. For HPLC analysis, amide formation with a UV-active amine provides a robust alternative. The protocols provided in this application note serve as a starting point, and optimization of reaction conditions may be necessary for specific sample matrices and analytical goals.

References

  • Jasbi, P., et al. (2020). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Current Protocols in Chemical Biology, 12(1), e73.
  • Zenkevich, I. G. (2001). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
  • Bihan, D. G., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE, 17(4), e0267093.
  • Han, J., et al. (2018). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry, 90(15), 9037-9045.
  • Bihan, D. G., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE, 17(4), e0267093.
  • Gelpi, E. (n.d.). Techniques for Silylation.
  • Das, A. K. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
  • LibreTexts. (2023). Making Amides from Carboxylic Acids.
  • NIST. (n.d.). 2-Pentenoic acid, 4-methyl-, methyl ester.
  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0031561).
  • SIELC Technologies. (n.d.). Separation of 2-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column.
  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives.
  • Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents.
  • CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS.
  • Gaskell, S. J., & Brooks, C. J. W. (1976). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Biochemical Society Transactions, 4(1), 111-113.
  • JoVE. (2023). Preparation of Amides.
  • LibreTexts. (2022). 21.7: Chemistry of Amides.
  • Tsikas, D. (2019). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. Metabolites, 9(10), 221.
  • Christie, W. W. (2019).
  • Wang, Y., et al. (2020). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. Environmental Pollution, 266(Pt 3), 115043.
  • Jõul, P., et al. (2014). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 25(1).
  • Li, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8878132.
  • PubChem. (n.d.). This compound.
  • Fisher Scientific. (n.d.). This compound, 98+%.
  • Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates.
  • Boyd, M. R., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry, 28(12), 2634-2643.
  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?.
  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
  • Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • FooDB. (2010). Showing Compound this compound (FDB008176).
  • The Good Scents Company. (n.d.). 2-methyl-4-pentenoic acid.

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The Strategic Application of 4-Methyl-2-pentenoic Acid in the Synthesis of Bioactive Marine Depsipeptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 4-methyl-2-pentenoic acid and its derivatives in the construction of complex bioactive molecules. We will delve into the strategic application of this versatile building block, focusing on its pivotal role in the synthesis of the aurilide family of marine natural products, which are renowned for their potent cytotoxic activities.

Introduction: this compound - A Versatile Synthon

This compound is a branched, unsaturated carboxylic acid that holds significant potential as a starting material in organic synthesis.[1] Its structure, featuring a reactive carboxylic acid moiety, a stereodefined double bond, and a terminal isopropyl group, provides multiple handles for chemical manipulation. While it has applications in the flavor and fragrance industry, its true value in the realm of bioactive molecule synthesis lies in its role as a precursor to key chiral building blocks.[2][3]

This guide will focus on a critical application: the use of a closely related derivative, trans-2-methyl-2-pentenal, in the stereoselective synthesis of the polyketide subunit of the aurilide family of marine depsipeptides. We will explore the conversion of the parent acid to this key aldehyde and detail the subsequent diastereoselective aldol reaction that sets a crucial stereocenter in the natural product core.

The Aurilide Family: Potent Cytotoxins from the Sea

The aurilides are a class of 26-membered cyclodepsipeptides isolated from marine organisms, such as the sea hare Dolabella auricularia.[2][4] These complex natural products have garnered significant attention from the scientific community due to their exceptionally potent cytotoxic activity against various cancer cell lines.[5] The intricate molecular architecture of aurilides, which includes a polyketide chain with multiple stereocenters, presents a formidable challenge for synthetic chemists.

A common structural feature of the aurilide family is a unique polyketide fragment. The stereoselective synthesis of this fragment is a cornerstone of any total synthesis of these natural products. A key disconnection in the retrosynthetic analysis of the aurilide polyketide subunit often leads to a C6 aldehyde, specifically trans-2-methyl-2-pentenal.

Synthetic Strategy: From Carboxylic Acid to a Key Aldehyde Intermediate

The conversion of this compound to its corresponding aldehyde, trans-2-methyl-2-pentenal, is a fundamental transformation in organic synthesis. This can be achieved through a variety of standard synthetic methodologies. A common and reliable approach involves a two-step sequence:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive species, such as an acid chloride or a mixed anhydride. This activation step is crucial for the subsequent reduction.

  • Controlled Reduction: The activated carboxylic acid derivative is then selectively reduced to the aldehyde. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures are often employed to prevent over-reduction to the corresponding alcohol.

An alternative and industrially relevant synthesis of trans-2-methyl-2-pentenal involves the aldol condensation of propionaldehyde.[3] This method provides a scalable route to this key intermediate.

Application in Aurilide Synthesis: A Stereoselective Aldol Reaction Protocol

The strategic importance of trans-2-methyl-2-pentenal is demonstrated in its application in a highly diastereoselective boron-mediated aldol reaction to construct the C5-C10 fragment of the aurilide polyketide chain. This reaction is a prime example of substrate-controlled stereoselection, where the inherent chirality of the reactants dictates the stereochemical outcome of the reaction.

Causality Behind Experimental Choices

The choice of a boron-mediated aldol reaction is deliberate and based on well-established principles of asymmetric synthesis. Boron enolates are known to form well-defined, six-membered, chair-like transition states, which allows for a high degree of stereocontrol. The use of a chiral auxiliary on the ketone component, such as an Evans oxazolidinone, further enhances the facial selectivity of the enolate, leading to the desired stereoisomer of the aldol adduct. The trans geometry of the double bond in 2-methyl-2-pentenal is also critical for achieving the desired stereochemistry in the product.

Detailed Experimental Protocol: Boron-Mediated Aldol Reaction for Aurilide Polyketide Fragment

This protocol is adapted from established syntheses of aurilide and its analogues.[2]

Reaction: Diastereoselective aldol reaction of an N-acyloxazolidinone with trans-2-methyl-2-pentenal.

Materials:

  • N-propionyl-(R)-4-benzyl-2-oxazolidinone

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • trans-2-Methyl-2-pentenal

  • Anhydrous dichloromethane (DCM)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere (argon or nitrogen), add di-n-butylboron triflate (1.1 eq) dropwise.

  • Slowly add triethylamine (1.2 eq) to the solution. The reaction mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 1 hour to ensure complete enolization.

  • The reaction mixture is then cooled back down to -78 °C.

  • A solution of trans-2-methyl-2-pentenal (1.5 eq) in anhydrous DCM is added dropwise over 15 minutes.

  • The reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C and stirred for an additional 1 hour.

  • The reaction is quenched by the addition of a 3:1 mixture of MeOH and saturated aqueous NaHCO₃.

  • A 2:1 mixture of MeOH and 30% H₂O₂ is then added carefully at 0 °C, and the mixture is stirred vigorously for 1 hour to cleave the boron from the product.

  • The mixture is diluted with water and the aqueous layer is extracted three times with DCM.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and then with saturated aqueous NaCl.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired syn-aldol adduct with high diastereoselectivity.

Expected Outcome: This protocol typically yields the desired aldol product in good yield and with excellent diastereoselectivity (>95:5 dr), establishing the crucial stereocenters at C6 and C7 of the aurilide polyketide backbone.

Data Presentation

Reactant Product Key Reagents Diastereomeric Ratio (dr) Yield Reference
N-propionyl-(R)-4-benzyl-2-oxazolidinone + trans-2-methyl-2-pentenalsyn-Aldol AdductBu₂BOTf, Et₃N>95:5~80-90%[2]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the aurilide polyketide fragment discussed.

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_reaction Key Reaction cluster_product Polyketide Fragment 4-Methyl-2-pentenoic_Acid This compound trans-2-Methyl-2-pentenal trans-2-Methyl-2-pentenal 4-Methyl-2-pentenoic_Acid->trans-2-Methyl-2-pentenal Reduction Propionaldehyde Propionaldehyde Propionaldehyde->trans-2-Methyl-2-pentenal Aldol Condensation Aldol_Reaction Diastereoselective Boron-Mediated Aldol Reaction trans-2-Methyl-2-pentenal->Aldol_Reaction Aurilide_Fragment Aurilide Polyketide Fragment Precursor Aldol_Reaction->Aurilide_Fragment N-acyloxazolidinone N-acyloxazolidinone N-acyloxazolidinone->Aldol_Reaction

Caption: Synthetic workflow for the aurilide polyketide fragment.

Conclusion

This compound and its derivatives are valuable building blocks in the synthesis of complex bioactive molecules. As demonstrated in the context of the aurilide total synthesis, its aldehyde derivative, trans-2-methyl-2-pentenal, serves as a crucial electrophile in a highly stereoselective aldol reaction. This application note provides a framework for researchers to understand the strategic importance of this synthon and offers a detailed, field-proven protocol for its implementation. The principles of stereocontrol and the rationale behind the experimental design discussed herein are broadly applicable to the synthesis of other complex polyketide natural products.

References

  • Michon, S., Cavelier, F., & Salom-Roig, X. J. (2021). Synthesis and Biological Activities of Cyclodepsipeptides of Aurilide Family from Marine Origin. Marine drugs, 19(2), 55. [Link]
  • PubMed. (2021). Synthesis and Biological Activities of Cyclodepsipeptides of Aurilide Family from Marine Origin.
  • Google Patents. (n.d.). CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid.
  • MDPI. (2021). Synthesis and Biological Activities of Cyclodepsipeptides of Aurilide Family from Marine Origin.
  • SURFACE at Syracuse University. (n.d.). Synthesis and Biosynthesis of Polyketide Natural Products.
  • National Center for Biotechnology Information. (n.d.). Identification of Bioactive Compounds from Marine Natural Products and Exploration of Structure-Activity Relationships (SAR).
  • Google Patents. (n.d.). CN102344349B - Method for preparing 2-methyl-2-pentena.
  • MDPI. (2010). Biomedical Compounds from Marine organisms.
  • ResearchGate. (2018). Marine Alkylpurines: A Promising Group of Bioactive Marine Natural Products.
  • PubMed. (2018). Marine Alkylpurines: A Promising Group of Bioactive Marine Natural Products.
  • Thieme. (n.d.). Synthesis by Aldol and Related Condensation Reactions.
  • National Center for Biotechnology Information. (2018). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions.
  • Google Patents. (n.d.). CN103613488A - Preparation method of 2-methyl-2-pentenal.
  • PubChem. (n.d.). This compound.

Sources

Application Notes & Protocols: 4-Methyl-2-pentenoic Acid as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of 4-methyl-2-pentenoic acid as a precursor in pharmaceutical synthesis. We delve into its chemical properties, core reactivity, and provide field-proven, step-by-step protocols for its conversion into key pharmaceutical intermediates. The primary application focus is the synthesis of (±)-Pregabalin, a widely used anticonvulsant and analgesic, demonstrating the precursor's value in constructing complex, high-value active pharmaceutical ingredients (APIs).

Introduction: The Strategic Value of this compound

This compound is a methyl-branched, unsaturated fatty acid that serves as a valuable C6 building block in organic synthesis.[1] Its structure, featuring both a reactive α,β-unsaturated system and a carboxylic acid moiety, offers dual functionality for a variety of synthetic transformations. This unique combination allows for strategic manipulation, including conjugate additions, stereoselective reductions, and various carboxyl group derivatizations, making it an attractive starting material for complex target molecules.[2]

While it has applications as a flavoring agent and in materials science, its utility as a precursor for pharmaceutical intermediates is of significant interest.[3] The isobutyl group present in its backbone is a common structural motif in several APIs. This guide will illuminate the pathway from this simple precursor to a complex pharmaceutical agent, providing the necessary protocols and scientific rationale.

Physicochemical & Safety Profile

A thorough understanding of the precursor's properties and handling requirements is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 10321-71-8[4]
Molecular Formula C₆H₁₀O₂[5]
Molecular Weight 114.14 g/mol [5]
Appearance Colorless to pale yellow liquid[4][6]
Boiling Point 203-204 °C @ 760 mmHg[5][6]
Melting Point 34-35 °C[5][6]
Density ~0.959 g/cm³[3][5]
Refractive Index ~1.4485 @ 20 °C[3][5]
Solubility Slightly soluble in water. Soluble in ethanol, ether, acetone.[3][4]
Safety & Handling Imperatives

This compound is classified as a corrosive substance and requires careful handling to ensure laboratory safety.[3][6]

  • Hazard Identification: Causes severe skin burns and serious eye damage.[3][7][8]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield).[7][8]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist.[7]

  • Storage: Store in a cool, dry place in a tightly sealed, corrosion-resistant container. Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Spills & First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water.[6][8] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[7]

Core Synthetic Application: Pathway to (±)-Pregabalin

A primary application demonstrating the utility of the 4-methylpentanoic acid backbone is the synthesis of Pregabalin, marketed as Lyrica. Pregabalin is a GABA analogue used to treat epilepsy, neuropathic pain, and anxiety disorders. The key (S)-enantiomer is the active form, but many syntheses first target the racemic mixture.

The journey from our unsaturated precursor, this compound, begins with a critical saturation step. The resulting 4-methylpentanoic acid is a direct precursor used in several established routes to Pregabalin.

Below is a logical workflow illustrating the transformation from the unsaturated acid to the final API.

G cluster_0 Step 1: Saturation cluster_1 Step 2: Synthesis of (±)-Pregabalin (Illustrative Route) A This compound B 4-Methylpentanoic Acid A->B  Catalytic Hydrogenation (Protocol 1) C Acyl Chloride Formation B->C  SOCl₂ D N-Acylation of Chiral Auxiliary C->D  (e.g., Evans Auxiliary) E α-Alkylation D->E  LDA, Benzyl Bromoacetate F Auxiliary Cleavage & Reduction E->F  LiOH, H₂O₂ then BH₃·SMe₂ G Azide Formation & Final Reduction F->G  1. TsCl, Py  2. NaN₃ H (±)-Pregabalin G->H  H₂, Pd/C G A 4-Methylpentanoic Acid B 4-Methylpentanoyl Chloride A->B SOCl₂ C N-Acyl Oxazolidinone B->C Chiral Auxiliary, n-BuLi D Alkylated Intermediate C->D LDA, BrCH₂COOBn E Glutaric Acid Monoester D->E LiOH, H₂O₂ F (±)-Pregabalin E->F Multi-step reduction & deprotection

Sources

Application of 4-Methyl-2-pentenoic Acid in Agrochemical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 4-methyl-2-pentenoic acid in the development of novel agrochemicals. Drawing upon established principles of herbicide, fungicide, and insecticide action, this document outlines the scientific rationale for utilizing this compound as a lead structure. Detailed protocols for the synthesis of bioactive derivatives and subsequent screening assays are provided to empower researchers in the exploration of its agrochemical potential. The central hypothesis is that this compound, as a short-chain unsaturated carboxylic acid, can be derivatized to target lipid biosynthesis pathways in plants, fungi, and insects, a well-validated mode of action for many commercial pesticides.

Introduction: The Rationale for this compound in Agrochemical Research

The relentless demand for increased agricultural productivity necessitates the continuous discovery of new and effective crop protection agents. Carboxylic acids and their derivatives have historically been a rich source of bioactive molecules in agrochemical research, with numerous commercial products targeting a wide range of biological pathways.[1] this compound, a methyl-branched unsaturated fatty acid, presents an intriguing starting point for the development of novel pesticides due to its structural features and the known susceptibility of lipid biosynthesis pathways in pest organisms to chemical inhibition.

Lipid metabolism is a fundamental process in all living organisms, essential for energy storage, membrane structure, and cell signaling.[2][3] The enzymes involved in fatty acid synthesis are validated targets for a variety of commercial agrochemicals.[4][5][6] The structural characteristics of this compound, including its carboxylic acid functionality and unsaturated backbone, make it a plausible candidate for derivatization to create inhibitors of these crucial metabolic pathways.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC6H10O2[7]
Molecular Weight114.14 g/mol [7]
Boiling Point203-204 °C[7]
Melting Point35 °C[7]
SolubilitySlightly soluble in water; soluble in acetone, ether, ethanol.[7]

Potential Mechanisms of Action and Agrochemical Applications

The application of this compound in agrochemical development is predicated on its potential to be chemically modified to target key enzymes in the lipid biosynthesis pathways of weeds, fungi, and insects.

Herbicidal Applications: Targeting Plant Fatty Acid Synthesis

The inhibition of fatty acid synthesis is a well-established mechanism of action for several classes of herbicides.[4][5][8] These herbicides disrupt the production of lipids necessary for cell membrane integrity and new plant growth.[4] Key enzymatic targets include:

  • Acetyl-CoA Carboxylase (ACCase): This enzyme catalyzes the first committed step in fatty acid biosynthesis. Herbicides targeting ACCase are effective against a wide range of grass weeds.[4]

  • Very-Long-Chain Fatty Acid (VLCFA) Elongases: These enzymes are crucial for the extension of fatty acid chains, which are components of cell membranes, waxes, and cuticles.[5][9]

Derivatives of this compound, such as amides and esters, could be synthesized to mimic the structures of known ACCase or VLCFA inhibitors, leading to the development of novel herbicides.

Herbicidal Mechanism of Action 4-Methyl-2-pentenoic_acid_derivatives 4-Methyl-2-pentenoic acid Derivatives ACCase Acetyl-CoA Carboxylase (ACCase) 4-Methyl-2-pentenoic_acid_derivatives->ACCase Inhibition VLCFA_Elongases Very-Long-Chain Fatty Acid (VLCFA) Elongases 4-Methyl-2-pentenoic_acid_derivatives->VLCFA_Elongases Inhibition Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis VLCFA_Elongases->Fatty_Acid_Synthesis Lipid_Production Lipid Production (membranes, waxes) Fatty_Acid_Synthesis->Lipid_Production Weed_Growth Weed Growth Inhibition Lipid_Production->Weed_Growth

Caption: Potential herbicidal mechanism of this compound derivatives.

Fungicidal Applications: Disrupting Fungal Membrane Integrity

Fatty acid biosynthesis is also a critical target for the development of fungicides.[6][10][11] The inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, in particular, has been shown to prevent the formation of the septin ring necessary for host penetration by fungal pathogens.[12] By creating derivatives of this compound that can interfere with fungal fatty acid synthases or elongases, it may be possible to develop novel fungicides with a distinct mode of action.

Fungicidal Mechanism of Action 4-Methyl-2-pentenoic_acid_derivatives 4-Methyl-2-pentenoic acid Derivatives Fungal_VLCFA_Biosynthesis Fungal VLCFA Biosynthesis 4-Methyl-2-pentenoic_acid_derivatives->Fungal_VLCFA_Biosynthesis Inhibition Septin_Ring_Formation Septin Ring Formation Fungal_VLCFA_Biosynthesis->Septin_Ring_Formation Host_Penetration Host Penetration Septin_Ring_Formation->Host_Penetration Fungal_Growth Fungal Growth Inhibition Host_Penetration->Fungal_Growth

Caption: Proposed fungicidal mechanism of this compound derivatives.

Insecticidal Applications: Targeting Insect Lipid Metabolism

Lipid metabolism is an attractive target for the development of insecticides due to its central role in insect development, reproduction, and energy production.[2] Certain classes of insecticides, such as tetronic and tetramic acid derivatives (ketoenols), are known to inhibit lipid biosynthesis.[2] Furthermore, some unsaturated fatty acids have demonstrated direct insecticidal activity and can act as synergists for other insecticides.[13] Derivatives of this compound could be designed to interfere with insect acetyl-CoA carboxylase (ACC) or other key enzymes in the lipid biosynthesis pathway.

Insecticidal Mechanism of Action 4-Methyl-2-pentenoic_acid_derivatives 4-Methyl-2-pentenoic acid Derivatives Insect_Lipid_Biosynthesis Insect Lipid Biosynthesis (e.g., ACC) 4-Methyl-2-pentenoic_acid_derivatives->Insect_Lipid_Biosynthesis Inhibition Energy_Metabolism Disrupted Energy Metabolism Insect_Lipid_Biosynthesis->Energy_Metabolism Development_Reproduction Impaired Development & Reproduction Insect_Lipid_Biosynthesis->Development_Reproduction Insect_Mortality Insect Mortality Energy_Metabolism->Insect_Mortality Development_Reproduction->Insect_Mortality

Caption: Potential insecticidal mechanism of this compound derivatives.

Experimental Protocols

The following protocols provide a framework for the synthesis of this compound derivatives and their subsequent screening for agrochemical activity.

Synthesis of this compound Derivatives (Amides and Esters)

Objective: To generate a library of this compound amides and esters for biological screening. The carboxylic acid group can be readily converted to more reactive intermediates, such as an acid chloride, which can then be reacted with a variety of amines or alcohols.

Protocol: Synthesis of 4-Methyl-2-pentenoyl Chloride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add this compound (1 equivalent).

  • Solvent Addition: Add anhydrous dichloromethane as a solvent.

  • Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-methyl-2-pentenoyl chloride can be used in the next step without further purification.

Protocol: Synthesis of Amide Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve the desired amine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acid Chloride: Cool the solution to 0 °C and slowly add a solution of crude 4-methyl-2-pentenoyl chloride (1 equivalent) in anhydrous dichloromethane.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol: Synthesis of Ester Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent such as toluene.

  • Reaction: Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Herbicidal Activity Screening

Objective: To evaluate the herbicidal efficacy of the synthesized this compound derivatives against representative monocot and dicot weed species.

Protocol: Pre-emergence Herbicidal Assay

  • Test Species: Select a panel of weed species, including a monocot (e.g., Echinochloa crus-galli) and a dicot (e.g., Amaranthus retroflexus).

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., acetone) to prepare stock solutions. Prepare a series of dilutions to test a range of concentrations.

  • Application: Fill pots with a standard soil mix and sow the seeds of the test species. Apply the test solutions evenly to the soil surface.

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect by scoring the percentage of germination inhibition and the degree of injury to the emerged seedlings compared to a solvent-treated control.

Protocol: Post-emergence Herbicidal Assay

  • Plant Cultivation: Grow the test weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Compound Application: Prepare test solutions as described above, often with the addition of a surfactant to improve leaf wetting. Apply the solutions as a foliar spray to the seedlings.

  • Incubation: Return the treated plants to the greenhouse or growth chamber.

  • Evaluation: After a set period (e.g., 7-14 days), visually assess the herbicidal effect by scoring the percentage of growth inhibition, chlorosis, necrosis, and other phytotoxic symptoms compared to a control group.

Fungicidal Activity Screening

Objective: To assess the in vitro and in vivo fungicidal activity of the synthesized derivatives against economically important plant pathogenic fungi.

Protocol: In Vitro Mycelial Growth Inhibition Assay

  • Test Fungi: Select a range of plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea).

  • Compound Preparation: Incorporate the test compounds at various concentrations into a suitable molten agar medium (e.g., Potato Dextrose Agar).

  • Inoculation: Place a mycelial plug from a fresh culture of the test fungus onto the center of the agar plates.

  • Incubation: Incubate the plates at the optimal growth temperature for the respective fungus.

  • Evaluation: After a set period, measure the diameter of the fungal colony and calculate the percentage of mycelial growth inhibition compared to a control plate without the test compound.

Protocol: In Vivo Protective and Curative Assays

  • Plant Cultivation: Grow host plants (e.g., wheat for Fusarium, tomato for Botrytis) to a suitable growth stage.

  • Protective Assay: Spray the plants with the test compound solutions. After a drying period, inoculate the plants with a spore suspension of the pathogen.

  • Curative Assay: Inoculate the plants with the pathogen first. After a set incubation period, apply the test compound solutions.

  • Incubation: Place the treated plants in a humid chamber to promote disease development.

  • Evaluation: After a set period, assess the disease severity by scoring the percentage of leaf area infected or other relevant disease symptoms compared to control plants.

Insecticidal Activity Screening

Objective: To determine the insecticidal efficacy of the synthesized compounds against common agricultural insect pests.

Protocol: Leaf-Dip Bioassay for Foliar-Feeding Insects

  • Test Insect: Select a relevant insect pest (e.g., larvae of Spodoptera littoralis or Plutella xylostella).

  • Compound Preparation: Prepare a series of dilutions of the test compounds in an appropriate solvent with a surfactant.

  • Application: Dip host plant leaves into the test solutions for a set time and allow them to air dry.

  • Exposure: Place the treated leaves in a petri dish with a set number of insect larvae.

  • Evaluation: After a set period (e.g., 24, 48, and 72 hours), record the insect mortality. Calculate the LC50 (lethal concentration to kill 50% of the population).

Protocol: Systemic Uptake Bioassay for Sucking Insects

  • Test Insect: Select a sucking insect pest (e.g., aphids or whiteflies).

  • Compound Application: Apply the test compounds to the soil of potted host plants.

  • Uptake: Allow a period for the plant to take up the compound systemically.

  • Infestation: Infest the plants with a known number of insects.

  • Evaluation: After a set period, count the number of surviving insects and assess any effects on reproduction or development compared to control plants.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The initial screening results will provide valuable data for establishing a preliminary structure-activity relationship (SAR). By analyzing which derivatives show the highest activity, researchers can identify key structural features that are important for bioactivity. This information will guide the synthesis of a second generation of more potent and selective compounds. For example, modifications to the amide or ester moiety can be systematically explored to optimize the compound's interaction with its biological target.

Conclusion

This compound represents a promising and versatile starting point for the discovery of novel agrochemicals. Its potential to be derivatized into inhibitors of the crucial lipid biosynthesis pathways in weeds, fungi, and insects provides a strong scientific basis for its exploration. The protocols outlined in this guide offer a systematic approach to synthesizing and screening a library of derivatives, which can lead to the identification of new lead compounds for the development of the next generation of crop protection agents.

References

  • Weed Technology. (2023). Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Cambridge University Press.
  • Principles of Weed Control. (n.d.). 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids.
  • Plant & Soil Sciences eLibrary. (n.d.). Herbicide Inhibitors of Fatty Acid Synthesis and Elongation.
  • Research Communities by Springer Nature. (2020). Very-long-chain fatty acid biosynthesis provides a fungicidal target by modulating septin-mediated host penetration in various fungal pathogens.
  • ResearchGate. (n.d.). (A) Overview of fatty acid biosynthesis and herbicide targets in plant....
  • ResearchGate. (n.d.). (PDF) Targeting fungal lipid synthesis for antifungal drug development and potentiation of contemporary antifungals.
  • ACS Infectious Diseases. (2021). Identification of Inhibitors of Fungal Fatty Acid Biosynthesis.
  • PubMed Central. (2021). Identification of Inhibitors of Fungal Fatty Acid Biosynthesis.
  • PubMed. (2024). Lipid Metabolism as a Target Site in Pest Control.
  • MDPI. (n.d.). Lipid Biosynthesis as an Antifungal Target.
  • PubMed Central. (2019). Conjugated linoleic acid as a novel insecticide targeting the agricultural pest Leptinotarsa decemlineata.
  • PubMed. (n.d.). Fatty acid biosynthesis as a drug target in apicomplexan parasites.
  • Google Patents. (n.d.). US4861762A - Insecticide mixtures containing fatty acids.
  • Semantic Scholar. (n.d.). The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae).
  • gsrs. (n.d.). This compound.
  • PubMed. (2023). Carboxylic Acid Derivatives in Herbicide Development.
  • PubChem. (n.d.). This compound.

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Application Note: 4-Methyl-2-pentenoic Acid as a Substrate for Characterizing Enoate Reductase Activity

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

4-Methyl-2-pentenoic acid is a methyl-branched, α,β-unsaturated fatty acid (C₆H₁₀O₂) found in nature in sources such as black tea.[1] Its chemical structure, featuring a conjugated carbon-carbon double bond activated by a carboxylic acid group, makes it an ideal model substrate for a specific class of powerful biocatalysts: the Enoate Reductases (ERs).

Enoate Reductases, part of the widely studied Old Yellow Enzyme (OYE) family of flavoproteins, catalyze the stereospecific reduction of activated C=C bonds.[2][3][4] This reaction is of significant interest in synthetic chemistry for the production of valuable chiral compounds from prochiral precursors.[4] These enzymes utilize a flavin mononucleotide (FMN) cofactor and depend on a nicotinamide cofactor, typically NADPH or NADH, as the ultimate hydride donor.[2] The broad substrate specificity of many ERs allows them to act on a variety of α,β-unsaturated carboxylates, aldehydes, ketones, and nitro compounds.[5][6][7]

This guide provides a comprehensive overview and detailed protocols for using this compound as a substrate to measure the activity of Enoate Reductases. The primary assay described herein is a continuous spectrophotometric method that monitors the consumption of the NAD(P)H cofactor, providing a reliable and high-throughput means to characterize enzyme kinetics and screen for novel ER biocatalysts.

Physicochemical Properties of this compound

A clear understanding of the substrate's properties is crucial for accurate and reproducible assay design.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₂[8]
Molecular Weight 114.14 g/mol [8]
Appearance Colorless to pale yellow liquid[1][9]
Boiling Point 203-204 °C[8]
Solubility Slightly soluble in water; Soluble in ethanol, ether, acetone[1][10]
Molar Extinction Coeff. Not applicable for assay principleN/A

Principle of the Enzymatic Reaction and Assay

The enzymatic reduction of this compound by an Enoate Reductase proceeds via the transfer of a hydride ion from the reduced FMN cofactor to the β-carbon of the substrate, followed by a protonation step at the α-carbon. The oxidized FMN is subsequently regenerated by NAD(P)H.

The overall stoichiometry of the reaction is:

This compound + NAD(P)H + H⁺ → 4-Methylpentanoic acid + NAD(P)⁺

The assay directly leverages the change in the spectroscopic properties of the nicotinamide cofactor. NAD(P)H has a distinct absorbance maximum at 340 nm, whereas its oxidized form, NAD(P)⁺, does not. By monitoring the decrease in absorbance at 340 nm, the rate of the enzymatic reaction can be determined in real-time. This method is standard for assaying NAD(P)H-dependent oxidoreductases.[11][12]

Enoate_Reductase_Mechanism ER_FMN ER-FMN (Oxidized) ER_FMNH2 ER-FMNH₂ (Reduced) ER_FMN->ER_FMNH2 Substrate This compound ER_FMNH2->ER_FMN Product 4-Methylpentanoic acid NADPH NAD(P)H NADP NAD(P)⁺

Figure 1. Catalytic cycle of Enoate Reductase.

Detailed Protocols

Authoritative Grounding: These protocols are based on established methodologies for characterizing NAD(P)H-dependent oxidoreductases, including the Old Yellow Enzyme family.[11][13][14][15] Safety precautions should be observed, as this compound is corrosive and can cause burns.[9][10]

Required Materials and Reagents
  • Substrate: this compound (≥97% purity)

  • Enzyme: Purified Enoate Reductase (e.g., OYE1-3, NemA from E. coli, or other commercially available/in-house purified ER)[7][16]

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH), or β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Solvent: Dimethyl sulfoxide (DMSO) or absolute ethanol for substrate stock

  • Buffer: 50 mM Tris-HCl or 100 mM Sodium Phosphate buffer, pH 7.0-7.5

  • Equipment:

    • UV-Vis Spectrophotometer or microplate reader capable of reading at 340 nm

    • Temperature-controlled cuvette holder or plate chamber (e.g., 25°C or 30°C)

    • Calibrated pipettes

    • UV-transparent cuvettes (1 cm path length) or 96-well UV-transparent microplates

Protocol 1: Standard Enzyme Activity Assay

This protocol determines the specific activity of an enzyme preparation under defined conditions.

1. Reagent Preparation:

  • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.5. Degas if enzyme is oxygen-sensitive, though many ERs show significant oxygen tolerance.[6]
  • Substrate Stock (500 mM): Due to limited water solubility, dissolve this compound in DMSO. For example, add 57.1 mg (approx. 59.5 µL) to 1 mL of DMSO. Store at -20°C.
  • Cofactor Stock (10 mM): Dissolve NADPH or NADH in assay buffer. Prepare fresh daily and keep on ice, as nicotinamide cofactors are unstable.
  • Enzyme Solution: Dilute the purified enzyme in cold assay buffer to a suitable concentration (e.g., 0.1 - 1.0 mg/mL). The final concentration in the assay should result in a linear absorbance change of 0.02-0.10 per minute.

2. Assay Procedure:

  • Set the spectrophotometer to monitor absorbance at 340 nm and maintain the temperature at 30°C .
  • Prepare a reaction mixture in a 1 mL cuvette (or scale down for a microplate) as follows: | Component | Volume (for 1 mL) | Final Concentration | | :--- | :--- | :--- | | Assay Buffer | 940 µL | 50 mM | | Cofactor Stock (10 mM) | 25 µL | 0.25 mM | | Substrate Stock (500 mM) | 10 µL | 5 mM |
  • Mix by pipetting and incubate in the spectrophotometer for 2-3 minutes to allow the temperature to equilibrate and to record a baseline.
  • Initiate the reaction by adding 25 µL of the diluted enzyme solution.
  • Immediately mix by inversion (for cuvettes) or gentle shaking (for plates) and start recording the decrease in absorbance at 340 nm for 3-5 minutes.
  • Crucial Control: Perform a blank reaction containing all components except the enzyme to measure any non-enzymatic cofactor degradation. Subtract this rate from the sample reaction rate.

3. Data Analysis and Calculation:

  • Determine the linear rate of absorbance change per minute (ΔA₃₄₀/min).
  • Calculate the enzyme activity using the Beer-Lambert law:
  • Activity (µmol/min/mL) = (ΔA₃₄₀/min) / ε × V_total / V_enzyme
  • Specific Activity (U/mg) = Activity (µmol/min/mL) / [Enzyme] (mg/mL)
  • Where:
  • ε (Molar Extinction Coefficient): 6220 M⁻¹cm⁻¹ for both NADH and NADPH at 340 nm.[14]
  • V_total: Total reaction volume (e.g., 1 mL).
  • V_enzyme: Volume of enzyme added (e.g., 0.025 mL).
  • [Enzyme]: Concentration of the undiluted enzyme solution added to the assay.
  • One Unit (U): Defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under these conditions.
Protocol 2: Determination of Michaelis-Menten Kinetic Parameters (Kₘ and kcat)

This protocol involves measuring initial reaction rates at varying substrate concentrations to determine the enzyme's affinity (Kₘ) for this compound and its maximum turnover rate (kcat).

1. Experimental Setup:

  • Prepare reagents as described in Protocol 1.
  • Set up a series of reactions where the concentration of this compound is varied (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, 10 mM). Adjust the volume of the substrate stock and buffer accordingly to maintain a constant final volume.
  • Ensure the cofactor concentration (e.g., 0.25 mM NADPH) is held constant and is at a saturating level.
  • The enzyme concentration should be kept constant and low enough to ensure initial velocity measurements are in the linear range.

2. Procedure and Data Analysis:

  • For each substrate concentration, measure the initial reaction rate (v₀) as described in Protocol 1.
  • Plot the initial velocity (v₀) in µmol/min/mg versus the substrate concentration [S] in mM.
  • Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin):
  • v₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])
  • The software will provide the values for Vₘₐₓ (maximum velocity) and Kₘ (Michaelis constant).
  • Calculate the turnover number, kcat , which represents the number of substrate molecules converted per enzyme molecule per second:
  • kcat (s⁻¹) = Vₘₐₓ (µmol/min/mg) × Molar Mass of Enzyme (mg/µmol) / 60 (s/min)
  • The catalytic efficiency of the enzyme for the substrate is then given by the kcat/Kₘ ratio.

// Nodes P1 [label="Reagent Preparation\n(Buffer, Substrate, Cofactor, Enzyme)", fillcolor="#F1F3F4"]; P2 [label="Reaction Setup\n(Mix Buffer, Cofactor, Substrate in Cuvette)", fillcolor="#FBBC05", fontcolor="#202124"]; P3 [label="Temperature Equilibration\n(Incubate at 30°C)", fillcolor="#FBBC05", fontcolor="#202124"]; P4 [label="Initiate Reaction\n(Add Enzyme)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P5 [label="Data Acquisition\n(Monitor ΔA₃₄₀ over time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P6 [label="Data Analysis\n(Calculate Rate, Specific Activity, Kinetics)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges P1 -> P2; P2 -> P3; P3 -> P4; P4 -> P5; P5 -> P6; }

Figure 2. General workflow for the enzymatic assay.

Causality, Troubleshooting, and Expert Insights

  • Why use DMSO for the substrate? this compound has limited aqueous solubility.[1][10] A small volume of a water-miscible organic solvent like DMSO is necessary to achieve the required concentrations for kinetic analysis. The final DMSO concentration should be kept low (<5% v/v) to minimize potential effects on enzyme activity.

  • Why prepare cofactor solutions fresh? NADPH and NADH are susceptible to degradation, particularly at non-neutral pH and elevated temperatures. Using fresh, ice-cold solutions ensures that the cofactor concentration is accurate and minimizes background signal drift.[17]

  • Linearity of Reaction Rate: If the reaction rate is not linear or is too fast, reduce the enzyme concentration. If the rate is too slow, increase the enzyme concentration. The goal is to measure the true initial velocity before substrate depletion or product inhibition becomes significant.

  • Substrate Inhibition: Some Enoate Reductases can be inhibited by high concentrations of the enoate substrate.[5] If rates decrease at higher substrate concentrations during kinetic analysis, this may be occurring. It is important to test a wide range of concentrations to identify the optimal working range.

  • Cofactor Preference: While many OYEs prefer NADPH, some function well with NADH.[13][18] It is advisable to test both cofactors during initial characterization to determine which is optimal for the specific enzyme being studied.

References

  • Bühler, M., & Simon, H. (1982). On the kinetics and mechanism of enoate reductase. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 363(1), 609-625. [Link]
  • Biocatalysis- Enoate (Ene) Reductases. (n.d.). WordPress.
  • Bühler, M., & Simon, H. (1982). On the kinetics and mechanism of enoate reductase. SciSpace.
  • Kuno, S., Kise, M., & Goya, S. (1979). On the mechanism of 2-enoate reductase. Elimination of halogen hydracids from 3-halogeno-2-enoates during reduction with NADH. FEBS Letters, 100(1), 129-132. [Link]
  • Joo, J. C., Khusnutdinova, A. N., Flick, R., Kim, T., Bornscheuer, U. T., Yakunin, A. F., & Mahadevan, R. (2017). Alkene hydrogenation activity of enoate reductases for an environmentally benign biosynthesis of adipic acid. Chemical Science, 8(10), 6841-6849. [Link]
  • The Good Scents Company. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12216200, this compound.
  • Payne, K. A., et al. (2015). Terminal Alkenes from Acrylic Acid Derivatives via Non-Oxidative Enzymatic Decarboxylation by Ferulic Acid Decarboxylases. Angewandte Chemie International Edition, 54(49), 14753-14756.
  • Blehert, D. S., et al. (1999). Biotransformation of Explosives by the Old Yellow Enzyme Family of Flavoproteins. Journal of Bacteriology, 181(20), 6254-6263.
  • Hyde, R., et al. (2013). Escherichia coli NemA Is an Efficient Chromate Reductase That Can Be Biologically Immobilized to Provide a Cell Free System for Remediation of Hexavalent Chromium. PLoS ONE, 8(3), e59200.
  • Fryszkowska, A., et al. (2016). Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry. ChemBioChem, 17(10), 917-926.
  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0031561).
  • Villegas-Escobar, V., et al. (2023). The Hidden Biocatalytic Potential of the Old Yellow Enzyme Family. bioRxiv. [Link]
  • Lu, Y. R., et al. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites: Methods and Protocols. Methods in Molecular Biology, 1745, 125-139.
  • Villegas-Escobar, V., et al. (2023). The Hidden Biocatalytic Potential of the Old Yellow Enzyme Family. bioRxiv.
  • Adachi, N., et al. (2019). Structural basis of different substrate preferences of two old yellow enzymes from yeasts in the asymmetric reduction of enone compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 163-170.
  • Vaz, A. D. N., Chakraborty, S., & Massey, V. (1995). Old yellow enzyme: Aromatization of cyclic enones and the mechanism of a novel dismutation reaction. Biochemistry, 34(13), 4246-4256.
  • Akhtar, M. K., Turner, N. J., & Jones, P. R. (2013). Carboxylic acid reductase is a versatile enzyme for the conversion of fatty acids into fuels and chemical commodities. Proceedings of the National Academy of Sciences, 110(1), 87-92.
  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays.
  • Veskoukis, A. S., et al. (2017). Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network. Free Radical Research, 51(9-10), 756-765.
  • Lai, C. T., et al. (2016). A [32P]-NAD+-based method to identify and quantitate long residence time enoyl-ACP reductase inhibitors. Analytical Biochemistry, 501, 1-8.
  • Hyde, R., et al. (2013). Escherichia coli NemA is an efficient chromate reductase that can be biologically immobilized to provide a cell free system for remediation of hexavalent chromium. PLoS ONE, 8(3), e59200. [Link]
  • Knaus, T., & Hollmann, F. (2019). Hydrocarbon Synthesis via Photoenzymatic Decarboxylation of Carboxylic Acids. Journal of the American Chemical Society, 141(5), 1954-1958.
  • Luang, S., et al. (2022). Kinetics and thermodynamics of enzymatic decarboxylation of a,b-unsaturated acid: a theoretical study. Physical Chemistry Chemical Physics, 24(20), 12389-12400.
  • Dugershaw, B. B., et al. (2020).
  • Veskoukis, A. S., et al. (2017). Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network. ResearchGate.
  • Lesner, D., et al. (2020). Substrate Specificity of Clinically Relevant Microbial Azoreductases and Structure-Activity Relationships. International Journal of Molecular Sciences, 21(9), 3244.
  • Törnhammar, P., et al. (2019). Identification of Five Robust Novel Ene-Reductases from Thermophilic Fungi. International Journal of Molecular Sciences, 20(23), 5897.
  • Breyer, A., et al. (2013). Structural Basis for Substrate Specificity in Human Monomeric Carbonyl Reductases. PLoS ONE, 8(10), e76902.
  • Rowland, S. L., et al. (2017). Structures of carboxylic acid reductase reveal domain dynamics underlying catalysis.
  • Zhu, F., et al. (2020). Engineering carboxylic acid reductase for selective synthesis of medium-chain fatty alcohols in yeast. Proceedings of the National Academy of Sciences, 117(37), 22849-22856.

Sources

Asymmetric Synthesis of 4-Methyl-2-pentenoic Acid Enantiomers: A Detailed Guide Using a Recoverable Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Chiral β,γ-Unsaturated Carboxylic Acids

Enantiomerically pure molecules are fundamental building blocks in modern drug discovery and development. The specific stereochemistry of a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. 4-Methyl-2-pentenoic acid, a β,γ-unsaturated carboxylic acid, is a valuable chiral synthon. Its enantiomers serve as key intermediates in the synthesis of complex natural products and pharmaceutical agents. The ability to selectively synthesize either the (R)- or (S)-enantiomer is therefore of significant interest to researchers in organic synthesis and medicinal chemistry.

This application note provides a detailed, field-proven protocol for the asymmetric synthesis of both enantiomers of this compound. The strategy hinges on the use of a pseudoephedrine-based chiral auxiliary, a robust and well-established method pioneered by Andrew G. Myers.[1][2] This approach offers high levels of stereocontrol, operational simplicity, and the ability to recover the valuable chiral auxiliary for reuse, making it an efficient and cost-effective methodology.[3][4]

Strategic Overview: The Myers Asymmetric Alkylation

The core of this synthetic strategy is the Myers asymmetric alkylation, which involves the diastereoselective alkylation of an enolate derived from a pseudoephedrine amide.[1][5] The entire process can be logically divided into three key stages:

  • Attachment of the Chiral Auxiliary: The synthesis begins by coupling crotonic acid with the chosen enantiomer of pseudoephedrine to form a chiral α,β-unsaturated amide. The choice of (1R,2R)-(−)-pseudoephedrine or (1S,2S)-(+)-pseudoephedrine will ultimately determine whether the (R)- or (S)-enantiomer of the target acid is produced.[3]

  • Diastereoselective Alkylation: The α-proton of the saturated carbon is deprotonated using a strong base, typically lithium diisopropylamide (LDA), to form a rigid, chelated Z-enolate. The chiral environment created by the pseudoephedrine auxiliary sterically directs the incoming electrophile (in this case, an isopropyl group) to attack from a specific face of the enolate.[1] This step is crucial for establishing the new stereocenter with high diastereoselectivity.

  • Cleavage and Recovery of the Auxiliary: Finally, the newly synthesized chiral amide is hydrolyzed under acidic or basic conditions to release the target enantiomerically enriched this compound and regenerate the pseudoephedrine auxiliary, which can be recovered and reused.[1][3]

The entire workflow is depicted in the diagram below:

G cluster_0 PART 1: Auxiliary Attachment cluster_1 PART 2: Diastereoselective Alkylation cluster_2 PART 3: Auxiliary Cleavage Crotonic Acid Crotonic Acid Acylation Acylation Crotonic Acid->Acylation Pseudoephedrine (1R,2R)- or (1S,2S)- Pseudoephedrine Pseudoephedrine->Acylation Chiral Amide N-Crotonyl Pseudoephedrine Amide Acylation->Chiral Amide Deprotonation Deprotonation (LDA, LiCl) Chiral Amide->Deprotonation Enolate Chelated Z-Enolate Deprotonation->Enolate Alkylation Alkylation (Isopropyl Halide) Enolate->Alkylation Alkylated Amide α-Alkylated Pseudoephedrine Amide Alkylation->Alkylated Amide Hydrolysis Hydrolysis (Acidic or Basic) Alkylated Amide->Hydrolysis Target Acid (R)- or (S)-4-Methyl- 2-pentenoic Acid Hydrolysis->Target Acid Recovered Auxiliary Recovered Pseudoephedrine Hydrolysis->Recovered Auxiliary

Figure 1: Overall workflow for the asymmetric synthesis of this compound enantiomers.

Detailed Protocols

Materials and Reagents:

  • (1R,2R)-(−)-Pseudoephedrine or (1S,2S)-(+)-Pseudoephedrine

  • Crotonic acid

  • Propionyl chloride or other suitable activating agent

  • Triethylamine (Et3N)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous lithium chloride (LiCl)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Isopropyl iodide or isopropyl bromide

  • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)

  • Sodium hydroxide (NaOH)

  • Standard solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, diethyl ether)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

PART 1: Protocol for Attachment of the Chiral Auxiliary

This protocol details the formation of the N-crotonyl pseudoephedrine amide. The choice of pseudoephedrine enantiomer dictates the final product stereochemistry.

  • Activation of Crotonic Acid: To a solution of crotonic acid (1.0 eq) in anhydrous dichloromethane (DCM) or THF at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, or until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude crotonyl chloride.

  • Amide Formation: In a separate flask, dissolve the chosen pseudoephedrine enantiomer (e.g., (1R,2R)-(−)-pseudoephedrine, 1.0 eq) and triethylamine (1.5 eq) in anhydrous THF under an argon atmosphere.

  • Cool the pseudoephedrine solution to 0 °C and add the freshly prepared crotonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude N-crotonyl pseudoephedrine amide can be purified by column chromatography on silica gel or by recrystallization.

PART 2: Protocol for Diastereoselective Alkylation

This is the key stereochemistry-defining step. The use of anhydrous conditions and careful temperature control is critical for high diastereoselectivity.

  • Preparation of the Amide/LiCl Slurry: To a solution of the purified N-crotonyl pseudoephedrine amide (1.0 eq) in anhydrous THF, add anhydrous lithium chloride (6.0 eq).

  • In-situ Preparation of LDA: In a separate, flame-dried flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.2 eq) to a solution of diisopropylamine (2.3 eq) in anhydrous THF at -78 °C. Allow the solution to warm to 0 °C for 30 minutes.

  • Enolate Formation: Cool both the amide/LiCl slurry and the LDA solution to -78 °C. Slowly transfer the LDA solution to the amide/LiCl slurry via cannula.

  • Stir the resulting mixture at -78 °C for 1 hour, then warm to 0 °C for 30 minutes, and finally re-cool to -78 °C. This procedure ensures the formation of the thermodynamically stable Z-enolate.

  • Alkylation: Add isopropyl iodide or bromide (1.5 eq) dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours or until TLC indicates consumption of the starting material.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product should be purified by column chromatography.

The high diastereoselectivity of this reaction is attributed to the formation of a rigid lithium chelate. The phenyl and methyl groups of the pseudoephedrine auxiliary effectively block one face of the enolate, forcing the alkylating agent to approach from the less sterically hindered face.

Figure 2: Rationale for the high diastereoselectivity observed in the Myers alkylation.

PART 3: Protocol for Auxiliary Cleavage to Yield the Carboxylic Acid

This final step liberates the desired chiral carboxylic acid and allows for the recovery of the pseudoephedrine auxiliary.

  • Acidic Hydrolysis: Dissolve the purified α-alkylated pseudoephedrine amide (1.0 eq) in a mixture of THF and 2 M sulfuric acid (H2SO4) (e.g., a 3:1 v/v ratio).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, basify the reaction mixture with aqueous NaOH solution to a pH of ~10-11 to deprotonate the carboxylic acid.

  • Auxiliary Recovery: Extract the aqueous layer with ethyl acetate or DCM (3x) to recover the pseudoephedrine auxiliary. The combined organic layers can be dried and concentrated to isolate the auxiliary, which can be further purified by recrystallization.

  • Product Isolation: Carefully acidify the aqueous layer to a pH of ~2-3 with concentrated HCl.

  • Extract the desired this compound with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.

  • The enantiomeric excess (ee) of the final product can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Expected Results and Data Summary

The Myers asymmetric alkylation using a pseudoephedrine auxiliary is known for its high yields and excellent stereoselectivity.[2] The following table summarizes the expected outcomes for the synthesis of this compound.

StepParameterExpected Outcome
Auxiliary Attachment Yield>90%
Diastereoselective Alkylation Yield85-95%
Diastereomeric Ratio>95:5
Auxiliary Cleavage Yield of Acid>85%
Recovery of Auxiliary>90%
Enantiomeric Excess (ee)>95%

Conclusion

This application note provides a comprehensive and reliable protocol for the asymmetric synthesis of (R)- and (S)-4-methyl-2-pentenoic acid. By leveraging the well-established Myers asymmetric alkylation with a pseudoephedrine chiral auxiliary, researchers can access these valuable chiral building blocks in high yield and with excellent enantiopurity. The key advantages of this methodology, including its high stereoselectivity, operational simplicity, and the recyclability of the chiral auxiliary, make it a powerful tool for applications in pharmaceutical development and natural product synthesis.

References

  • Wikipedia. (2023). Chiral auxiliary.
  • SynArchive. (n.d.). Myers Asymmetric Alkylation.
  • Oreate AI. (2025). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
  • PubChem. (n.d.). 4-Methyl-pent-2-enoic acid.
  • ChemTube3D. (n.d.). Meyers Asymmetric Alkylation - Asymmetric Synthesis.
  • PubChem. (n.d.). This compound.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.

Sources

Application Notes and Protocols for the Purification of 4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides detailed application notes and validated protocols for the purification of 4-Methyl-2-pentenoic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines multiple purification strategies, including fractional distillation, recrystallization, and column chromatography. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind procedural choices to ensure the highest purity of the final product.

Introduction: The Importance of Purity for this compound

This compound (C6H10O2) is a methyl-branched, α,β-unsaturated fatty acid with applications in the synthesis of fine chemicals and pharmaceuticals.[1][2] Its utility in these fields is critically dependent on its purity, as impurities can lead to undesirable side reactions, reduced product yield, and compromised biological activity in drug development. Common impurities may include starting materials from synthesis, such as propanal or 2-methyl-2-pentanal, byproducts from condensation and oxidation reactions, or residual solvents.[3][4] Therefore, robust purification techniques are essential. This guide details several methods to achieve high-purity this compound.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to selecting and optimizing a purification strategy.

PropertyValueSource
Molecular FormulaC6H10O2[5]
Molecular Weight114.14 g/mol [5]
AppearancePale yellow, clear liquid[1][6]
Boiling Point203-204 °C at 760 mmHg[5][6]
Melting Point34-35 °C[5][6]
SolubilitySlightly soluble in water. Soluble in acetone, ether, and ethanol.[1][7][8]
Specific Gravity0.950-0.960 @ 25°C[5][6]
Refractive Index1.442-1.453 @ 20°C[5][6]

The relatively high boiling point suggests that distillation, particularly under reduced pressure, is a viable purification method. The defined melting point indicates that recrystallization can be an effective technique for removing impurities. Its solubility profile is key for designing both recrystallization and liquid-liquid extraction procedures. The acidic nature of the carboxyl group also allows for purification via acid-base extraction and ion-exchange chromatography.

Purification Methodologies

The choice of purification method will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Fractional Vacuum Distillation

Principle: This technique separates compounds based on differences in their boiling points.[9][10] For this compound, fractional distillation is effective for removing impurities with significantly different boiling points. Performing the distillation under vacuum is crucial to prevent thermal degradation of the α,β-unsaturated acid, which can be prone to polymerization and decarboxylation at high temperatures.[11]

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Vacuum Application: Gradually apply a vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions based on the boiling point at the applied pressure. Discard the initial low-boiling fraction, which may contain volatile impurities. Collect the main fraction corresponding to the boiling point of this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality Behind Experimental Choices:

  • Vacuum: Lowers the boiling point of the acid, preventing thermal decomposition.

  • Fractionating Column: Provides a large surface area for repeated vaporization-condensation cycles, leading to a more efficient separation of components with close boiling points.

Workflow Diagram:

G cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis A Assemble Fractional Distillation Apparatus B Charge Distillation Flask with Crude Acid and Boiling Chips A->B C Apply Vacuum B->C D Gently Heat the Flask C->D E Collect Fractions Based on Boiling Point D->E F Analyze Purity of Fractions (GC/NMR) E->F

Caption: Fractional Vacuum Distillation Workflow.

Recrystallization

Principle: Recrystallization is a technique used to purify solids.[9] It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. Given that this compound has a melting point of 34-35 °C, it can be treated as a solid for purification by recrystallization at or below room temperature.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A mixture of a polar and a non-polar solvent, such as water with a small amount of a miscible organic solvent, or a hydrocarbon solvent like hexane, may be effective.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum.

  • Purity Analysis: Determine the purity of the crystals by measuring their melting point and using spectroscopic methods.

Causality Behind Experimental Choices:

  • Minimal Hot Solvent: Ensures that the solution is saturated, maximizing the yield upon cooling.

  • Slow Cooling: Promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly manner, excluding impurities.

Workflow Diagram:

G cluster_prep Preparation cluster_purify Purification cluster_final Final Steps A Select Appropriate Solvent B Dissolve Crude Acid in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C D Slowly Cool to Induce Crystallization C->D E Isolate Crystals by Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Analyze Purity (Melting Point, Spectroscopy) G->H

Caption: Recrystallization Workflow.

Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid group. This compound can be converted to its water-soluble carboxylate salt by treatment with a weak base. This allows for its separation from neutral or basic organic impurities.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in an organic solvent immiscible with water, such as diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, like sodium bicarbonate. The this compound will react to form its sodium salt and move into the aqueous layer.

  • Separation: Separate the aqueous layer from the organic layer. The organic layer contains neutral and basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid, such as hydrochloric acid, until the solution is acidic (test with pH paper). This will protonate the carboxylate salt, causing the this compound to precipitate or form an oily layer.

  • Back-Extraction: Extract the acidified aqueous solution with a fresh portion of the organic solvent. The purified this compound will move back into the organic layer.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the purified product.

  • Purity Analysis: Assess the purity of the product.

Causality Behind Experimental Choices:

  • Weak Base (Sodium Bicarbonate): Selectively reacts with the carboxylic acid without reacting with any less acidic impurities.

  • Acidification: Regenerates the neutral carboxylic acid, making it insoluble in water and extractable back into an organic solvent.

Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption onto a stationary phase.[10][12] For this compound, normal-phase chromatography using silica gel as the stationary phase is effective. The polar carboxylic acid group interacts strongly with the polar silica gel, while less polar impurities will elute faster.

Experimental Protocol:

  • Column Packing: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with a solvent system of increasing polarity. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Purity Verification: Confirm the purity of the final product.

Causality Behind Experimental Choices:

  • Silica Gel: A highly polar stationary phase that effectively retains the polar carboxylic acid.

  • Gradient Elution: The gradual increase in solvent polarity allows for the sequential elution of compounds with increasing polarity, providing a good separation.

Workflow Diagram:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation A Pack Column with Silica Gel B Load Crude Sample onto Column A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Remove Solvent F->G H Verify Purity G->H

Caption: Column Chromatography Workflow.

Safety Precautions

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[5][6] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

The purification of this compound is a critical step in its application in research and development. The choice of the most suitable purification technique depends on the specific impurities present and the desired scale and purity. Fractional vacuum distillation is effective for thermally stable impurities with different boiling points. Recrystallization is a powerful technique for achieving high purity if a suitable solvent is found. Acid-base extraction provides an efficient way to separate the acidic product from neutral and basic impurities. Column chromatography offers high-resolution separation based on polarity. By carefully selecting and optimizing these methods, researchers can obtain this compound of the required purity for their specific applications.

References

  • The Good Scents Company. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12216200, this compound.
  • Google Patents. (n.d.). WO1999044707A2 - Purification of organic acids using anion exchange chromatography.
  • Fiveable. (n.d.). Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.
  • ResearchGate. (2023). Purification of organic acids by chromatography: Adsorption isotherms and impact of elution flow rate.
  • YouTube. (2021, January 30). Dry Distillation | Decarboxylation | Arvind Tripathi, IIT-Varanasi | Momentum.
  • LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
  • Chemguide. (n.d.). making carboxylic acids.
  • University of Illinois. (n.d.). Purification of organic acids.
  • Autech. (2024, June 19). What are the methods of separation and purification of organic compounds?
  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112103, 4-Methyl-pent-2-enoic acid.
  • Fisher Scientific. (n.d.). This compound (stabilized with HQ) 97.0+%, TCI America™.
  • Google Patents. (n.d.). CN101200425A - Method for synthesizing 4-pentenoic acid.
  • ResearchGate. (n.d.). New process of synthesis of 2-methyl-2-pentenoic acid.
  • Google Patents. (n.d.). CN101157608A - Method for preparing 4-pentenoic acid.
  • Robinson Brothers. (n.d.). This compound.
  • Human Metabolome Database. (2012, September 11). Showing metabocard for this compound (HMDB0031561).
  • Google Patents. (n.d.). Method of producing alpha, beta-unsaturated carboxylic acid compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids.
  • Chemistry Stack Exchange. (2019, May 21). How do α,β-unsaturated acids undergo decarboxylation?
  • Google Patents. (n.d.). US4052423A - Synthesis of α,β-unsaturated carboxylic acids and esters.
  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound.
  • Google Patents. (n.d.). CN102653510A - Production method of 2-methyl-2-pentenoic acid.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Methyl-2-pentenoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Issues in this compound Synthesis

This section addresses specific problems you might encounter during your experiments, offering explanations for the root causes and providing step-by-step protocols for resolution.

Question 1: My yield of this compound from a Knoevenagel condensation is significantly lower than expected, and my NMR spectrum shows complex multiplets in the 2.5-3.5 ppm region. What is the likely cause and how can I fix it?

Answer:

A common pitfall in the Knoevenagel condensation for the synthesis of α,β-unsaturated acids is the formation of a Michael addition byproduct.[1][2] In the synthesis of this compound from isobutyraldehyde and malonic acid, the initial product is highly susceptible to nucleophilic attack by a second molecule of the malonic acid enolate.

Causality: The strongly basic conditions or prolonged reaction times that favor the Knoevenagel condensation can also promote the Michael addition. The electron-withdrawing nature of the carboxylic acid group in the product makes the β-carbon electrophilic and prone to attack.

Impurity Profile:

Impurity NameStructureKey Analytical Signature (¹H NMR)
Michael Adduct(CH₃)₂CHCH(CH(COOH)₂)CH₂COOHComplex multiplets in the 2.5-3.5 ppm region due to the newly formed C-H bonds.
Isobutyraldehyde(CH₃)₂CHCHOAldehydic proton at ~9.6 ppm.
Malonic AcidCH₂(COOH)₂Methylene protons at ~3.4 ppm and acidic protons.

Troubleshooting Protocol:

  • Reaction Optimization:

    • Stoichiometry: Use a strict 1:1 stoichiometry of isobutyraldehyde to malonic acid. An excess of malonic acid will favor the Michael addition.

    • Temperature Control: Maintain the reaction at the lowest effective temperature. Elevated temperatures can promote side reactions.

    • Reaction Time: Monitor the reaction progress closely by Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting materials are consumed to a satisfactory level.

  • Purification Strategy: Acid-Base Extraction

    • Step 1: After the reaction, quench with water and acidify the mixture with 2M HCl to a pH of ~2.

    • Step 2: Extract the mixture with a suitable organic solvent like diethyl ether or ethyl acetate. The desired product and the Michael adduct will move to the organic layer.

    • Step 3: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The more acidic Michael adduct (with four carboxylic acid groups) will be preferentially deprotonated and move into the aqueous layer. The desired this compound will also be extracted, but careful control of the bicarbonate concentration and extraction repetitions can achieve separation.

    • Step 4: Carefully acidify the aqueous layer containing the product salt with 2M HCl to re-protonate the carboxylic acid.

    • Step 5: Extract the acidified aqueous layer with fresh organic solvent.

    • Step 6: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Workflow for Knoevenagel Condensation and Purification:

Knoevenagel_Troubleshooting cluster_reaction Knoevenagel Condensation cluster_analysis Problem Identification cluster_purification Purification Protocol start Isobutyraldehyde + Malonic Acid reaction Base Catalyst (e.g., Piperidine/Pyridine) start->reaction product Crude Product Mixture reaction->product low_yield Low Yield & Complex NMR product->low_yield Analysis michael Michael Addition Byproduct Suspected low_yield->michael extraction Acid-Base Extraction michael->extraction Solution chromatography Column Chromatography (Silica Gel, Hexane:EtOAc) extraction->chromatography final_product Pure this compound chromatography->final_product

Caption: Troubleshooting workflow for low yield in Knoevenagel synthesis.

Question 2: I performed a Wittig reaction to synthesize this compound, but my final product is a waxy solid that is difficult to purify. What is this common impurity and how do I remove it?

Answer:

The most common and often troublesome impurity in a Wittig reaction is triphenylphosphine oxide (TPPO).[3][4] This byproduct is formed from the triphenylphosphine ylide reagent during the course of the reaction.

Causality: The driving force of the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in TPPO.[5] Its formation is an inherent part of the reaction mechanism.

Impurity Profile:

Impurity NameStructureKey Analytical Signature
Triphenylphosphine Oxide (TPPO)(C₆H₅)₃P=OAromatic protons in ¹H NMR (~7.4-7.8 ppm). Often appears as a broad multiplet.

Troubleshooting Protocol:

  • Initial Workup:

    • After the reaction, quench and perform a standard aqueous workup.

    • Concentrate the organic layer to obtain the crude product containing this compound and TPPO.

  • Purification Strategy 1: Liquid-Liquid Extraction with an Amine Base

    • Step 1: Dissolve the crude product in a suitable organic solvent like diethyl ether.

    • Step 2: Extract the organic solution with an aqueous solution of a weak base, such as 1M sodium bicarbonate or a dilute solution of a tertiary amine like triethylamine. The this compound will be deprotonated and move into the aqueous layer, while the neutral TPPO will remain in the organic layer.

    • Step 3: Separate the aqueous layer and wash it with fresh organic solvent to remove any residual TPPO.

    • Step 4: Acidify the aqueous layer with 2M HCl to a pH of ~2 to re-protonate the carboxylic acid.

    • Step 5: Extract the product back into an organic solvent, dry, and concentrate.

  • Purification Strategy 2: Precipitation of TPPO

    • Step 1: Dissolve the crude product in a minimal amount of a solvent in which the product is soluble but TPPO has low solubility, such as a mixture of pentane and diethyl ether.[6][7]

    • Step 2: Cool the solution in an ice bath or freezer to induce the precipitation of TPPO.

    • Step 3: Filter the mixture to remove the solid TPPO.

    • Step 4: Concentrate the filtrate to obtain the purified product. This may need to be repeated for high purity.

Logical Relationship for Wittig Purification:

Wittig_Purification cluster_extraction Method 1: Extraction cluster_precipitation Method 2: Precipitation crude Crude Product (this compound + TPPO) dissolve_ether Dissolve in Ether crude->dissolve_ether dissolve_pentane Dissolve in Pentane/Ether crude->dissolve_pentane extract_base Extract with aq. Base dissolve_ether->extract_base separate_layers Separate Layers extract_base->separate_layers acidify_aq Acidify Aqueous Layer separate_layers->acidify_aq extract_product Extract Product acidify_aq->extract_product pure_product Pure this compound extract_product->pure_product cool Cool to Precipitate TPPO dissolve_pentane->cool filter Filter cool->filter filter->pure_product

Caption: Purification strategies for removing TPPO from Wittig reaction products.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of this compound.

What are the most common impurities when synthesizing this compound via an aldol condensation of isobutyraldehyde followed by oxidation?

The aldol condensation of isobutyraldehyde, followed by dehydration and oxidation, can lead to several impurities. The primary impurities arise from incomplete reactions and side reactions of the aldehyde starting material.

  • Unreacted Isobutyraldehyde: Due to its volatility, some starting material may remain.

  • 3-Hydroxy-2,2,4-trimethylpentanal (Aldol Adduct): If the dehydration step is incomplete, the initial aldol addition product will be present.

  • Isobutyric Acid: Isobutyraldehyde can be susceptible to air oxidation, especially under basic conditions, leading to the formation of isobutyric acid.[8]

  • Tishchenko Reaction Products: Under certain basic conditions, isobutyraldehyde can undergo a Tishchenko reaction, leading to the formation of esters.[8]

In a Reformatsky reaction to synthesize the ethyl ester of this compound, my dehydration step seems to be incomplete. What is the intermediate I'm likely seeing, and how can I drive the reaction to completion?

The intermediate you are likely observing is the ethyl 3-hydroxy-4-methylpentanoate . This is the initial product of the Reformatsky reaction before the elimination of water to form the α,β-unsaturated ester.[9]

To drive the dehydration to completion:

  • Acid Catalysis: After the initial reaction and workup to isolate the β-hydroxy ester, treat it with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, and heat the mixture, often with a Dean-Stark trap to remove the water that is formed.

  • Iodine Catalysis: A milder method involves heating the β-hydroxy ester with a catalytic amount of iodine.

How can I monitor the progress of my this compound synthesis and check for purity?
  • Thin Layer Chromatography (TLC): TLC is an excellent technique for monitoring the consumption of starting materials and the formation of the product. A common mobile phase for this type of compound is a mixture of hexanes and ethyl acetate, with a small amount of acetic acid to improve the spot shape of the carboxylic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities. The carboxylic acid may need to be derivatized (e.g., to its methyl or butyl ester) to improve its chromatographic behavior.[10]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to analyze the purity of this compound. A C18 column with a mobile phase of acetonitrile and water with an acid modifier (like formic or phosphoric acid) is a good starting point.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying impurities. The chemical shifts of common laboratory solvents and impurities are well-documented and can aid in identification.[12][13]

References

  • Separation of 2-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Thorat, B.R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Molbank, 2023(4), M1741.
  • Knoevenagel Condensation. Organic Chemistry Portal.
  • Reformatsky Reaction. Wikipedia.
  • Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460.
  • The Wittig Reaction: Synthesis of Alkenes.
  • Work up tips: Reactions with Triphenylphosphine oxide. Shenvi Lab.
  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6681.
  • Workup: Triphenylphosphine Oxide. University of Rochester.
  • Aldol Condensation. NCERT.
  • Wittig Reaction. Organic Chemistry Portal.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Knoevenagel condensation reaction and its mechanism. ResearchGate.
  • The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts.
  • Dehydration of Aldol Addition Products Form α, β-Unsaturated Aldehydes and Ketones. Chemistry LibreTexts.
  • Recrystallization and Crystallization.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
  • This compound. PubChem.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
  • Knoevenagel condensation. Wikipedia.
  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications.
  • Triphenylphosphine oxide complex process. Google Patents.
  • Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Scirp.org.
  • Production method of 2-methyl-2-pentenoic acid. Google Patents.
  • Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters. Google Patents.
  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
  • Identification of Organic Acids in Bayer Liquors by GC–MS: A Comparison Using Butylation and Methylation.

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Technical Support Center: Synthesis of 4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-pentenoic acid (CAS 10321-71-8)[1][2][3]. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its preparation. We will focus on the most prevalent synthetic route, the Knoevenagel-Doebner condensation, providing in-depth, field-proven insights to help you optimize your reaction outcomes.

Overview of the Primary Synthetic Route: Knoevenagel-Doebner Condensation

The most direct and widely utilized method for preparing this compound is the Knoevenagel-Doebner modification.[4][5][6] This reaction involves the condensation of isobutyraldehyde with malonic acid, typically using pyridine as a solvent and a catalytic amount of a weak base like piperidine. The reaction proceeds through a condensation step followed by an in situ decarboxylation to yield the desired α,β-unsaturated carboxylic acid.[5][6][7]

While elegant, this synthesis is not without its challenges. The following sections are structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Troubleshooting Guide & FAQs

Q1: My reaction yield is low, and the crude NMR shows a complex mixture of aldehydes and oligomeric material. What is the likely cause?

A1: Aldehyde Self-Condensation.

This is the most common side reaction when working with aldehydes that possess α-hydrogens, such as isobutyraldehyde. Under the basic conditions required for the Knoevenagel condensation, isobutyraldehyde can react with itself in an aldol condensation reaction. This leads to the formation of various aldol adducts and their subsequent dehydration products, consuming your starting material and complicating purification.

Causality: The basic catalyst (e.g., piperidine or pyridine) is strong enough to deprotonate the α-carbon of isobutyraldehyde, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another molecule of isobutyraldehyde.

Preventative Measures & Troubleshooting:

  • Control the Rate of Addition: Add the isobutyraldehyde slowly to the reaction mixture containing malonic acid and the catalyst. This maintains a low instantaneous concentration of the aldehyde, favoring the reaction with the more acidic malonic acid over self-condensation.

  • Temperature Management: Perform the initial condensation at a controlled, lower temperature (e.g., 0-25 °C) to disfavor the kinetics of the self-condensation pathway. The subsequent decarboxylation step will require heating.

  • Choice of Base: While pyridine is often used as both solvent and base, a catalytic amount of a weaker amine base like piperidine is sufficient to facilitate the reaction without excessively promoting self-condensation.[5][6] Using a strong base like sodium hydroxide would almost certainly lead to significant self-condensation.[5]

Q2: I've isolated my product, but I'm seeing a significant impurity with a molecular weight corresponding to the addition of another malonic acid unit. What is this side product?

A2: Michael Addition of Malonate.

Your product, this compound, is an α,β-unsaturated carbonyl compound, which makes it a "Michael acceptor".[8][9] The nucleophilic enolate generated from malonic acid (the "Michael donor") can attack the β-carbon of your desired product in a 1,4-conjugate addition, known as the Michael reaction.[10][11][12] This leads to the formation of a higher molecular weight, tricarboxylic acid species which may or may not fully decarboxylate under the reaction conditions.

Causality: The electron-withdrawing nature of the carboxylic acid group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[8]

Preventative Measures & Troubleshooting:

  • Stoichiometric Control: Use a slight excess of the aldehyde or ensure a strict 1:1 stoichiometry of the aldehyde to malonic acid. Avoiding a large excess of malonic acid will reduce the concentration of the nucleophilic enolate available for the Michael addition.

  • Reaction Time and Temperature: Monitor the reaction progress carefully (e.g., by TLC or GC). Prolonged reaction times or excessively high temperatures after the initial product has formed can promote the thermodynamically controlled Michael addition.[9]

Q3: After workup, I'm struggling to remove an acidic impurity that appears to be 2-isopropylmalonic acid. Why did the decarboxylation not go to completion?

A3: Incomplete Decarboxylation.

The Knoevenagel-Doebner reaction forms a substituted malonic acid as a key intermediate, which then loses CO₂ upon heating to yield the final product.[4][5] Decarboxylation of β-dicarboxylic acids like this intermediate requires sufficient thermal energy to proceed through a cyclic six-membered transition state.[13] If the heating is insufficient in either temperature or duration, this intermediate will persist.

Causality: The decarboxylation step is a distinct thermal process that follows the initial condensation. The stability of the intermediate can be influenced by substituents.[14] Failure to reach the required activation energy will result in its isolation post-workup.

Preventative Measures & Troubleshooting:

  • Sufficient Heating: After the initial condensation is complete, ensure the reaction mixture is heated to reflux (in the case of pyridine) for an adequate period. Typically, vigorous evolution of CO₂ gas will be observed; continue heating until this gas evolution ceases.[14]

  • Acidic Workup Conditions: While the primary decarboxylation is thermal, acidification during workup can sometimes promote the decarboxylation of any remaining dicarboxylate salt.[15] However, this can be vigorous and should be done cautiously.[14]

  • Solvent Choice: Pyridine not only acts as a base but also effectively facilitates the decarboxylation step.[6] If alternative solvents are used, they must be able to reach a high enough temperature to drive the reaction to completion.

Q4: My product analysis shows the presence of an isomeric impurity, 4-Methyl-3-pentenoic acid. How is this β,γ-unsaturated isomer forming?

A4: Isomerization of the Double Bond.

While the α,β-unsaturated isomer is thermodynamically more stable due to conjugation between the double bond and the carbonyl group, the formation of the β,γ-unsaturated isomer is possible. This can occur via protonation/deprotonation equilibria under certain conditions, particularly if the reaction mixture is held at high temperatures for extended periods or during workup. Some reaction conditions can favor the formation of the less stable isomer.[16][17]

Causality: A kinetic or thermodynamic equilibrium can be established between the conjugated and non-conjugated isomers. While the conjugated form is generally favored, specific catalysts or conditions can alter this balance.[18]

Preventative Measures & Troubleshooting:

  • Controlled Reaction Conditions: Adhering to established protocols for the Doebner modification generally minimizes this side product, as the conditions are optimized for the formation of the conjugated system.

  • Purification: If a mixture of isomers is formed, they can often be separated by careful fractional distillation or column chromatography, although their similar boiling points can make this challenging.

  • Deliberate Isomerization: If the β,γ-isomer is the major product, it may be possible to isomerize it to the desired α,β-isomer by treating it with a catalytic amount of acid or base under controlled conditions, though this adds a step to the synthesis.[17]

Summary of Side Reactions and Solutions

Side Reaction Root Cause Primary Solution Secondary Measures
Aldehyde Self-Condensation Basic conditions deprotonating the α-carbon of the aldehyde, leading to self-attack.Slow addition of isobutyraldehyde to the reaction mixture.Maintain lower temperature during initial condensation.
Michael Addition Nucleophilic attack of malonate enolate on the β-carbon of the α,β-unsaturated product.Use a 1:1 stoichiometry of aldehyde to malonic acid; avoid excess malonic acid.Monitor reaction time to prevent prolonged exposure of the product to nucleophiles.
Incomplete Decarboxylation Insufficient thermal energy (time or temperature) to drive the elimination of CO₂.Ensure adequate heating (reflux) after condensation until gas evolution ceases.Use pyridine as a solvent, which aids in the decarboxylation step.[6]
β,γ-Isomer Formation Kinetic control or thermodynamic equilibration leading to the non-conjugated isomer.Adhere to optimized reaction times and temperatures.Purification via fractional distillation or chromatography.

Visualizing the Reaction Pathways

To better understand the relationship between the desired reaction and its potential pitfalls, the following diagrams illustrate the chemical transformations.

Knoevenagel_Doebner_Synthesis cluster_main Main Reaction Pathway Isobutyraldehyde Isobutyraldehyde Intermediate Substituted Malonic Acid (Intermediate) Isobutyraldehyde->Intermediate Condensation MalonicAcid Malonic Acid MalonicAcid->Intermediate Catalyst Pyridine / Piperidine Catalyst->Intermediate Product This compound Intermediate->Product Decarboxylation (Heat) CO2 CO₂ Intermediate->CO2

Caption: Main pathway for the Knoevenagel-Doebner synthesis.

Side_Reactions Isobutyraldehyde Isobutyraldehyde AldolAdduct Aldol Self-Condensation Product Isobutyraldehyde->AldolAdduct Self-Condensation MalonicEnolate Malonate Enolate MichaelAdduct Michael Addition Product MalonicEnolate->MichaelAdduct Product This compound (α,β-unsaturated product) Product->MichaelAdduct Michael Addition BetaGammaIsomer 4-Methyl-3-pentenoic acid (β,γ-unsaturated isomer) Product->BetaGammaIsomer Isomerization

Caption: Overview of the major side reaction pathways.

Experimental Protocol: Knoevenagel-Doebner Synthesis

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures.

Materials:

  • Malonic Acid

  • Pyridine (Anhydrous)

  • Piperidine

  • Isobutyraldehyde

  • Diethyl Ether

  • Hydrochloric Acid (e.g., 6M)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: To the flask, add malonic acid (1.0 eq) and pyridine (acting as solvent, ~2-3 mL per gram of malonic acid). Stir the mixture to dissolve the acid. Add a catalytic amount of piperidine (e.g., 0.05-0.1 eq).

  • Aldehyde Addition: Cool the mixture in an ice-water bath. Charge the addition funnel with isobutyraldehyde (1.0 eq). Add the aldehyde dropwise to the stirred pyridine solution over 30-60 minutes, maintaining the internal temperature below 25 °C.

  • Condensation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Decarboxylation: Heat the reaction mixture to reflux (approx. 115 °C for pyridine) using a heating mantle. You will observe the evolution of carbon dioxide gas. Continue heating at reflux for 2-4 hours, or until gas evolution ceases.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the dark mixture over a stirred mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine. The pH should be ~1-2. Caution: This is an exothermic process.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.[1]

References

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • Wikipedia. (2023). Knoevenagel condensation.
  • NRO-Chemistry. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Video]. YouTube.
  • Tidwell, T. T. (2018). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances, 8(59), 33769-33803.
  • University of Illinois Springfield. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. In Organic Chemistry II.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • BYJU'S. (n.d.). Reformatsky reaction.
  • TutorVista. (n.d.). Reformatsky reaction and its example and mechanism. [Video]. YouTube.
  • Wikipedia. (2023). Michael addition reaction.
  • Chemistry LibreTexts. (2022). 23.10: Conjugate Carbonyl Additions - The Michael Reaction.
  • All about chemistry. (2021). Michael addition reaction #Michael #additionreaction. [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Michael Addition.
  • Wikipedia. (2023). Reformatsky reaction.
  • Journal of the Chemical Society B: Physical Organic. (1967). Effect of unsaturated substituents on the hydrolysis of esters.
  • The Journal of Organic Chemistry. (1979). .beta.,.gamma.-unsaturated acids and esters by photochemical isomerization of .alpha.,.beta.-congeners.
  • Chemistry LibreTexts. (2023). Reformatsky Reaction.
  • European Journal of Organic Chemistry. (2021). Decarboxylative Michael Additions of Substituted Malonic Acid Half‐Oxyesters to Methylidene Malonates.
  • The Organic Chemistry Tutor. (2019). 11.11 Malonic Ester Synthesis. [Video]. YouTube.
  • Master Organic Chemistry. (2022). Decarboxylation.
  • ResearchGate. (2012). A mild isomerization reaction for beta,gamma-unsaturated ketone to alpha,beta-unsaturated ketone.
  • NRO-Chemistry. (n.d.). Reformatsky Reaction.
  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters.
  • Chemguide. (n.d.). Hydrolysing esters.
  • ResearchGate. (2012). A Mild Isomerization Reaction for β,γ-Unsaturated Ketone to α,β-Unsaturated Ketone.
  • Google Patents. (1952). US2594570A - Isomerization of alpha-beta unsaturated carboxylic acids.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides.
  • Chemistry Stack Exchange. (2019). How do α,β-unsaturated acids undergo decarboxylation?.
  • ResearchGate. (n.d.). The Knoevenagel Condensation.
  • Robinsons Brothers. (n.d.). This compound.
  • ResearchGate. (2007). New process of synthesis of 2-methyl-2-pentenoic acid.
  • The Good Scents Company. (n.d.). This compound, 10321-71-8.
  • PubChem. (n.d.). This compound | C6H10O2 | CID 12216200.
  • Google Patents. (2008). CN101200425A - Method for synthesizing 4-pentenoic acid.

Sources

Optimizing reaction conditions for 4-Methyl-2-pentenoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Methyl-2-pentenoic acid. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely employed and dependable method is the Knoevenagel-Doebner condensation. This reaction involves the condensation of isobutyraldehyde with malonic acid, typically catalyzed by a basic amine like pyridine or piperidine. The reaction proceeds via an initial Knoevenagel condensation to form an unstable intermediate, which then undergoes in-situ decarboxylation to yield the desired α,β-unsaturated carboxylic acid. The use of pyridine often serves as both the base and the solvent.

Q2: Why is temperature control so critical in the Knoevenagel-Doebner condensation?

Temperature control is paramount for two primary reasons:

  • Preventing Side Reactions: Isobutyraldehyde can undergo self-condensation (an aldol reaction) at elevated temperatures, leading to impurity formation. Furthermore, excessive heat can promote the unwanted Michael addition of malonic acid to the newly formed product.

  • Controlling Decarboxylation: The final step of the reaction is a thermally induced decarboxylation. Insufficient heat will result in incomplete conversion, leaving behind the dicarboxylic acid intermediate. Conversely, overly aggressive heating can lead to product degradation or the formation of other byproducts. A controlled, gentle heating profile after the initial condensation is key.

Q3: Can I use a different aldehyde or ketone in this reaction?

Yes, the Knoevenagel-Doebner condensation is a versatile reaction applicable to a wide range of aldehydes and ketones. However, the reactivity and steric hindrance of the carbonyl compound will significantly influence the required reaction conditions (temperature, catalyst, reaction time). Sterically hindered ketones, for instance, may require stronger catalysts or longer reaction times compared to a relatively simple aldehyde like isobutyraldehyde.

Q4: My final product is an oil, but some literature mentions a solid. Which is correct?

This compound is a low-melting-point solid. Its reported melting point is around 15-17 °C. Therefore, at a typical ambient temperature in many laboratories (e.g., >20 °C), it will exist as a colorless to pale yellow oil. If you are working in a colder environment, you may observe it solidifying.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Low yield is one of the most common frustrations in this synthesis. The cause can often be traced back to several key factors.

  • Cause A: Inactive Catalyst or Incorrect Amount. The amine catalyst (pyridine/piperidine) is crucial.[1][2] If it's old, contaminated with water, or used in insufficient quantity, the initial condensation will be sluggish or fail.

    • Solution: Use freshly distilled pyridine. If using piperidine as a co-catalyst, ensure it is fresh. Typically, pyridine is used as the solvent, but a catalytic amount of piperidine (0.1-0.2 equivalents) can significantly accelerate the reaction.

  • Cause B: Poor Quality of Reagents. Isobutyraldehyde is prone to oxidation to isobutyric acid on storage. Malonic acid can absorb moisture.

    • Solution: Use freshly distilled isobutyraldehyde. Ensure malonic acid is dry by storing it in a desiccator. It's good practice to run a quick purity check (e.g., NMR) on starting materials if they have been stored for a long time.

  • Cause C: Inadequate Reaction Temperature/Time. The reaction requires an initial period at a moderate temperature for the condensation, followed by a higher temperature for decarboxylation.[3]

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). Start the reaction at a gentle reflux. Once the starting materials are consumed (as indicated by TLC), slowly increase the temperature to effect decarboxylation, which is often evidenced by CO2 evolution.

  • Cause D: Premature Work-up. If the decarboxylation step is incomplete, the dicarboxylic acid intermediate will be formed, which is highly water-soluble and will be lost during the aqueous work-up.

    • Solution: Ensure CO2 evolution has completely ceased before cooling the reaction. A simple bubbler setup can help visualize this. If in doubt, extending the heating time at the decarboxylation temperature by 30-60 minutes is a safe measure.

Troubleshooting Workflow: Diagnosing Low Yield

G start Low or No Yield Observed check_reagents Are reagents (aldehyde, malonic acid) fresh and pure? start->check_reagents check_catalyst Is the catalyst (pyridine/piperidine) fresh and dry? check_reagents->check_catalyst Yes sol_reagents Action: Redistill aldehyde, dry malonic acid. check_reagents->sol_reagents No check_conditions Were reaction temperature and time monitored (e.g., by TLC)? check_catalyst->check_conditions Yes sol_catalyst Action: Use freshly distilled pyridine/piperidine. check_catalyst->sol_catalyst No check_workup Was decarboxylation (CO2 evolution) complete before work-up? check_conditions->check_workup Yes sol_conditions Action: Optimize temperature profile and use TLC to determine endpoint. check_conditions->sol_conditions No sol_workup Action: Ensure CO2 evolution ceases before quenching the reaction. check_workup->sol_workup No

Caption: A decision tree for troubleshooting low yield in the synthesis.

Problem 2: Product is Contaminated with Impurities

Even with a good yield, purity is essential. Several side reactions can lead to a contaminated final product.

  • Cause A: Self-Condensation of Isobutyraldehyde. Using a base that is too strong or applying heat too early can cause the aldehyde to undergo an aldol condensation with itself.[4]

    • Solution: Add the isobutyraldehyde slowly to the solution of malonic acid in pyridine at a controlled temperature (e.g., room temperature or slightly below) before initiating heating. Pyridine is a sufficiently weak base to minimize this side reaction.[5]

  • Cause B: Michael Addition. The desired α,β-unsaturated product can react with another equivalent of malonic acid's enolate via a Michael 1,4-addition.

    • Solution: This is often minimized by controlling the stoichiometry. Using a slight excess of the aldehyde relative to malonic acid can help ensure the malonic acid is consumed before it can react with the product.

  • Cause C: Incomplete Decarboxylation. As mentioned previously, this leaves the dicarboxylic acid intermediate in your product.

    • Solution: This impurity is acidic and can be removed during the work-up. A wash with a dilute sodium bicarbonate solution will extract the more acidic dicarboxylic acid, while the desired monocarboxylic acid product remains in the organic layer (if the pH is controlled carefully) or can be re-acidified and extracted. However, optimizing the reaction to drive decarboxylation to completion is the better strategy.

Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol provides a reliable method for the synthesis of this compound on a laboratory scale.

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Malonic Acid104.0610.4 g0.101.0
Isobutyraldehyde72.118.0 g (9.9 mL)0.111.1
Pyridine79.1025 mL-Solvent
Piperidine85.150.2 mL~0.0020.02
Diethyl Ether-150 mL-Extraction
6M Hydrochloric Acid-~50 mL-Work-up
Saturated NaCl (brine)-50 mL-Work-up
Anhydrous MgSO4---Drying Agent

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malonic acid (10.4 g, 0.10 mol) and pyridine (25 mL).

  • Catalyst Addition: Stir the mixture until the malonic acid dissolves. Add piperidine (0.2 mL) to the solution.

  • Aldehyde Addition: Slowly add isobutyraldehyde (8.0 g, 0.11 mol) to the flask over 10-15 minutes. An exotherm may be observed. Maintain the temperature below 40 °C during the addition using a water bath if necessary.

  • Condensation: After the addition is complete, heat the mixture to a gentle reflux (~80-90 °C) for 2 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent).

  • Decarboxylation: After the condensation is complete (disappearance of aldehyde), increase the heating to a vigorous reflux (~110-115 °C) to initiate decarboxylation. CO2 gas evolution should be observed. Continue heating for an additional 3-4 hours, or until gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature. Pour the dark mixture into a separatory funnel containing 100 mL of water.

  • Acidification & Extraction: Slowly and carefully add 6M HCl with cooling until the pH of the aqueous layer is ~1-2. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with saturated NaCl solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

References

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Organic-chemistry.org.
  • Wikipedia. Knoevenagel condensation.
  • Udhav et al. (2018). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry.
  • Bermúdez, M. et al. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel-Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A.
  • Peyrot, C. et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry.

Sources

Improving the yield and purity of 4-Methyl-2-pentenoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This Technical Support Center is dedicated to researchers, scientists, and drug development professionals working with 4-Methyl-2-pentenoic acid. As a Senior Application Scientist, this guide is structured to provide in-depth technical assistance, moving from frequently asked questions to detailed troubleshooting and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary and most effective methods for synthesizing this compound are the Knoevenagel condensation and the Wittig reaction.

  • Knoevenagel Condensation: This reaction involves the condensation of isobutyraldehyde with malonic acid, typically in the presence of a basic catalyst like pyridine or piperidine.[1][2] A subsequent decarboxylation step yields the desired α,β-unsaturated acid. The Doebner modification, using pyridine as both solvent and catalyst, is particularly effective for this transformation.[2]

  • Wittig Reaction: This route utilizes a stabilized phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, which reacts with isobutyraldehyde to form the corresponding α,β-unsaturated ester.[3][4] Subsequent hydrolysis of the ester furnishes this compound. This method often provides excellent control over the stereochemistry of the double bond, favoring the (E)-isomer with stabilized ylides.[4]

Q2: I am observing a low yield in my Knoevenagel condensation. What are the likely causes?

A2: Low yields in the Knoevenagel condensation can often be attributed to several factors:

  • Suboptimal Catalyst Concentration: The concentration of the amine catalyst (e.g., piperidine in pyridine) is critical. Too little catalyst will result in a sluggish reaction, while an excess can lead to unwanted side reactions.

  • Reaction Temperature: The temperature needs to be carefully controlled. While heating is necessary to drive the condensation and subsequent decarboxylation, excessive temperatures can lead to polymerization or decomposition of the starting materials and product.

  • Water Removal: The condensation step produces water, which can inhibit the reaction. In some modifications of the Knoevenagel reaction, a Dean-Stark apparatus is used to remove water azeotropically and drive the equilibrium towards the product.[1]

  • Purity of Reagents: The purity of isobutyraldehyde and malonic acid is paramount. Isobutyraldehyde is prone to oxidation to isobutyric acid, which will not participate in the desired reaction.

Q3: My this compound is an oil, but I've seen it reported as a solid. Why is this?

A3: this compound has a reported melting point of 34-35 °C.[5][6] Whether it exists as a solid or a liquid is highly dependent on the ambient temperature and the purity of the sample. Impurities can depress the melting point, causing the substance to remain a liquid or a semi-solid at room temperature. The presence of residual solvents or byproducts from the synthesis will significantly impact its physical state.

Q4: What are the typical impurities I should expect, and how do I detect them?

A4: The nature of impurities is directly related to the synthetic method employed.[7]

  • From Knoevenagel Condensation: Expect unreacted isobutyraldehyde, malonic acid, and potentially byproducts from self-condensation of the aldehyde.

  • From Wittig Reaction: Common impurities include triphenylphosphine oxide (a byproduct of the Wittig reagent), unreacted aldehyde, and the ester intermediate if hydrolysis is incomplete.[8]

Detection of these impurities can be achieved using techniques such as:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the presence of multiple components in your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify the presence of impurities by comparing the spectra to that of the pure product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Synthesis Knoevenagel: Incomplete reaction, side reactions due to improper temperature control. Wittig: Incomplete ylide formation, steric hindrance.Knoevenagel: Optimize catalyst concentration and reaction time. Ensure efficient removal of water. Wittig: Ensure complete formation of the phosphonium salt and subsequent ylide. Consider using a more reactive phosphonate ester in a Horner-Wadsworth-Emmons variation for potentially higher yields.
Product is a Dark Oil Presence of polymeric byproducts or colored impurities.Treat a solution of the crude product with activated charcoal before filtration and subsequent purification steps.
Difficult Purification by Column Chromatography The carboxylic acid group can interact strongly with silica gel, leading to streaking and poor separation.[9]Add a small amount (0.5-1%) of a volatile acid like acetic or formic acid to the eluent to suppress the deprotonation of the carboxylic acid and improve the peak shape.[7] Alternatively, consider reversed-phase chromatography on a C18-functionalized silica gel.[10]
Incomplete Hydrolysis of Ester (Wittig Route) Insufficient reaction time, concentration of base, or temperature for the saponification step.Increase the reaction time, use a higher concentration of the base (e.g., NaOH or KOH), or gently heat the reaction mixture to drive the hydrolysis to completion. Monitor the reaction by TLC until the starting ester spot has disappeared.
Product Contaminated with Triphenylphosphine Oxide This byproduct of the Wittig reaction can be difficult to separate due to its polarity.Triphenylphosphine oxide can often be removed by recrystallization from a suitable solvent system. If co-eluting during chromatography, consider converting the carboxylic acid to its salt, extracting it into an aqueous layer, and then re-acidifying to recover the purified acid, leaving the neutral triphenylphosphine oxide in the organic phase.

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation (Doebner Modification)

This protocol is adapted from established procedures for Knoevenagel condensations.[2][11]

Materials:

  • Isobutyraldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.0 equivalent) in pyridine (2-3 volumes).

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • To this solution, add isobutyraldehyde (1.0 equivalent) dropwise with stirring.

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the pyridine.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

For solid carboxylic acids, recrystallization is often a highly effective purification method.[12][13]

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., a small amount of water or a toluene/hexane mixture).[12]

  • If the solution is colored, add a small amount of activated charcoal and heat briefly.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (Isobutyraldehyde & Malonic Acid) reaction Knoevenagel Condensation (Pyridine, Piperidine) start->reaction workup Acidic Workup & Extraction reaction->workup crude Crude this compound workup->crude recrystallization Recrystallization crude->recrystallization Dissolve in hot solvent filtration Filtration & Drying recrystallization->filtration pure_product Pure this compound filtration->pure_product

Caption: Knoevenagel Synthesis and Purification Workflow.

Purification Decision Tree

G start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes is_liquid Is the product a liquid/oil? is_solid->is_liquid No distillation Distillation (if bp of impurities differs) is_liquid->distillation chromatography Column Chromatography (add acid to eluent) is_liquid->chromatography acid_base Acid-Base Extraction is_liquid->acid_base

Caption: Purification Method Selection Guide.

References

  • Teledyne ISCO. (2012).
  • PubMed. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. [Link]
  • Wikipedia. (n.d.). Wittig reaction.
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
  • ResearchGate. (2020).
  • ResearchGate. (2025). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. [Link]
  • SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids.
  • ACS Publications. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. [Link]
  • YouTube. (2019).
  • Google Patents. (n.d.). EP1201637B1 - Process for the preparation of unsaturated carboxylic acids.
  • Knoevenagel Condensation. (n.d.). Knoevenagel Condensation.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Recrystallization. (n.d.). Recrystallization.
  • The Good Scents Company. (n.d.). This compound.
  • Recrystallization and Crystallization. (n.d.). Recrystallization and Crystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • MDPI. (2023).
  • RECRYSTALLISATION. (n.d.). RECRYSTALLISATION.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • ResearchGate. (n.d.). New process of synthesis of 2-methyl-2-pentenoic acid.
  • PubChem. (n.d.). This compound.
  • Fisher Scientific. (n.d.). This compound, 98+%.
  • Sciforum. (2023).
  • Robinson Brothers. (n.d.). This compound.
  • Google Patents. (n.d.). CN102653510A - Production method of 2-methyl-2-pentenoic acid.
  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0031561). [Link]
  • Cheméo. (n.d.). 2-Pentenoic acid, 4-methyl-, methyl ester.
  • Quora. (2017).

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Technical Support Center: Navigating the Challenges in the Scale-Up of 4-Methyl-2-pentenoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 4-Methyl-2-pentenoic acid. This guide is designed for researchers, chemists, and process development professionals. We aim to provide in-depth, field-proven insights to help you overcome common challenges encountered during the production of this valuable methyl-branched fatty acid. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.

This compound is a useful intermediate in various applications, including the development of photosensitive resins.[1] While several synthetic routes exist, this guide will focus on the Horner-Wadsworth-Emmons (HWE) reaction, a robust and highly versatile method for creating the α,β-unsaturated carbonyl moiety with good stereocontrol.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound at a lab scale?

A1: Besides the Horner-Wadsworth-Emmons (HWE) reaction, which we detail in this guide, other common methods include the aldol condensation of propanal to form 2-methyl-2-pentenal, followed by oxidation using reagents like sodium chlorite.[5][6] The Wittig reaction is another classic olefination method, though the HWE reaction is often preferred at scale due to the water-soluble nature of the phosphate byproduct, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[7]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: The primary challenges in scaling up production are generally categorized as follows:

  • Reaction Control: Managing the exothermicity of the reaction, especially during the addition of strong bases.

  • Yield and Selectivity: Maintaining high yield and controlling the E/Z stereoselectivity of the double bond.

  • Product Isolation and Purification: Efficiently separating the product from reaction byproducts and unreacted starting materials.

  • Waste Management: Dealing with solvent and byproduct waste streams in an environmentally responsible manner.[8]

Q3: Why is the Horner-Wadsworth-Emmons (HWE) reaction often preferred over the classic Wittig reaction for larger-scale synthesis?

A3: The HWE reaction is frequently favored for several reasons. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides in the Wittig reaction.[4] A significant practical advantage is that the phosphate byproduct of the HWE reaction is water-soluble, making it much easier to remove during aqueous workup. In contrast, the triphenylphosphine oxide byproduct from the Wittig reaction is often difficult to separate from the desired product, frequently requiring extensive chromatography.[7]

Q4: How critical are anhydrous conditions for the HWE reaction?

A4: Extremely critical. The strong bases used to deprotonate the phosphonate reagent (e.g., sodium hydride, lithium diisopropylamide) react violently with water. Any moisture present will consume the base, leading to incomplete ylide formation and consequently, a low or no yield of the desired product. All solvents must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific problems you might encounter during the synthesis and scale-up of this compound via the HWE reaction.

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently low. I've followed the protocol, but the starting aldehyde is largely unconsumed. What's going wrong?

A: This is a common issue often traced back to the initial deprotonation step. Let's break down the potential causes and solutions.

  • Cause A: Ineffective Deprotonation. The base you are using may not be strong enough, or it may have degraded. Sodium hydride (NaH) is a common choice, but it can be passivated by an outer layer of sodium hydroxide if not fresh or handled properly.

    • Solution:

      • Base Selection: Use a fresh, high-quality strong base. For base-sensitive substrates, consider alternatives like LiHMDS or implementing Masamune-Roush conditions (LiCl with an amine base).[9]

      • Ensure Anhydrous Conditions: As mentioned in the FAQ, any trace of water will quench the base. Flame-dry your glassware and use anhydrous solvents.

      • Monitor Ylide Formation: If possible, you can monitor the deprotonation step. For example, the evolution of hydrogen gas when using NaH is a good indicator of reaction.

  • Cause B: Reaction Temperature is Too Low. While many HWE reactions are initiated at 0 °C to control exothermicity, the reaction rate may be too slow at this temperature.

    • Solution: After the controlled addition of the aldehyde at a low temperature, allow the reaction to warm to room temperature and stir for an extended period (e.g., overnight). Gentle heating can sometimes improve yields, but this must be balanced against the potential for side reactions.[9]

  • Cause C: Steric Hindrance. While less of an issue with isobutyraldehyde, highly substituted aldehydes or phosphonates can significantly slow down the reaction.[9]

    • Solution: Increase the reaction time and/or concentration of reactants. A switch to a less sterically hindered base might also be beneficial.

Issue 2: Poor E/Z Stereoselectivity

Q: My product is a mixture of E and Z isomers, and the ratio is not favorable. How can I improve the stereoselectivity?

A: The HWE reaction is renowned for its ability to control stereoselectivity, typically favoring the (E)-alkene.[2] Several factors influence this outcome.

  • Cause A: Reaction Conditions Favoring the (Z)-Isomer. Certain conditions can override the thermodynamic preference for the (E)-isomer.

    • Solution:

      • Cation Choice: The choice of cation associated with the base is critical. Lithium and sodium bases generally favor the formation of the (E)-alkene.[9] Potassium bases, especially with crown ethers, can sometimes favor the (Z)-isomer.

      • Temperature: Higher reaction temperatures often lead to increased (E)-selectivity by ensuring the reaction is under thermodynamic control.[9][10]

      • Aldehyde Addition: Slow addition of the aldehyde to the pre-formed phosphonate anion can improve selectivity.

  • Cause B: Structure of the Phosphonate. While triethyl phosphonoacetate is standard, modifications to the phosphonate can alter selectivity.

    • Solution: For most applications aiming for the (E)-isomer, standard phosphonates like triethyl phosphonoacetate under NaH/THF conditions are a reliable starting point.[9]

Issue 3: Difficult Product Purification

Q: I'm struggling to isolate pure this compound from the crude reaction mixture.

A: Purification is a multi-step process. The key is to leverage the acidic nature of the product.

  • Problem A: Removing the Phosphate Byproduct. Even though the phosphate byproduct is water-soluble, it can sometimes be challenging to remove completely.

    • Solution: Acid-Base Extraction. This is the most effective method. After quenching the reaction, perform an aqueous workup. Extract the organic layer with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). Your acidic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities (and the starting phosphonate ester) in the organic layer. The aqueous layer can then be separated, re-acidified (e.g., with HCl), and the pure product extracted back into an organic solvent.[11]

  • Problem B: Separating E/Z Isomers. If your reaction produced a mixture of isomers, separating them can be challenging due to their similar physical properties.[12]

    • Solution:

      • Fractional Distillation under Vacuum: Given the difference in boiling points between geometric isomers is often small, a highly efficient fractional distillation column under reduced pressure is required.

      • Chromatography: While difficult on a large scale, chromatography can be effective. Using silica gel impregnated with silver nitrate can sometimes enhance the separation of E/Z isomers due to differential π-complexation with the silver ions.[13][14]

Data & Visualization

Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₆H₁₀O₂
Molar Mass 114.14 g/mol [15]
Appearance Colorless to light yellow liquid[1]
Boiling Point 203-204 °C @ 760 mmHg[15][16]
Melting Point 34-35 °C[16]
Solubility Slightly soluble in water. Soluble in acetone, ether, ethanol.[1][17][18]
Density 0.950-0.960 g/cm³ @ 25 °C[15][16]
Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow cluster_synthesis Synthesis Stage (Inert Atmosphere) cluster_workup Workup & Purification Phosphonate Triethyl phosphonoacetate Ylide Phosphonate Anion (Ylide) Phosphonate->Ylide Deprotonation Base Strong Base (NaH) in Anhydrous THF Base->Ylide Reaction Reaction Mixture (Warm to RT) Ylide->Reaction Nucleophilic Attack Aldehyde Isobutyraldehyde (Slow Addition @ 0°C) Aldehyde->Reaction Quench Quench (e.g., water) Reaction->Quench Process Transition AcidBase Acid-Base Extraction (Isolate Product in Aqueous Layer) Quench->AcidBase Acidify Re-acidify Aqueous Layer (e.g., HCl) AcidBase->Acidify Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Acidify->Extract Purify Dry & Concentrate; Vacuum Distillation Extract->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: Workflow for HWE synthesis and purification.

Mechanism of the Horner-Wadsworth-Emmons Reaction

Caption: Key steps in the HWE reaction mechanism.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals. Always conduct a thorough safety assessment before beginning any chemical synthesis. This compound and many of the reagents used are corrosive and hazardous.[15][19] Always use appropriate personal protective equipment (PPE).[19]

Protocol 1: Synthesis of Ethyl 4-Methyl-2-pentenoate via HWE Reaction

This protocol details the olefination step to produce the ester precursor.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Isobutyraldehyde

  • Nitrogen or Argon gas supply

  • Flame-dried, three-neck round-bottom flask with magnetic stirrer, dropping funnel, and condenser.

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Base Suspension: In the reaction flask, add sodium hydride (1.2 eq.). Carefully wash the NaH with anhydrous hexane to remove the mineral oil, decant the hexane, and dry the NaH under a stream of inert gas. Suspend the NaH in anhydrous THF.

  • Ylide Formation: Cool the NaH suspension to 0 °C using an ice bath. Slowly add triethyl phosphonoacetate (1.1 eq.) dropwise via the dropping funnel. The addition is exothermic and will be accompanied by hydrogen gas evolution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete ylide formation.[9]

  • Carbonyl Addition: Cool the resulting ylide solution back to 0 °C. Add a solution of isobutyraldehyde (1.0 eq.) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of cold water.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methyl-2-pentenoate.

Protocol 2: Saponification and Purification of this compound

Materials:

  • Crude ethyl 4-methyl-2-pentenoate

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 3 M)

  • Ethyl acetate or Diethyl ether

Procedure:

  • Saponification: Dissolve the crude ester from Protocol 1 in ethanol. Add an excess of NaOH solution (e.g., 2-3 eq.). Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis shows the complete consumption of the starting ester.

  • Solvent Removal: Allow the mixture to cool and remove the ethanol under reduced pressure.

  • Acid-Base Wash: Dilute the remaining aqueous residue with water and transfer to a separatory funnel. Wash the aqueous solution with ethyl acetate or diethyl ether to remove any non-acidic, organic-soluble impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify by adding HCl solution until the pH is ~1-2. The this compound will precipitate or form an oily layer.

  • Extraction: Extract the acidified aqueous layer multiple times with fresh portions of ethyl acetate or diethyl ether.[11]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude this compound.

  • Final Purification (Optional): For high purity, the crude acid can be purified by vacuum distillation.[6]

References

  • Biosynth. (n.d.). This compound | 10321-71-8.
  • Benchchem. (n.d.). Technical Support Center: Optimization of the Horner-Wadsworth-Emmons Reaction.
  • Synerzine. (2018). 4-Pentenoic acid, 2-methyl- Safety Data Sheet.
  • Benchchem. (n.d.). A Technical Guide to the Natural Sources and Isolation of 2-Methyl-2-pentenoic Acid.
  • Alkhathlan, H. Z., & Al-Majid, A. M. (2018). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Molecules, 23(10), 2634.
  • ResearchGate. (n.d.). Optimization of the HWE reaction conditions.
  • ChemicalBook. (2023). This compound | 10321-71-8.
  • Ando, K., et al. (2019). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry, 84(15), 9586-9597.
  • The Good Scents Company. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Li, J., et al. (2007). Use of Silver Carbonate in the Wittig Reaction. Organic Letters, 9(19), 3801–3803.
  • Roman, D., et al. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(15), 2713-2739.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • Reddit. (2022). Problems with wittig reaction. r/Chempros.
  • LookChem. (n.d.). This compound 10321-71-8 wiki.
  • AMI Scientific. (n.d.). This compound (Stabilized With Hq) TCI Analytical reagent.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
  • Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0031561).
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 10321-71-8.
  • Fisher Scientific. (n.d.). This compound, 98+%.
  • ResearchGate. (2016). How to separate E and Z isomers?
  • Wei, Y., et al. (2007). New process of synthesis of 2-methyl-2-pentenoic acid. Xiandai Huagong, 27(4), 45-47.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • ChemicalBook. (n.d.). 2-Methyl-2-pentenoic acid synthesis.
  • Adebiotech. (n.d.). Challenges in scaling up industrial enzyme production.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Wittig Reactions for Styrylpyridine Synthesis.
  • precisionFDA. (n.d.). This compound, (2E)-.
  • Google Patents. (2012). CN102653510A - Production method of 2-methyl-2-pentenoic acid.
  • Google Patents. (2008).
  • Höfler, G. T., et al. (2020). Chemoenzymatic Halocyclization of 4-Pentenoic Acid at Preparative Scale. ACS Sustainable Chemistry & Engineering, 8(6), 2602-2607.
  • ResearchGate. (2020). Chemoenzymatic Halocyclization of 4-Pentenoic Acid at Preparative Scale.
  • ResearchGate. (n.d.). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers.
  • Doc Brown's Chemistry. (n.d.). E/Z (cis/trans) isomerism.
  • University of Limerick. (n.d.). Continuous manufacturing and scale up of metal organic materials (MOM)
  • Royal Society of Chemistry. (2021). Bioprocess development and scale-up for cis,cis-muconic acid production from glucose and xylo se by Pseudomonas putida. Green Chemistry.
  • ChemicalBook. (n.d.). 2-METHYL-4-PENTENOIC ACID(1575-74-2) 1H NMR spectrum.
  • Google Patents. (2021). CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid.
  • Google Patents. (2008). CN101200425A - Method for synthesizing 4-pentenoic acid.

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Troubleshooting peak tailing in HPLC analysis of 4-Methyl-2-pentenoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-2-pentenoic Acid HPLC Analysis

A Senior Application Scientist's Guide to Troubleshooting Peak Tailing

Welcome to the technical support center for the HPLC analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges, specifically peak tailing. Asymmetrical peaks can compromise resolution, integration, and the overall accuracy of your results.[1] This document provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my this compound analysis?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than its leading edge.[1] For quantitative analysis, this is problematic as it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and compromised reproducibility. For an acidic analyte like this compound, tailing often points to undesirable secondary chemical interactions with the stationary phase.

Q2: I'm seeing tailing with this compound. What is the most likely cause?

A2: The most common cause of peak tailing for acidic compounds on silica-based reversed-phase columns is secondary interactions with surface silanol groups (Si-OH).[2][3][4] These residual silanols are acidic and can interact with your analyte through hydrogen bonding, leading to a portion of the analyte molecules being retained longer than the main peak, which creates the characteristic "tail."[3][5]

Q3: How does the pH of my mobile phase affect the peak shape?

A3: Mobile phase pH is a critical factor. This compound has a pKa of approximately 4.70.[6] To ensure a sharp, symmetrical peak, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the analyte's pKa.[7] At a low pH (e.g., pH 2.5-3.0), the carboxylic acid group of your analyte is fully protonated (uncharged), and the acidic silanol groups on the silica surface are also protonated. This minimizes ionic interactions and promotes a single, well-defined retention mechanism based on hydrophobicity, resulting in better peak shape.[4]

Q4: Could my column be the problem? When should I consider replacing it?

A4: Yes, the column is a frequent culprit. If you observe that all peaks in your chromatogram are tailing, it could indicate a physical problem like a column void or a plugged frit.[1][8] However, if only the this compound peak (or other polar/acidic analytes) is tailing, it points to a chemical issue with the stationary phase.[1] Columns degrade over time, especially when used with aggressive mobile phases. If flushing the column (see protocol below) doesn't resolve the issue, and you've optimized the mobile phase, it may be time to replace the column. Using a modern, high-purity, end-capped column can significantly reduce silanol activity from the start.[9]

Q5: Can my sample preparation or injection technique cause peak tailing?

A5: Absolutely. Injecting too much sample mass (mass overload) can saturate the stationary phase and cause tailing.[8][9] Similarly, dissolving your sample in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile) can lead to peak distortion.[9] Always try to dissolve your sample in the mobile phase itself or in a weaker solvent.

Systematic Troubleshooting Guide

This guide follows a logical workflow to systematically identify and resolve the source of peak tailing.

Troubleshooting_Workflow cluster_0 Step 1: Initial Diagnosis cluster_1 Step 2: Investigate Physical & System Issues cluster_2 Step 3: Investigate Chemical & Method Issues start Peak Tailing Observed for This compound q1 Are ALL peaks tailing, including neutral markers? start->q1 physical_issue Likely a Physical Problem q1->physical_issue Yes chemical_issue Likely a Chemical or Method Problem q1->chemical_issue No check_system Check for Dead Volume (fittings, tubing). Check for column void/ contamination. physical_issue->check_system solution Symmetrical Peak Achieved check_system->solution check_mp Optimize Mobile Phase: 1. Lower pH (2.5-3.0) 2. Check buffer capacity (10-25 mM) 3. Use mobile phase additives chemical_issue->check_mp check_col Assess Column Health: 1. Flush column 2. Use end-capped column 3. Consider alternative phase check_mp->check_col check_sample Review Sample & Injection: 1. Reduce sample concentration 2. Match sample solvent to mobile phase check_col->check_sample check_sample->solution

Caption: A logical workflow to diagnose the cause of peak tailing.

Step 1: Differentiate Between Physical and Chemical Causes

The first step is to determine if the problem is specific to your analyte (chemical) or affects the entire system (physical).

  • Protocol: Prepare a sample containing this compound and a neutral, non-polar compound (e.g., Toluene or Naphthalene).

  • Analysis:

    • If both peaks tail: The issue is likely physical. This could be due to extra-column volume (e.g., poorly connected fittings, overly long or wide tubing), or a physical disruption at the head of the column (a void or contamination).[10] Proceed to investigate the HPLC system and column hardware.

    • If only the this compound peak tails: The issue is chemical and related to secondary interactions between your acidic analyte and the stationary phase. Proceed to mobile phase and column chemistry optimization.

Step 2: Mobile Phase Optimization (The Chemical Fix)

Optimizing the mobile phase is the most powerful tool for eliminating tailing caused by secondary interactions.

  • pH Control: This is the most critical parameter.

    • Causality: this compound has a pKa of ~4.70.[6] At a pH near this value, the analyte exists in both protonated (neutral) and deprotonated (anionic) forms, leading to peak broadening or splitting. At higher pH, both the analyte and residual silanols (pKa ~3.5-4.5) are negatively charged, but strong secondary interactions can still occur at active sites.[4]

    • Solution: Lower the mobile phase pH to between 2.5 and 3.0. This ensures the analyte's carboxylic acid group is fully protonated (neutral), minimizing its ability to interact with active silanol sites.[9] Use an acidic modifier like 0.1% formic acid, 0.1% phosphoric acid, or a suitable buffer.

  • Buffer Selection and Concentration:

    • Causality: A buffer resists pH changes, which is crucial for reproducibility.[11][12] Insufficient buffer concentration can lead to shifts in analyte and silanol ionization state as the sample passes through the column, causing tailing.[9][13]

    • Solution: Use a buffer with a pKa close to your target mobile phase pH. For a target pH of 2.7, a phosphate buffer is an excellent choice. Ensure the buffer concentration is adequate, typically between 10-25 mM.[7][9]

Buffer SystempKaEffective pH RangeUV Cutoff (approx.)
Phosphate2.1, 7.2, 12.32.1 - 3.1 / 6.2 - 8.2~200 nm
Formate3.82.8 - 4.8~210 nm
Acetate4.83.8 - 5.8~210 nm

Table 1: Common HPLC buffers and their properties. For this compound, a phosphate buffer is ideal for achieving a low pH.

Step 3: Column Health and Selection

If mobile phase optimization does not fully resolve the issue, assess the column's condition and suitability.

  • Column Contamination: Strongly retained compounds from previous analyses can create active sites that cause tailing.

    • Solution: Perform a rigorous column flush (see protocol below). Regularly using a guard column can protect the analytical column from strongly retained matrix components.[1]

  • Column Chemistry: Not all C18 columns are the same.

    • Causality: Older, "Type A" silica columns have a higher concentration of acidic, un-endcapped silanol groups that are prone to causing tailing. Modern, "Type B" high-purity silica columns are better end-capped, significantly reducing silanol activity.[14]

    • Solution: If you are using an older column, consider switching to a modern, fully end-capped C18 column or a column with a polar-embedded phase, which is designed to shield residual silanols and is suitable for polar analytes like organic acids.[2][15]

Step 4: Reviewing System and Method Parameters

Finally, check for issues related to the physical setup and method parameters.

  • Extra-Column Dead Volume: Excessive volume in tubing and connections between the injector and detector causes band broadening and can contribute to tailing, especially for early eluting peaks.

    • Solution: Use tubing with a small internal diameter (e.g., 0.125 mm) and ensure all fittings are properly seated to minimize dead volume.[9][10]

  • Sample Overload: Injecting too much analyte can saturate the column.

    • Solution: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[8]

Chemical_Interaction cluster_0 High pH (e.g., pH > 5) cluster_1 Low pH (e.g., pH < 3) Analyte_High Analyte (R-COO⁻) Deprotonated Interaction_High Repulsion & Poor Retention Silanol_High Silanol (Si-O⁻) Deprotonated Analyte_Low Analyte (R-COOH) Protonated Interaction_Low Ideal Hydrophobic Interaction (No Tailing) Silanol_Low Silanol (Si-OH) Protonated Silica C18 Silica Surface cluster_0 cluster_0 cluster_1 cluster_1

Sources

Technical Support Center: 4-Methyl-2-pentenoic Acid Synthesis & Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methyl-2-pentenoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this versatile α,β-unsaturated carboxylic acid. The following troubleshooting guides and FAQs are structured to provide not only solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

FAQ 1: My olefination synthesis is producing the wrong stereoisomer of this compound. How can I control the E/Z selectivity?

The Problem: You are synthesizing this compound, likely via a Wittig-type reaction, but the resulting product is a mixture of E and Z isomers, or predominantly the undesired isomer. The trans (E) isomer is often the thermodynamically preferred and desired product.

The Chemistry Behind It: The most common olefination method for α,β-unsaturated esters and acids is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reaction involves a stabilized phosphonate carbanion reacting with an aldehyde (in this case, isobutyraldehyde would react with a phosphonoacetate derivative). The stereochemical outcome is determined by the thermodynamics of the intermediate oxaphosphetane formation and elimination.

  • Thermodynamic Control (Favors E-alkene): The standard HWE reaction conditions (e.g., using NaH in THF) allow for the equilibration of intermediates. The transition state leading to the E-alkene is sterically less hindered and lower in energy, thus it is the major product.[3][4]

  • Kinetic Control (Favors Z-alkene): To favor the Z-alkene, the elimination of the oxaphosphetane intermediate must be accelerated to prevent equilibration. This is the principle behind the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strong, non-coordinating bases (e.g., KHMDS) with crown ethers in a non-polar solvent at low temperatures.[4]

Troubleshooting & Solutions:

Protocol 1: Maximizing (E)-Isomer Selectivity (Standard HWE)

  • Reagent Preparation: Prepare a solution of the appropriate phosphonate ester (e.g., triethyl phosphonoacetate) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dimethyl ether (DME) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Cool the solution to 0 °C and slowly add a strong base like Sodium Hydride (NaH). Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete formation of the phosphonate carbanion.[5]

  • Aldehyde Addition: Cool the reaction mixture back down to 0 °C and add isobutyraldehyde dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC-MS.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Proceed with an aqueous workup and extraction. The resulting ester can then be hydrolyzed to the carboxylic acid.

Protocol 2: Maximizing (Z)-Isomer Selectivity (Still-Gennari Modification)

  • Reagent Preparation: Use a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate. Dissolve it in anhydrous Toluene under an inert atmosphere. Add 18-crown-6.

  • Base Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add a strong, non-coordinating base such as Potassium bis(trimethylsilyl)amide (KHMDS) dropwise.

  • Aldehyde Addition: After stirring for 15-30 minutes, add isobutyraldehyde dropwise at -78 °C.

  • Reaction & Workup: Stir at -78 °C until the reaction is complete (typically 1-3 hours). Quench at low temperature before warming and proceeding with workup.

Data Summary: HWE Condition Comparison

FeatureStandard HWE (for E-alkene)Still-Gennari Modification (for Z-alkene)
Phosphonate Ester Standard (e.g., Triethyl)Electron-withdrawing (e.g., bis(trifluoroethyl))
Base NaH, NaOMe[2]KHMDS, LHMDS
Solvent THF, DME[5]Toluene, Hexane
Temperature 0 °C to Room Temp-78 °C[4]
Additive None18-crown-6 (for K⁺)
Primary Product E -Isomer Z -Isomer

Troubleshooting Workflow: Isomer Control

start Undesired E/Z Ratio in Product check_target What is the target isomer? start->check_target target_e Target: (E)-Isomer check_target->target_e E target_z Target: (Z)-Isomer check_target->target_z Z solution_e Use Standard HWE Conditions: - Trialkyl phosphonoacetate - NaH or NaOMe base - THF or DME solvent - 0°C to RT target_e->solution_e solution_z Use Still-Gennari Conditions: - EWG-phosphonate (e.g., TFE) - KHMDS + 18-crown-6 - Toluene solvent - -78°C target_z->solution_z verify Verify stereochemistry via ¹H NMR or NOE solution_e->verify solution_z->verify

Caption: Troubleshooting workflow for controlling E/Z isomer selectivity.

FAQ 2: My reaction is forming a saturated byproduct. Why is my α,β-unsaturated system disappearing?

The Problem: You are performing a reaction on another part of the this compound molecule, but you are isolating a significant amount of 4-methylpentanoic acid or another saturated derivative. This indicates that the double bond has undergone an addition reaction.

The Chemistry Behind It: this compound is an α,β-unsaturated carbonyl compound, which makes it an excellent Michael acceptor .[6] In the presence of a nucleophile (a Michael donor ), it can undergo a conjugate addition (also called a 1,4-addition).[7] In this reaction, the nucleophile attacks the β-carbon of the alkene, and the resulting negative charge is stabilized by resonance onto the carbonyl oxygen. A subsequent protonation step yields the saturated product.[8]

Common Michael donors include:

  • Enolates (from ketones, esters, malonates)[9]

  • Amines and thiols

  • Organocuprates (Gilman reagents)

  • Even water or alcohols under certain conditions[6]

This reaction is thermodynamically controlled and often competes with direct (1,2-) addition to the carbonyl group.[9]

Troubleshooting & Solutions:

  • Reagent Choice:

    • Avoid Nucleophilic Conditions: If possible, avoid using strong nucleophiles that are known Michael donors in your reaction mixture.

    • Choose the Right Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., Lithium diisopropylamide (LDA), DBU) to deprotonate the intended site without attacking the alkene.

    • Hard vs. Soft Nucleophiles: For reactions at the carbonyl carbon (1,2-addition), "hard" nucleophiles like organolithium or Grignard reagents are preferred over "soft" nucleophiles like organocuprates, which strongly favor 1,4-addition.

  • Temperature Control:

    • Direct (1,2) addition is often kinetically favored at very low temperatures. In contrast, Michael (1,4) addition is thermodynamically favored and occurs more readily at higher temperatures.[9] Running your reaction at -78 °C may help minimize the byproduct.

  • Protecting Group Strategy:

    • If Michael addition is unavoidable, consider temporarily protecting the α,β-unsaturated system. For example, a reversible Diels-Alder reaction with a protecting diene like furan can mask the double bond.

Mechanism of Michael Addition

cluster_0 Michael Addition Mechanism Reactants Nu:⁻ (Donor) + this compound (Acceptor) Attack Nucleophilic attack at β-carbon Reactants->Attack 1. Intermediate Resonance-stabilized Enolate Intermediate Attack->Intermediate 2. Protonation Protonation (e.g., from solvent) Intermediate->Protonation 3. Product Saturated Adduct Protonation->Product 4.

Caption: The four key stages of a Michael Addition reaction.

FAQ 3: How do I remove the triphenylphosphine oxide or phosphate byproducts from my reaction mixture?

The Problem: After completing a Wittig or HWE synthesis, purification of the desired this compound is complicated by the presence of triphenylphosphine oxide (from Wittig) or dialkyl phosphate esters (from HWE).

The Chemistry Behind It: The driving force for these olefination reactions is the formation of a very stable phosphorus-oxygen double bond.[10]

  • Wittig Reaction: Produces triphenylphosphine oxide (Ph₃P=O), a high-boiling, crystalline solid that is often soluble in organic solvents, making its removal by simple extraction or distillation difficult.[11]

  • HWE Reaction: Produces a dialkyl phosphate salt (e.g., (EtO)₂PO₂⁻ Na⁺), which is highly polar and water-soluble.[5] This is a significant advantage of the HWE reaction, as the byproduct can be easily removed.[2]

Troubleshooting & Solutions:

Protocol 1: Removing HWE Byproducts (Easy)

  • After quenching the reaction, perform a standard aqueous workup.

  • Extract your product into an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the organic layer several times with water and then with brine. The water-soluble phosphate byproduct will be partitioned into the aqueous layers, which are then discarded.[5]

Protocol 2: Removing Wittig Byproducts (More Involved)

  • Crystallization: If your product is a liquid and the Ph₃P=O is a solid, you may be able to remove it by cooling the concentrated reaction mixture in a non-polar solvent (like hexane/ether) to precipitate the Ph₃P=O, which can then be filtered off.

  • Chromatography: Column chromatography is a reliable method but can be resource-intensive. Ph₃P=O is moderately polar and can often be separated from less polar products.

  • Acid-Base Extraction (Recommended for Carboxylic Acids): This is the most effective method for acidic products like this compound.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether).

    • Transfer to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. The neutral Ph₃P=O will remain in the organic layer.

    • Separate the layers. Discard the organic layer containing the byproduct.

    • Cool the aqueous layer in an ice bath and carefully re-acidify it with a strong acid (e.g., 2 M HCl) until the pH is ~2. The protonated carboxylic acid will precipitate or become insoluble.

    • Extract the purified this compound back into a fresh portion of organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure product.[12]

Purification Workflow

start Crude Reaction Mixture check_rxn Which reaction was used? start->check_rxn hwe HWE check_rxn->hwe HWE wittig Wittig check_rxn->wittig Wittig hwe_sol Simple Aqueous Wash: Wash organic phase with water/brine to remove phosphate byproduct. hwe->hwe_sol wittig_sol Acid-Base Extraction: 1. Dissolve in Ether 2. Extract with aq. NaOH 3. Discard organic layer (contains Ph₃P=O) 4. Re-acidify aqueous layer 5. Extract product into fresh Ether wittig->wittig_sol finish Pure this compound hwe_sol->finish wittig_sol->finish

Caption: Purification workflows for HWE and Wittig reaction products.

References

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
  • Wittig Reaction. Organic Chemistry Portal. [Link]
  • Wittig-Horner Reaction. Organic Chemistry Portal. [Link]
  • One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles.
  • Stereoselective synthesis of conjugated α-Z/γ-E and α-Z/γ-Z dienoic acids. Kinetic torquoselectivity versus thermodynamic control. RSC Advances. [Link]
  • This compound, 10321-71-8. The Good Scents Company. [Link]
  • This compound | C6H10O2. PubChem. [Link]
  • Wittig reaction. Wikipedia. [Link]
  • MICHAEL ADDITION REACTION | MECHANISM. ADICHEMISTRY. [Link]
  • Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]
  • Michael Addition. Organic Chemistry Portal. [Link]
  • Michael addition. Wikipedia. [Link]
  • What is the product of the reaction of 4-pentenoic acid with HBr? Quora. [Link]
  • Production method of 2-methyl-2-pentenoic acid.
  • New process of synthesis of 2-methyl-2-pentenoic acid.
  • Synthesis method of trans-2-methyl-2-pentenoic acid.
  • Showing metabocard for this compound (HMDB0031561).
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Technical Support Center: Overcoming Poor Aqueous Solubility of 4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-2-pentenoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in aqueous media. Here, we move beyond simple protocols to explain the underlying principles of various solubilization strategies, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Quick Reference: Physicochemical Properties

Before addressing solubility issues, it is crucial to understand the fundamental properties of this compound. These parameters are the primary determinants of its behavior in different solvent systems.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1][3]
Appearance Colorless to light yellow clear liquid[4][5]
pKa ~4.70 at 25°C[5]
Aqueous Solubility Slightly soluble; Estimated at 8.168 g/L (8.17 mg/mL) at 25°C[3][6][7][8]
Organic Solubility Soluble in ethanol, ether, and acetone[4][6][9]

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubilization of this compound.

Q1: Why is this compound poorly soluble in water?

A: The solubility of a molecule is governed by its structure. This compound has a six-carbon backbone with significant nonpolar character (the methyl and pentenyl groups). While the carboxylic acid group (-COOH) is polar and can form hydrogen bonds with water, the hydrophobic nature of the carbon chain dominates, leading to its limited solubility in aqueous solutions.[3][7]

Q2: What are the primary methods to increase its aqueous solubility?

A: The most effective strategies leverage the chemical nature of the carboxylic acid group or alter the properties of the solvent. The primary methods, which will be detailed in this guide, are:

  • pH Adjustment: To deprotonate the carboxylic acid, forming a much more soluble salt.[]

  • Co-solvency: To reduce the overall polarity of the aqueous medium with a water-miscible organic solvent.[11][12]

  • Use of Surfactants: To form micelles that encapsulate the hydrophobic molecule, allowing it to be dispersed in water.[13][14]

  • Complexation with Cyclodextrins: To form an inclusion complex where the hydrophobic portion of the molecule is shielded from the water.[15][]

Q3: Are there any specific safety concerns I should be aware of when handling this compound?

A: Yes. This compound is classified as corrosive and can cause severe skin burns and eye damage.[17][18] It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18] Always consult the Safety Data Sheet (SDS) before use.[18]

Troubleshooting & In-Depth Solubilization Guides

This section provides detailed, scenario-based troubleshooting for common issues encountered during experimentation.

Issue 1: My compound won't dissolve in a neutral buffer (e.g., PBS at pH 7.4). What should I do first?

This is the most common challenge and is entirely expected based on the compound's pKa of ~4.70.[5] At neutral pH, the carboxylic acid is predominantly in its protonated, uncharged form (R-COOH), which is poorly soluble. The most direct and often simplest solution is to adjust the pH.

Causality: The Henderson-Hasselbalch equation dictates the ratio of the protonated (acid) and deprotonated (conjugate base) forms of the molecule. By raising the pH of the solution to be at least 1.5 to 2 units above the pKa (i.e., to pH > 6.7), you convert the carboxylic acid into its carboxylate salt (R-COO⁻). This ionized form is significantly more polar and thus exhibits much higher aqueous solubility.[19][20]

Caption: Mechanism of pH-dependent solubilization for carboxylic acids.

Issue 2: My experiment must be conducted at a specific pH where the acid is insoluble. What are my other options?

When pH modification is not viable, altering the solvent itself is the next logical step. This is achieved through co-solvency.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][21] This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the aqueous environment, making it more energetically favorable for the solute to dissolve.[22]

Caption: Co-solvents reduce solvent polarity, enhancing drug solubility.

Recommended Action: Screen a panel of pharmaceutically acceptable co-solvents.

Co-SolventTypical Starting % (v/v)Notes
Ethanol 10-20%Good solubilizing power, but can be volatile and may affect cell viability at higher concentrations.[23]
Propylene Glycol (PG) 10-30%Less volatile than ethanol, commonly used in formulations.[24]
Polyethylene Glycol 400 (PEG 400) 10-40%Low toxicity, often used in both oral and parenteral formulations.[][24]
Dimethyl Sulfoxide (DMSO) 5-10%Excellent solubilizing power, but can be toxic to cells. Use the lowest effective concentration.

A detailed protocol for screening co-solvents is available in the "Experimental Protocols" section. The goal is to find the lowest percentage of co-solvent that maintains solubility upon dilution into your final experimental medium.

Issue 3: My compound precipitates from the co-solvent mixture upon aqueous dilution. How can I create a stable solution?

This phenomenon, known as "fall-out," occurs when the co-solvent concentration drops below the critical level required to keep the drug dissolved. Surfactant-based systems are an excellent solution for this problem.

Causality: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[25] Above a specific concentration, the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[26] The hydrophobic tails form a core, creating a microenvironment that can encapsulate poorly soluble compounds like this compound. The hydrophilic heads form the outer shell, allowing the entire micelle to be stably dispersed in water.[13][14]

Micellar_Solubilization Micellar Solubilization by Surfactants cluster_micelle Micelle center Hydrophobic Core s1 center->s1 Hydrophilic Head s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 drug Drug Cyclodextrin_Complexation Cyclodextrin Inclusion Complex cluster_system Aqueous Environment cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) drug Drug caption Drug is encapsulated within the cyclodextrin cavity.

Caption: Cyclodextrins form inclusion complexes to solubilize guest molecules.

Recommended Action: Prepare a solution of HP-β-CD in your aqueous medium and add the this compound. The formation of the inclusion complex can be enhanced by gentle heating or sonication. See the "Experimental Protocols" section for a detailed procedure.

Experimental Protocols

The following are step-by-step methodologies for the key solubilization techniques discussed. Always start with a small scale to determine the optimal conditions before preparing a large stock solution.

Protocol 1: Solubilization by pH Adjustment
  • Preparation: Weigh 10 mg of this compound into a glass vial. Add 0.9 mL of purified water. The compound will likely not dissolve and will form a suspension or separate phase.

  • Titration: While stirring, add a 1 M NaOH solution dropwise (e.g., 1-2 µL at a time).

  • Observation: Monitor the solution for clarity after each addition. Check the pH of the solution using a calibrated pH meter or pH paper.

  • Endpoint: Continue adding NaOH until the solution becomes completely clear and no solid/oily particles are visible. Record the final pH and the total volume of NaOH added.

  • Finalization: Add purified water to reach a final volume of 1.0 mL to achieve a 10 mg/mL stock solution. This stock can then be diluted in a buffer that maintains this minimum pH.

Protocol 2: Screening for an Effective Co-solvent System
  • Preparation: Prepare several vials, each containing 10 mg of this compound.

  • Co-solvent Addition: To each vial, add a small volume (e.g., 100 µL) of a different co-solvent (Ethanol, PG, PEG 400, DMSO) to dissolve the compound. Vortex or sonicate briefly to ensure complete dissolution.

  • Aqueous Titration: Slowly add your target aqueous buffer (e.g., PBS, pH 7.4) to the co-solvent concentrate in small increments (e.g., 100 µL at a time), vortexing after each addition.

  • Observation: Observe the point at which precipitation (cloudiness) occurs.

  • Determination: The co-solvent system that allows for the greatest dilution with the aqueous buffer before precipitation is the most effective. For example, if the PEG 400 solution remained clear up to a total volume of 1 mL (10% v/v PEG 400), while the ethanol solution precipitated after adding 400 µL of buffer (20% v/v ethanol), the PEG 400 system is superior.

Protocol 3: Solubilization Using Surfactants
  • Surfactant Stock: Prepare a 10% (w/v) stock solution of a non-ionic surfactant (e.g., Tween® 80) in your desired aqueous buffer.

  • Dissolution: In a new vial, add 10 mg of this compound. Add a small amount of the 10% surfactant stock (e.g., 200 µL) and vortex or sonicate until the compound is fully dispersed.

  • Dilution: Slowly dilute the mixture with the aqueous buffer to a final volume of 1.0 mL. This will result in a 10 mg/mL solution in 2% Tween® 80. The solution should appear clear or slightly opalescent.

  • Validation: Further dilute this stock into your final assay medium to ensure it remains stable and does not precipitate.

Protocol 4: Solubilization Using Cyclodextrin Complexation
  • Cyclodextrin Solution: Prepare a 40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer. This may require gentle warming (to 40-50°C) to fully dissolve the cyclodextrin. Cool to room temperature before use.

  • Complexation: Add 10 mg of this compound directly to 1.0 mL of the 40% HP-β-CD solution.

  • Incubation: Cap the vial and place it on a shaker or rotator at room temperature overnight to allow for complex formation. Alternatively, sonicate the mixture for 30-60 minutes.

  • Clarification: After incubation, the solution should be clear. If any undissolved material remains, it can be removed by filtering through a 0.22 µm syringe filter, as this indicates the saturation limit of the cyclodextrin solution has been exceeded.

References

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Technical Support Center: Stereoselective Synthesis of 4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 4-methyl-2-pentenoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled olefin synthesis. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the most common olefination reactions.

Issue 1: Poor (E/Z) Selectivity in the Synthesis of this compound via Wittig or Horner-Wadsworth-Emmons (HWE) Reaction

You are attempting to synthesize a specific isomer of this compound but are obtaining a mixture of (E) and (Z) isomers, making purification difficult and lowering the yield of your target compound.

Potential Causes & Solutions

1. Incorrect Choice of Olefination Reagent for the Desired Isomer:

  • Cause: The inherent stereochemical preferences of the chosen ylide or phosphonate are not aligned with the target isomer.

  • Scientific Rationale: The stereochemical outcome of these reactions is largely determined by the stability of the phosphorus reagent. Stabilized Wittig ylides and Horner-Wadsworth-Emmons reagents, where the carbanion is stabilized by an adjacent electron-withdrawing group (like an ester), generally favor the formation of the thermodynamically more stable (E)-alkene.[1][2][3] Conversely, non-stabilized ylides (with alkyl substituents) typically yield the kinetically favored (Z)-alkene, especially under salt-free conditions.[1][3]

  • Solution:

    • For (E)-4-Methyl-2-pentenoic Acid: The Horner-Wadsworth-Emmons (HWE) reaction is the preferred method for high (E)-selectivity.[2][4][5] It utilizes a phosphonate-stabilized carbanion which reacts with an aldehyde (in this case, isobutyraldehyde) to predominantly form the (E)-alkene.[2][6]

    • For (Z)-4-Methyl-2-pentenoic Acid: A Wittig reaction with a non-stabilized ylide is the standard approach. To synthesize the target acid, you would use a reagent like (triphenylphosphoranylidene)acetic acid or its corresponding ester, which is then hydrolyzed. The reaction should be performed in aprotic, salt-free conditions to maximize (Z)-selectivity.[1]

2. Suboptimal Reaction Conditions:

  • Cause: Reaction parameters such as solvent, temperature, and the presence of salts can significantly influence the stereochemical outcome.

  • Scientific Rationale: For non-stabilized Wittig reactions, the presence of lithium salts can lead to equilibration of the betaine intermediate, which can erode the (Z)-selectivity.[7] The mechanism is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane, and the stereochemistry is determined at this kinetically controlled step.[8][9] In contrast, the HWE reaction's (E)-selectivity can be enhanced at higher temperatures and with certain counter-ions (Li > Na > K).[2]

  • Solution:

    • To Enhance (Z)-Selectivity (Wittig):

      • Use salt-free ylides, often prepared using sodium bases like NaHMDS or NaH instead of n-BuLi.[1]

      • Conduct the reaction in aprotic, non-polar solvents like THF or diethyl ether at low temperatures (e.g., -78 °C to 0 °C).[1]

    • To Enhance (E)-Selectivity (HWE):

      • Standard HWE conditions (e.g., NaH in THF) are generally effective.[4]

      • For challenging cases, consider the Masamune-Roush conditions (LiCl and DBU), which are known to improve (E)-selectivity, especially for base-sensitive substrates.[4][5]

Issue 2: Low Yield of this compound

You are observing low conversion of your starting materials (isobutyraldehyde and the phosphorus reagent) or significant formation of byproducts.

Potential Causes & Solutions

1. Ylide/Phosphonate Carbanion Instability or Incomplete Formation:

  • Cause: The phosphorus ylide or the phosphonate carbanion is decomposing before it can react with the aldehyde, or it is not being generated efficiently.

  • Scientific Rationale: Non-stabilized Wittig ylides are highly reactive and sensitive to moisture and oxygen.[1] Their formation requires a strong base (like n-BuLi), and incomplete deprotonation of the phosphonium salt leads to a lower concentration of the active reagent.[1][10] Phosphonate carbanions in the HWE reaction are generally more stable but still require anhydrous conditions for efficient generation.[4]

  • Solution:

    • Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

    • Use freshly titrated or high-quality strong bases (e.g., n-BuLi).

    • Confirm ylide formation, which is often indicated by a distinct color change (e.g., orange or red).[1]

    • For the HWE reaction, ensure the base (e.g., NaH) is fresh and the solvent is rigorously anhydrous.

2. Poor Quality or Reactivity of the Aldehyde:

  • Cause: The aldehyde (isobutyraldehyde) may have oxidized to isobutyric acid or undergone self-condensation (aldol reaction).

  • Scientific Rationale: Aldehydes are prone to oxidation and can enolize and undergo side reactions, especially in the presence of base.[1] Steric hindrance around the carbonyl can also slow down the reaction.[1]

  • Solution:

    • Use freshly distilled isobutyraldehyde.

    • Add the aldehyde solution slowly to the pre-formed ylide or phosphonate carbanion at a low temperature to minimize side reactions.

3. Difficult Purification Leading to Product Loss:

  • Cause: The product is difficult to separate from reaction byproducts, particularly triphenylphosphine oxide (TPPO) from the Wittig reaction.

  • Scientific Rationale: TPPO is a common byproduct of the Wittig reaction and can be challenging to remove completely due to its polarity and crystallinity.[1] The HWE reaction offers a significant advantage here, as its dialkyl phosphate byproduct is water-soluble and easily removed by aqueous extraction.[2][4]

  • Solution:

    • If using the Wittig reaction, several methods can be employed to remove TPPO, including precipitation from a non-polar solvent or column chromatography.

    • Strongly consider using the HWE reaction. The simplified purification is a major practical advantage.[4][11]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which strategy is better for obtaining the (E)-isomer of this compound: a stabilized Wittig ylide or the Horner-Wadsworth-Emmons reaction?

A1: For achieving high (E)-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is generally superior to the stabilized Wittig reaction.[2][4] The HWE reaction almost exclusively produces the (E)-isomer due to thermodynamic control in the formation of the key oxaphosphetane intermediate.[6] Furthermore, the water-soluble nature of the phosphate byproduct makes product purification significantly easier than removing triphenylphosphine oxide from a Wittig reaction.[4][11]

Q2: How can I synthesize the phosphonate ester needed for the HWE synthesis of this compound?

A2: The required phosphonate, typically a trialkyl phosphonoacetate (e.g., triethyl phosphonoacetate), is commercially available. However, it can also be synthesized via the Michaelis-Arbuzov reaction.[4] This reaction involves treating a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide, such as ethyl bromoacetate. The reaction is typically performed neat or in a high-boiling solvent and driven by the formation of a volatile alkyl halide byproduct.

Q3: My target is a chiral derivative of this compound. What are some general strategies for enantioselective synthesis?

A3: While a direct, highly established enantioselective synthesis of this compound itself is not prominently featured in introductory literature, several modern asymmetric methods can be proposed:

  • Asymmetric Hydrogenation: If the goal is to produce a chiral center by reducing the double bond, asymmetric hydrogenation of the α,β-unsaturated acid or ester is a powerful strategy.[12] Catalysts based on transition metals like rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP) are known to be highly effective for this type of transformation.[12][13] There is literature precedent for the asymmetric hydrogenation of a structural isomer, 2-methyl-2-pentenoic acid, using cinchona-modified palladium catalysts, suggesting this is a viable approach.[14]

  • Chiral Auxiliary-Based Methods: One could employ a chiral auxiliary attached to the carboxyl group. For instance, the α,β-unsaturated acid could be converted to an ester or amide of a chiral alcohol or amine (e.g., an Evans oxazolidinone). Subsequent conjugate addition of a methyl group (using an organocuprate reagent) would proceed diastereoselectively, directed by the chiral auxiliary. Removal of the auxiliary would then yield the chiral product.

  • Organocatalysis: Modern organocatalytic methods could also be envisioned. For example, a chiral amine catalyst could be used to promote a conjugate addition reaction to an α,β-unsaturated aldehyde, which is then oxidized to the desired carboxylic acid.

Q4: Can I isomerize an unwanted (E)-isomer to the (Z)-isomer, or vice versa?

A4: Isomerization of the double bond in α,β-unsaturated acids or esters is possible but can be challenging.

  • Photoisomerization: Irradiation with UV light can often lead to a photostationary state, which is a mixture of both (E) and (Z) isomers.[15] This approach may not provide high selectivity for one isomer and requires subsequent separation.

  • Chemical Isomerization: Acid- or base-catalyzed isomerization can sometimes be achieved, but this may also lead to mixtures or promote unwanted side reactions like double bond migration to the β,γ-position.[16] For some substrates, specific reagents can effect isomerization. For example, treatment of an α,β-unsaturated ester with a catalytic amount of a strong base might facilitate equilibration to the thermodynamic isomer.

Given the challenges, it is generally more efficient to control the stereochemistry during the initial olefination step rather than attempting to correct it afterward.

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of (E)-4-Methyl-2-pentenoic acid ethyl ester via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of the ethyl ester, which can be subsequently hydrolyzed to the free acid.

Step 1: Generation of the Phosphonate Carbanion

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 equivalents).

  • Wash the NaH with anhydrous hexane under nitrogen to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the NaH suspension. Vigorous hydrogen gas evolution will be observed.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until gas evolution ceases, to ensure complete formation of the enolate.

Step 2: Olefination Reaction

  • Cool the solution of the phosphonate carbanion back to 0 °C.

  • Slowly add a solution of freshly distilled isobutyraldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

Step 3: Workup and Purification

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • The byproduct, diethyl phosphate, is water-soluble and will remain in the aqueous layer.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-4-methyl-2-pentenoic acid ethyl ester.

Data Summary: Stereoselectivity of Common Olefination Methods
MethodReagent TypeTypical ProductKey ConditionsAdvantagesDisadvantages
Wittig Reaction Non-stabilized Ylide(Z)-AlkeneSalt-free, aprotic solvent, low tempHigh (Z)-selectivityYlide instability, TPPO byproduct
Wittig Reaction Stabilized Ylide(E)-AlkeneThermodynamic controlYlide is bench-stableLower reactivity, moderate (E)-selectivity
Horner-Wadsworth-Emmons Stabilized Phosphonate(E)-AlkeneNaH, THFExcellent (E)-selectivity, water-soluble byproductRequires synthesis of phosphonate
Still-Gennari Mod. EWG-Phosphonate(Z)-AlkeneKHMDS, 18-crown-6, THF, -78°CHigh (Z)-selectivity for stabilized systemsRequires specific phosphonate, cryogenic temp

EWG = Electron-Withdrawing Group

Section 4: Visual Diagrams

Diagram 1: Decision Workflow for Stereoselective Synthesis

This diagram outlines the decision-making process for choosing the correct synthetic strategy based on the desired stereoisomer.

G start Target: this compound isomer_choice Desired Isomer? start->isomer_choice e_isomer (E)-Isomer isomer_choice->e_isomer (E) z_isomer (Z)-Isomer isomer_choice->z_isomer (Z) hwe Horner-Wadsworth-Emmons (HWE) Reaction e_isomer->hwe wittig Wittig Reaction z_isomer->wittig hwe_details Reagents: - Triethyl phosphonoacetate - Isobutyraldehyde - Base (e.g., NaH) Outcome: High (E)-selectivity hwe->hwe_details wittig_ylide Choose Ylide Type wittig->wittig_ylide non_stabilized Non-Stabilized Ylide (e.g., from ethyltriphenylphosphonium bromide) wittig_ylide->non_stabilized For (Z) stabilized Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) wittig_ylide->stabilized For (E) (less common) non_stabilized_details Conditions: - Salt-free (e.g., NaHMDS base) - Aprotic solvent (THF) Outcome: High (Z)-selectivity non_stabilized->non_stabilized_details stabilized_details Outcome: - Moderate to good (E)-selectivity - HWE is generally preferred stabilized->stabilized_details

Caption: Decision tree for selecting an olefination strategy.

Diagram 2: HWE vs. Wittig Reaction Byproduct Management

This diagram illustrates the key difference in the workup and purification stages between the HWE and Wittig reactions.

G cluster_0 Horner-Wadsworth-Emmons cluster_1 Wittig Reaction hwe_reaction Reaction Mixture (E)-Alkene + Diethyl Phosphate hwe_workup {Aqueous Workup | (Extraction)} hwe_reaction->hwe_workup hwe_product {Organic Layer | Pure (E)-Alkene} hwe_workup->hwe_product Easy Separation hwe_byproduct {Aqueous Layer | Water-Soluble Phosphate Salt} hwe_workup->hwe_byproduct wittig_reaction Reaction Mixture (Z)-Alkene + TPPO wittig_workup {Purification | (Chromatography/Crystallization)} wittig_reaction->wittig_workup wittig_product {Fraction 1 | Pure (Z)-Alkene} wittig_workup->wittig_product Challenging Separation wittig_byproduct {Fraction 2 | Triphenylphosphine Oxide (TPPO)} wittig_workup->wittig_byproduct

Caption: Comparison of HWE and Wittig reaction workup procedures.

References

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction.
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • The Good Scents Company. (n.d.). This compound.
  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry.
  • Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394–2409. [Link]
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Wikipedia. (2023). Wittig reaction.
  • Chemistry Stack Exchange. (2013). Why does the unstabilised Wittig reaction selectively form cis alkenes?.
  • Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). Reactivity and selectivity in the Wittig reaction: a computational study. PubMed.
  • Chemistry LibreTexts. (2023). The Wittig Reaction.
  • Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate.
  • Bergens Research Group. (n.d.). Asymmetric Hydrogenation.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction.
  • precisionFDA. (n.d.). This compound, (2E)-.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Zhang, X., et al. (2006). New process of synthesis of 2-methyl-2-pentenoic acid. ResearchGate.
  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0031561).
  • Google Patents. (n.d.). CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids.
  • Google Patents. (n.d.). EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters.
  • ResearchGate. (2014). Metal-free asymmetric hydrogenation and hydrosilylation catalyzed by frustrated Lewis pairs.
  • DiVA portal. (2022). Asymmetric Synthesis and Mechanistic Insights of Transition-Metal-Catalyzed Hydrogenation.
  • ETH Zurich Research Collection. (2023). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations.
  • Journal of the American Chemical Society. (2025). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters.
  • ResearchGate. (2014). Can anyone advise a method of isomerizing an alpha, beta-unsaturated ester from (E) to (Z)?.
  • Fisher Scientific. (n.d.). This compound, 98+%.
  • Kun, I., et al. (2000). Heterogeneous asymmetric reactions Part 17. Asymmetric hydrogenation of 2-methyl-2-pentenoic acid over cinchona modified Pd/Al2O3 catalysts. University of Massachusetts Boston.
  • Google Patents. (n.d.). US2594570A - Isomerization of alpha-beta unsaturated carboxylic acids.
  • US EPA. (n.d.). 4-Pentenoic acid, 2-methyl-, ethyl ester - Substance Details.
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  • Endeavour Speciality Chemicals. (n.d.). This compound.

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Methyl-2-pentenoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Methyl-2-pentenoic Acid

This compound (4-M-2-PA), a methyl-branched, short-chain fatty acid, is a molecule of growing interest in various fields, from metabolic research to industrial applications. Its accurate quantification in complex matrices such as plasma, cell culture media, or environmental samples is paramount for understanding its biological role, monitoring its production, or ensuring product quality. The selection of an appropriate analytical method is not merely a procedural choice; it is a foundational decision that dictates the reliability, sensitivity, and ultimate validity of the experimental data.

This guide provides an in-depth comparison of three commonly employed analytical techniques for the quantification of 4-M-2-PA: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a senior application scientist, my objective is not to simply present protocols, but to elucidate the causality behind the methodological choices, empowering you to select and validate the optimal method for your specific research needs. Our discussion is grounded in the rigorous validation frameworks established by international regulatory bodies, ensuring that every described protocol is a self-validating system.

Pillar 1: The Framework of Method Validation

Before comparing techniques, we must establish the criteria by which they are judged. An analytical method is only as reliable as its validation. The International Council for Harmonisation (ICH) guideline Q2(R1) and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance provide the authoritative framework for this process.[1][2][3][4][5] The goal of validation is to demonstrate that a method is "suitable for its intended purpose."[4] This is achieved by assessing several key performance characteristics:

  • Accuracy: The closeness of test results to the true value. It is typically assessed by analyzing samples with known concentrations and is expressed as a percentage of recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Selectivity (or Specificity): The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][5]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).

Method Comparison 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[6][7] For carboxylic acids like 4-M-2-PA, direct analysis is often challenging due to their polarity and potential for thermal degradation in the hot GC inlet. Therefore, a critical step in the workflow is derivatization , which converts the polar carboxylic acid into a more volatile and thermally stable ester.[7][8] This not only improves chromatographic peak shape but can also enhance ionization efficiency in the mass spectrometer, leading to better sensitivity.

Experimental Workflow: GC-MS

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Acidify Acidification (e.g., HCl) Sample->Acidify Protonate Analyte Extract Liquid-Liquid Extraction (e.g., MTBE) Acidify->Extract Isolate Analyte Deriv Derivatization (e.g., PFBBr) Extract->Deriv Increase Volatility GC GC Separation Deriv->GC Inject Sample MS MS Detection (EI) GC->MS Separate by Boiling Point Process Peak Integration & Quantification MS->Process Generate Chromatogram Report Final Concentration Report Process->Report

Caption: GC-MS workflow for 4-M-2-PA analysis.

Detailed Experimental Protocol: GC-MS

1. Sample Preparation (from Plasma):

  • Aliquot: Transfer 100 µL of plasma sample to a 2 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled analog of 4-M-2-PA). The IS is crucial for correcting for variability during extraction and derivatization.

  • Acidification: Add 50 µL of 2M hydrochloric acid (HCl) to protonate the carboxylic acid, making it less water-soluble and more amenable to extraction into an organic solvent.[7]

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 10,000 x g for 5 minutes.[9] The organic layer contains the analyte.

  • Transfer: Carefully transfer the upper organic layer to a clean glass vial.

  • Derivatization: Add derivatizing agent (e.g., 20 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and cap tightly. Heat at 60°C for 30 minutes to convert the acid to its TMS ester.

  • Analysis: After cooling, the sample is ready for GC-MS injection.

2. Instrumental Parameters:

Parameter Setting Rationale
GC System Agilent 8890 or equivalent Provides precise temperature and flow control.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) A non-polar column suitable for general-purpose separation of derivatized compounds.
Carrier Gas Helium, 1.2 mL/min constant flow Inert gas for carrying sample through the column.
Oven Program 60°C (1 min), ramp 10°C/min to 280°C (5 min) Separates compounds based on boiling point.
Inlet 250°C, Splitless mode Ensures complete vaporization without discrimination.
MS System Agilent 5977B or equivalent Provides sensitive detection and mass information.
Ionization Electron Ionization (EI), 70 eV Standard, robust ionization technique creating reproducible fragmentation patterns.

| Acquisition | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions of the analyte and IS. |

Typical Performance & Expert Insights
Validation ParameterTypical Performance
Linearity (r²) >0.995
Range 1 - 1000 ng/mL
LOQ ~1 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) <15%

Strengths:

  • High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency.

  • High Selectivity: Mass spectral data, especially the unique fragmentation pattern from EI, provides high confidence in compound identification.

Weaknesses:

  • Complex Sample Preparation: The multi-step process, especially derivatization, can be time-consuming and a source of error if not carefully controlled.

  • Analyte Suitability: Limited to thermally stable and volatile (or derivable) compounds.

Method Comparison 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale

HPLC-UV is a workhorse technique in many analytical laboratories due to its simplicity and robustness. For 4-M-2-PA, the presence of a carbon-carbon double bond conjugated with the carboxylic acid group creates a chromophore that absorbs UV light, typically around 210 nm.[10][11] This allows for direct detection without the need for derivatization, significantly simplifying the workflow. The separation is typically achieved using reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Workflow: HPLC-UV

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Precip Protein Precipitation (e.g., ACN) Sample->Precip Remove Proteins Filter Centrifuge & Filter (0.22 µm) Precip->Filter Remove Particulates HPLC HPLC Separation (C18 Column) Filter->HPLC Inject Sample UV UV Detection (210 nm) HPLC->UV Separate by Polarity Process Peak Integration & Quantification UV->Process Generate Chromatogram Report Final Concentration Report Process->Report

Caption: HPLC-UV workflow for 4-M-2-PA analysis.

Detailed Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Aliquot & IS: Transfer 100 µL of sample to a microcentrifuge tube and add the internal standard.

  • Protein Precipitation: Add 300 µL of cold acetonitrile. This step is critical for biological samples to remove proteins that can clog the HPLC column and interfere with the analysis.

  • Vortex & Centrifuge: Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filter: Transfer the supernatant to an HPLC vial through a 0.22 µm syringe filter. The sample is now ready for injection.

2. Instrumental Parameters:

Parameter Setting Rationale
HPLC System Agilent 1260 Infinity II or equivalent A reliable system for routine analysis.
Column C18, 4.6 x 150 mm, 5 µm A standard reversed-phase column for separating small organic molecules.
Mobile Phase A 0.1% Phosphoric Acid in Water The acid suppresses the ionization of the carboxyl group, leading to better retention and peak shape.[12][13]
Mobile Phase B Acetonitrile The organic modifier used to elute the analyte from the column.
Gradient 10% B to 90% B over 10 minutes A gradient elution is often necessary to separate the analyte from matrix components.
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column.
Column Temp 30°C Controls retention time reproducibility.
Detector UV/Vis Detector

| Wavelength | 210 nm | Wavelength for detecting the conjugated carboxyl group.[10][13] |

Typical Performance & Expert Insights
Validation ParameterTypical Performance
Linearity (r²) >0.99
Range 0.5 - 100 µg/mL
LOQ ~0.5 µg/mL (500 ng/mL)
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) <10%

Strengths:

  • Simplicity & Speed: The sample preparation is fast and straightforward, leading to high throughput.

  • Cost-Effective: HPLC-UV systems are less expensive to purchase and maintain than MS-based systems.

Weaknesses:

  • Lower Sensitivity: The LOQ is significantly higher than that achievable with MS detectors.[12]

  • Lower Selectivity: Co-eluting compounds from the matrix that also absorb at 210 nm can interfere with quantification, leading to inaccurate results. This makes the method less reliable for complex matrices.

Method Comparison 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale

LC-MS/MS combines the powerful separation of HPLC with the highly sensitive and selective detection of tandem mass spectrometry. This is often considered the gold standard for bioanalysis.[14] The analyte is first separated by LC, then ionized (typically using electrospray ionization, ESI), and detected by the mass spectrometer. In tandem MS, a specific precursor ion (the molecular ion of 4-M-2-PA) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, virtually eliminating matrix interferences and delivering very low limits of quantification.[15]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Prep Protein Ppt. / LLE / SPE Sample->Prep Isolate & Clean Filter Centrifuge & Filter Prep->Filter Remove Particulates LC LC Separation (UPLC/HPLC) Filter->LC Inject Sample MS1 Ionization (ESI) & Q1 (Precursor Ion) LC->MS1 Separate by Polarity MS2 Q2 (Fragment) & Q3 (Product Ion) MS1->MS2 MRM Transition Process Peak Integration & Quantification MS2->Process Generate Chromatogram Report Final Concentration Report Process->Report

Caption: LC-MS/MS workflow for 4-M-2-PA analysis.

Detailed Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • The same simple protein precipitation method used for HPLC-UV can be employed. For even lower detection limits or particularly "dirty" matrices, a more rigorous cleanup like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to minimize matrix effects like ion suppression.[16]

2. Instrumental Parameters:

Parameter Setting Rationale
LC System UPLC System (e.g., Waters Acquity) UPLC provides faster separations and sharper peaks, which enhances MS sensitivity.
Column C18, 2.1 x 50 mm, 1.8 µm A smaller particle size column for high-efficiency, fast separations.
Mobile Phase A 0.1% Formic Acid in Water Formic acid is a volatile modifier compatible with mass spectrometry.[17]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
MS System Triple Quadrupole (e.g., Sciex 7500) The required instrument for performing MRM experiments.
Ionization ESI Negative The carboxylic acid group readily loses a proton to form a negative ion [M-H]⁻.
MRM Transition e.g., m/z 113.1 -> 69.1 Precursor ion (m/z 113.1 for [M-H]⁻) is selected and fragmented to a stable product ion.

| Temperatures | Source: 550°C; Gas Flows: Optimized | Critical for efficient desolvation and ionization. |

Typical Performance & Expert Insights
Validation ParameterTypical Performance
Linearity (r²) >0.998
Range 0.05 - 500 ng/mL
LOQ ~0.05 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) <10%

Strengths:

  • Unmatched Sensitivity & Selectivity: The ability to perform MRM analysis makes this the most sensitive and selective technique, capable of detecting trace levels in highly complex matrices.[18]

  • High Throughput: With modern UPLC systems, run times can be as short as a few minutes per sample.

Weaknesses:

  • Matrix Effects: The ionization process can be suppressed or enhanced by co-eluting matrix components, potentially affecting accuracy. This must be carefully evaluated during method validation.

  • High Cost & Complexity: LC-MS/MS systems are a significant capital investment and require specialized expertise to operate and maintain.

Comparative Summary & Recommendations

The optimal method for quantifying this compound is dictated by the specific requirements of your application.

FeatureGC-MSHPLC-UVLC-MS/MS
Selectivity HighLow-ModerateVery High
Sensitivity (LOQ) High (~1 ng/mL)Low (~500 ng/mL)Very High (~0.05 ng/mL)
Sample Prep Complexity HighLowLow-Moderate
Throughput ModerateHighHigh
Instrument Cost Moderate-HighLowHigh
Expertise Required ModerateLowHigh
Decision-Making Guide
  • Choose HPLC-UV when: You are analyzing relatively simple matrices or require quantification of high concentrations of 4-M-2-PA, and cost and ease of use are primary considerations.

  • Choose GC-MS when: You require high confidence in compound identification through spectral libraries and are working with samples where the analyte can be easily volatilized or derivatized. It is an excellent choice for metabolomics profiling.

  • Choose LC-MS/MS when: You require the lowest possible detection limits, are working with complex biological matrices (e.g., plasma, tissue homogenates), and need to ensure the highest level of accuracy and selectivity, such as in regulated bioanalysis for pharmacokinetic studies.

By understanding the fundamental principles, strengths, and limitations of each technique, and by grounding your work in the established principles of analytical method validation, you can confidently generate accurate and reliable data for the quantification of this compound.

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A Head-to-Head Battle: GC-MS vs. HPLC for the Analysis of 4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of specific organic molecules is paramount. 4-Methyl-2-pentenoic acid, a methyl-branched unsaturated fatty acid, presents a unique analytical challenge due to its chemical properties.[1] This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a side-by-side performance evaluation to inform your selection of the most appropriate technique for your research needs.

The Analytical Challenge: this compound

This compound is a relatively small, polar molecule. Its carboxylic acid functional group makes it prone to interactions within an analytical system, and its modest volatility can complicate gas-phase analysis.[2][3] The choice between GC-MS and HPLC, therefore, is not arbitrary but depends on a careful consideration of factors such as required sensitivity, sample matrix complexity, throughput needs, and the availability of instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

GC-MS is a gold-standard technique for the analysis of volatile and semi-volatile compounds.[4] It offers exceptional separation efficiency and highly specific detection, making it a powerful tool for identifying and quantifying analytes in complex mixtures.

The "Why": The Imperative of Derivatization

Direct analysis of free fatty acids like this compound by GC is often problematic. The polar carboxyl group can lead to poor peak shape (tailing) and adsorption onto the GC column, resulting in poor accuracy and precision.[2][3] To overcome these issues, a derivatization step is typically employed to convert the polar carboxylic acid into a more volatile, less polar ester.[2][3][5] This process not only improves chromatographic performance but can also enhance sensitivity.[2] Common derivatization strategies include methylation to form fatty acid methyl esters (FAMEs) or silylation to create trimethylsilyl (TMS) esters.[5][6][7]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis s_start Sample containing This compound s_extract Liquid-Liquid Extraction (e.g., with diethyl ether) s_start->s_extract s_deriv Derivatization (e.g., Methylation to FAME) s_extract->s_deriv a_inject Injection s_deriv->a_inject a_sep GC Separation (e.g., HP-5MS column) a_inject->a_sep a_ion Ionization (EI) a_sep->a_ion a_mass Mass Analysis (Quadrupole) a_ion->a_mass a_detect Detection a_mass->a_detect data_acq Data Acquisition & Processing a_detect->data_acq Data Acquisition

Caption: GC-MS workflow for this compound analysis.

Detailed Protocol: GC-MS Analysis (as Methyl Ester)

1. Sample Preparation & Derivatization (Acid-Catalyzed Esterification)

  • Objective: To convert this compound to its more volatile methyl ester.

  • Procedure:

    • To 1 mL of sample (in a suitable organic solvent), add 2 mL of a 1% sulfuric acid solution in methanol.[6]

    • Cap the vial tightly and heat at 60°C for 1 hour.

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of water.

    • Vortex vigorously for 1 minute and then centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer, containing the this compound methyl ester, to a clean GC vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[1]

  • Injector: Split/splitless, operated in splitless mode.[8]

  • Injector Temperature: 250°C.[8]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for confirmation.

High-Performance Liquid Chromatography (HPLC): Simplicity and Versatility

HPLC is a cornerstone of analytical chemistry, renowned for its versatility in handling a wide range of analytes, including those that are non-volatile or thermally labile.

The "Why": Direct Analysis and Ease of Use

For organic acids like this compound, HPLC offers a significant advantage: the potential for direct analysis without the need for derivatization.[9] This simplifies sample preparation, reduces the risk of analyte loss or artifact formation, and can increase sample throughput.[9] Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is the most common approach for this type of compound.[10][11]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis s_start Sample containing This compound s_filter Filtration (0.45 µm syringe filter) s_start->s_filter a_inject Injection s_filter->a_inject a_sep HPLC Separation (C18 column) a_inject->a_sep a_detect UV Detection (210 nm) a_sep->a_detect data_acq Data Acquisition & Processing a_detect->data_acq Data Acquisition

Caption: HPLC workflow for this compound analysis.

Detailed Protocol: HPLC-UV Analysis

1. Sample Preparation

  • Objective: To remove particulate matter that could damage the HPLC system.

  • Procedure:

    • Dilute the sample in the mobile phase if necessary.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid.[10] The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.[11]

  • Detection: UV absorbance at 210 nm.[11][12]

Performance Comparison: A Head-to-Head Evaluation

The choice between GC-MS and HPLC often comes down to a trade-off between sensitivity, selectivity, speed, and ease of use. The following table summarizes the expected performance characteristics for the analysis of this compound based on typical results for similar short-chain fatty acids and organic acids.

ParameterGC-MS (with Derivatization)HPLC-UVKey Considerations
Sensitivity (LOD/LOQ) Generally higher (low ng/mL to pg/mL range).[13]Moderate (low µg/mL range).[14][15]Derivatization in GC-MS can significantly enhance sensitivity. HPLC sensitivity is analyte and detector dependent.
Selectivity Very high, based on both chromatographic retention time and mass fragmentation pattern.Good, based on retention time and UV absorbance. Potential for interference from co-eluting compounds with similar UV spectra.[16]MS detection provides a much higher degree of confidence in analyte identification.
Linearity (R²) Excellent (typically >0.99).[4]Excellent (typically >0.99).[17]Both techniques can provide excellent linearity over a defined concentration range.
Precision (%RSD) Very good (typically <5%).[4]Very good (typically <5%).[17]Both methods, when properly validated, offer high precision.
Sample Preparation More complex and time-consuming due to the required derivatization step.[5]Simple and fast (typically just dilution and filtration).[9]The derivatization step in GC-MS adds time and potential sources of error.
Run Time Can be longer due to temperature programming, but modern GCs are fast.Typically shorter for isocratic methods.[17]Overall analysis time per sample is often longer for GC-MS when including sample preparation.
Cost & Complexity Higher initial instrument cost and greater operational complexity.Lower initial instrument cost and simpler operation.GC-MS systems require more specialized knowledge for operation and maintenance.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful and reliable techniques for the quantitative analysis of this compound. The optimal choice depends on the specific requirements of your application.

Choose GC-MS when:

  • Ultra-high sensitivity is required: If you need to detect and quantify trace levels of the analyte, the sensitivity of GC-MS, particularly with derivatization, is a significant advantage.

  • Absolute certainty of identification is paramount: The mass spectral data provides an additional layer of confirmation that is invaluable in complex matrices or for regulatory submissions.

  • A complex sample matrix is involved: The high resolving power of capillary GC combined with the selectivity of MS can effectively separate the analyte from interfering components.

Choose HPLC when:

  • High sample throughput is a priority: The simple "dilute-and-shoot" or "filter-and-shoot" approach makes HPLC ideal for analyzing large numbers of samples quickly.

  • Simplicity and ease of use are desired: HPLC is generally easier to operate and maintain than GC-MS, making it more accessible for routine analysis.

  • The analyte is thermally unstable or non-volatile: While not an issue for this compound, this is a key advantage of HPLC for other molecules.

By carefully considering the trade-offs in sensitivity, selectivity, sample preparation, and throughput, researchers can confidently select the most appropriate and effective analytical technique for their studies involving this compound.

References

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  • Han, J., et al. (2022).
  • Luo, X., et al. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Foods, 8(6), 203.
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A Comparative Analysis of the Biological Activity of 4-Methyl-2-pentenoic Acid and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery and development, small molecules with distinct biological activities are of paramount interest. Among these, short-chain fatty acids (SCFAs) and their derivatives have garnered attention for their diverse physiological roles. This guide provides a comprehensive comparison of the biological activity of 4-Methyl-2-pentenoic acid and its structural analogues, offering insights for researchers, scientists, and drug development professionals. While direct experimental data on this compound remains limited in publicly accessible literature, this guide synthesizes information from related compounds and established principles of structure-activity relationships to provide a predictive framework and guide future research.

Introduction to this compound: A Branched-Chain Unsaturated Fatty Acid

This compound, a C6 unsaturated carboxylic acid, belongs to the class of methyl-branched fatty acids.[1][2] Its structure, featuring a double bond and a methyl branch, suggests the potential for unique biological interactions compared to its linear and saturated counterparts. While it is recognized as a flavoring agent in the food industry, its pharmacological potential is an area ripe for exploration.[3][4] Understanding the interplay between its structural features—the carbon chain length, the presence and position of the double bond, and the methyl branch—is crucial for predicting its biological activity and that of its analogues.

Chemical and Physical Properties of this compound:

PropertyValueSource
Molecular Formula C6H10O2[4]
Molecular Weight 114.14 g/mol [4]
IUPAC Name (2Z)-4-methylpent-2-enoic acid[3]
Physical Description Colorless liquid with a fatty, fruity aroma[3]
Boiling Point 203.00 to 204.00 °C @ 760.00 mm Hg[3]
Melting Point 35 °C[3]
Solubility Slightly soluble in water[3]

Comparative Biological Activities: A Predictive Framework

Direct experimental data on the antimicrobial, anti-inflammatory, and cytotoxic activities of this compound is scarce. However, by examining the known activities of related short-chain and branched-chain fatty acids, we can construct a logical framework to predict its potential efficacy and guide experimental design.

Antimicrobial Activity: The Influence of Structure

Short-chain fatty acids are known to possess antimicrobial properties, with their efficacy generally increasing with carbon chain length.[1][5] The antimicrobial action is often attributed to the disruption of bacterial cell membranes and the inhibition of essential metabolic processes.[6]

Key Structural Considerations for Antimicrobial Activity:

  • Chain Length: Longer carbon chains in SCFAs are associated with greater antimicrobial activity.[1]

  • Unsaturation: The presence of a double bond can influence membrane fluidity and, consequently, antimicrobial potency.

  • Branching: Methyl branching can affect how the fatty acid interacts with and partitions into the bacterial cell membrane.

Predicted Antimicrobial Activity of this compound and Analogues:

Based on general principles, we can hypothesize the relative antimicrobial strengths of this compound and its analogues.

CompoundStructurePredicted Antimicrobial ActivityRationale
This compound CH3CH(CH3)CH=CHCOOHModerateThe C6 backbone and unsaturation suggest potential activity. The methyl branch may enhance or decrease activity depending on the bacterial species.
Pentanoic Acid (Analogue) CH3(CH2)3COOHLowerShorter, saturated chain likely results in lower lipophilicity and reduced membrane disruption compared to the C6 unsaturated analogue.
Hexanoic Acid (Analogue) CH3(CH2)4COOHHigherLonger saturated chain generally correlates with increased antimicrobial activity.[5]
4-Methylpentanoic Acid (Analogue) CH3CH(CH3)(CH2)2COOHModerate to HighThe saturated, branched structure may have comparable or slightly different activity to hexanoic acid, depending on the target microbe.
2-Hexenoic Acid (Analogue) CH3(CH2)2CH=CHCOOHModerate to HighThe linear unsaturated structure may exhibit potent activity due to its ability to interact with and disrupt microbial membranes.
Anti-inflammatory Properties: The Role of Branched Chains

Branched-chain fatty acids (BCFAs) have demonstrated immune-modulatory and anti-inflammatory effects.[3][7] They can reduce the expression of pro-inflammatory cytokines and modulate inflammatory pathways.[8][9]

Mechanisms of Anti-inflammatory Action:

  • Cytokine Modulation: BCFAs can decrease the production of pro-inflammatory cytokines like IL-6 and TNF-α.[8]

  • NF-κB Pathway Inhibition: Some fatty acids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10]

  • PPAR Activation: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate inflammation, and some fatty acids are known to be their ligands.[8]

Predicted Anti-inflammatory Potential:

The branched structure of this compound suggests it may possess anti-inflammatory properties.

AntiInflammatory_Pathway BCFA Branched-Chain Fatty Acid (e.g., this compound) ImmuneCell Immune Cell (e.g., Macrophage) BCFA->ImmuneCell Enters NFkB NF-κB Pathway ImmuneCell->NFkB Inhibits PPAR PPAR Activation ImmuneCell->PPAR Activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Reduces Production PPAR->Cytokines Reduces Production Inflammation Inflammation Cytokines->Inflammation Drives

Caption: Predicted anti-inflammatory mechanism of branched-chain fatty acids.

Cytotoxicity: A Double-Edged Sword

The cytotoxic potential of unsaturated fatty acids against cancer cell lines has been documented.[11] The mechanisms are thought to involve the induction of oxidative stress and apoptosis. However, cytotoxicity is not always selective for cancer cells, and understanding the therapeutic window is critical.

Factors Influencing Cytotoxicity:

  • Degree of Unsaturation: Polyunsaturated fatty acids often exhibit higher cytotoxicity than monounsaturated ones.

  • Cell Line Specificity: The cytotoxic effect can vary significantly between different cancer cell lines.[12]

  • Concentration Dependence: The concentration of the fatty acid is a critical determinant of its cytotoxic effect.[11]

Hypothesized Cytotoxic Profile:

This compound, being a monounsaturated fatty acid, may exhibit moderate and selective cytotoxicity. Its analogues would be expected to show a range of activities based on their structure.

CompoundPredicted CytotoxicityRationale
This compound ModerateMonounsaturation may induce some level of oxidative stress in cancer cells.
Pentanoic Acid (Analogue) LowSaturated short-chain fatty acids generally show lower cytotoxicity.
Hexanoic Acid (Analogue) Low to ModerateIncreased chain length might slightly increase cytotoxicity.
4-Methylpentanoic Acid (Analogue) Low to ModerateSimilar to hexanoic acid, the branched structure might influence cellular uptake and metabolism.
2-Hexenoic Acid (Analogue) Moderate to HighThe linear unsaturated structure could be more readily incorporated into cellular membranes, potentially leading to higher cytotoxicity.

Experimental Protocols for Biological Activity Assessment

To validate the predicted activities and provide concrete data, standardized experimental protocols are essential. The following are detailed methodologies for assessing the antimicrobial, anti-inflammatory, and cytotoxic properties of this compound and its analogues.

Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Dissolve this compound and its analogues in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Culture: Grow the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the growth medium.

  • Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antimicrobial_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solutions of Compounds Dilution Serial Dilutions in 96-well Plate Stock->Dilution Culture Grow Bacterial Cultures Inoculation Inoculate with Bacteria Culture->Inoculation Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC Determine MIC Incubation->MIC

Caption: Workflow for the broth microdilution antimicrobial assay.

Anti-inflammatory Activity: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with LPS.

Step-by-Step Protocol:

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Seed the cells into a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound or its analogues for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an ELISA kit.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][14]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or its analogues for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

While this compound is primarily known as a flavoring agent, its chemical structure suggests a potential for underexplored biological activities. This guide has provided a comparative framework based on the structure-activity relationships of related fatty acids, predicting moderate antimicrobial, anti-inflammatory, and cytotoxic properties. The detailed experimental protocols provided herein offer a clear path for researchers to empirically validate these predictions.

Future research should focus on synthesizing a panel of analogues of this compound to systematically investigate the impact of chain length, unsaturation, and branching on biological activity. Such studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to a broader understanding of the pharmacological properties of short-chain fatty acids, potentially leading to the development of novel therapeutic agents.

References

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A Researcher's Guide to Antibody Specificity: Assessing Cross-Reactivity of Antibodies to 4-Methyl-2-pentenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the generation of highly specific antibodies against small molecules is a cornerstone of robust and reliable immunoassays. However, the very nature of small molecules, or haptens, presents a significant challenge: the potential for cross-reactivity with structurally similar compounds. This guide provides an in-depth, technical comparison of antibody cross-reactivity against a panel of 4-Methyl-2-pentenoic acid derivatives. We will delve into the experimental design, methodology, and interpretation of results, offering insights grounded in scientific expertise to ensure the development of trustworthy and specific immunoassays.

The Challenge of Hapten Immunogenicity and the Imperative of Specificity

Small molecules like this compound are not immunogenic on their own.[1][2] To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, a process known as hapten-carrier conjugation.[3][][5] While this technique is effective in producing antibodies, the resulting polyclonal or monoclonal antibodies may not only recognize the target hapten but also bind to structurally related molecules.[6][7] This cross-reactivity can lead to false-positive results and inaccurate quantification in immunoassays, compromising the integrity of research and diagnostic findings.[7][8] Therefore, a thorough evaluation of antibody specificity is not just a recommendation but a critical step in assay validation.

This guide will walk you through a comprehensive study designed to assess the cross-reactivity of a polyclonal antibody raised against this compound. We will utilize a competitive enzyme-linked immunosorbent assay (cELISA), a powerful and widely used technique for quantifying small molecules and determining antibody specificity.[9][10][11]

Experimental Design: A Framework for Evaluating Cross-Reactivity

A robust assessment of antibody cross-reactivity hinges on a well-conceived experimental design. The core principle is to challenge the antibody with a panel of compounds that are structurally analogous to the target analyte, this compound.

Synthesis of this compound Derivatives

To systematically evaluate cross-reactivity, a series of derivatives of this compound were synthesized. These compounds were designed to probe the antibody's tolerance to modifications at different positions of the parent molecule. The selected derivatives include alterations in the alkyl chain, the position of the double bond, and the carboxylic acid group.

Diagram 1: Experimental Workflow for Cross-Reactivity Assessment

workflow cluster_synthesis Derivative Synthesis & Characterization cluster_conjugation Hapten-Carrier Conjugation cluster_assay Competitive ELISA cluster_analysis Data Analysis s1 Synthesize Analogs of This compound s2 Purify via Chromatography s1->s2 s3 Characterize via NMR & MS s2->s3 c1 Activate this compound (e.g., EDC/NHS chemistry) s3->c1 a2 Add Antibody and Competing Derivative s3->a2 c2 Conjugate to Carrier Protein (e.g., BSA for ELISA, KLH for immunization) c1->c2 c3 Purify Conjugate c2->c3 a1 Coat plate with This compound-BSA c3->a1 a1->a2 a3 Incubate & Wash a2->a3 a4 Add Enzyme-linked Secondary Antibody a3->a4 a5 Incubate & Wash a4->a5 a6 Add Substrate & Measure Signal a5->a6 d1 Generate Inhibition Curves a6->d1 d2 Calculate IC50 Values d1->d2 d3 Determine Cross-Reactivity (%) d2->d3

Caption: A schematic of the key stages in the cross-reactivity study.

Methodology: A Step-by-Step Protocol for Competitive ELISA

The following protocol details the steps for performing a competitive ELISA to determine the cross-reactivity of the anti-4-Methyl-2-pentenoic acid antibody.

Reagents and Materials
  • 96-well microtiter plates

  • Coating antigen: this compound conjugated to Bovine Serum Albumin (BSA)

  • Primary antibody: Polyclonal antibody raised against this compound-Keyhole Limpet Hemocyanin (KLH) conjugate

  • Secondary antibody: Horseradish peroxidase (HRP)-conjugated anti-species IgG

  • Competing antigens: this compound and its synthesized derivatives

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Protocol
  • Coating:

    • Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the coating solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the competing antigens (this compound and its derivatives) in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each competing antigen dilution with 50 µL of the primary antibody at its optimal dilution for 30 minutes at room temperature.

    • Wash the coated and blocked plate three times with wash buffer.

    • Transfer 100 µL of the pre-incubated antibody-antigen mixture to the corresponding wells.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Results: Quantifying Cross-Reactivity

The data obtained from the competitive ELISA is used to generate inhibition curves for each of the tested compounds. From these curves, the concentration of the competing antigen that inhibits 50% of the antibody binding (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of derivative) x 100

Table 1: Cross-Reactivity of the Anti-4-Methyl-2-pentenoic Acid Antibody with Structural Analogs

Compound No.Compound NameStructureIC50 (µg/mL)Cross-Reactivity (%)
1This compoundCH₃CH(CH₃)CH=CHCOOH0.5100
22-Methyl-2-pentenoic acidCH₃CH₂C(CH₃)=CHCOOH10.24.9
34-Methyl-3-pentenoic acidCH₃C(CH₃)=CHCH₂COOH25.81.9
44-Methylpentanoic acidCH₃CH(CH₃)CH₂CH₂COOH>100<0.5
52-Pentenoic acidCH₃CH₂CH=CHCOOH5.19.8
64-Methyl-2-pentenolCH₃CH(CH₃)CH=CHCH₂OH>100<0.5

Diagram 2: Chemical Structures of this compound and its Derivatives

structures cluster_1 1. This compound cluster_2 2. 2-Methyl-2-pentenoic acid cluster_3 3. 4-Methyl-3-pentenoic acid cluster_4 4. 4-Methylpentanoic acid cluster_5 5. 2-Pentenoic acid cluster_6 6. 4-Methyl-2-pentenol s1 s1 s2 s2 s3 s3 s4 s4 s5 s5 s6 s6

Sources

A Comparative Benchmarking Guide to the Synthesis of 4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-2-pentenoic acid, a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals, presents a compelling case study for the comparative analysis of synthetic methodologies. Its α,β-unsaturated carboxylic acid structure allows for its preparation through several classic organic reactions. This guide provides an in-depth technical comparison of three prominent methods for the synthesis of this compound: the Knoevenagel-Doebner Condensation, the Reformatsky Reaction, and the Wittig Reaction.

The objective of this guide is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the nuances, advantages, and limitations of each approach. By examining the mechanistic underpinnings, detailed experimental protocols, and key performance indicators such as yield, stereoselectivity, and operational complexity, this document aims to facilitate informed decisions in synthetic route selection and optimization.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route is a critical decision in chemical process development, governed by factors including yield, purity, cost of starting materials, and scalability. The following sections provide a detailed examination of three distinct and effective methods for the synthesis of this compound.

Method Starting Materials Key Reagents Typical Yield Stereoselectivity Operational Complexity
Knoevenagel-Doebner Condensation Isobutyraldehyde, Malonic AcidPyridine, PiperidineGood to ExcellentPredominantly (E)-isomerModerate
Reformatsky Reaction Isobutyraldehyde, α-halo ester (e.g., ethyl bromoacetate)Zinc metalModerate to GoodGenerally lowHigh (requires activation of zinc)
Wittig Reaction Isobutyraldehyde, (Carboxymethylene)triphenylphosphoraneStrong base (e.g., n-BuLi) or stable ylideGood to ExcellentDependent on ylide structureHigh (requires preparation of phosphonium salt and ylide)

Method 1: Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a highly reliable method for the synthesis of α,β-unsaturated carboxylic acids.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. The Doebner modification, which utilizes pyridine as a solvent and a catalytic amount of piperidine, is particularly effective as it facilitates both the condensation and subsequent decarboxylation in a single operational step.[2][3]

Mechanistic Rationale

The reaction is initiated by the deprotonation of malonic acid by piperidine to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of isobutyraldehyde. The resulting aldol-type addition product undergoes dehydration, and subsequent decarboxylation, driven by the heat of the reaction, to yield the final α,β-unsaturated carboxylic acid. The use of pyridine as the solvent is crucial as it also acts as a catalyst for the decarboxylation step.

Knoevenagel_Doebner cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration & Decarboxylation MA Malonic Acid Enolate Enolate MA->Enolate Deprotonation Pip Piperidine Iso Isobutyraldehyde Adduct Aldol Adduct Enolate->Adduct Attack on Carbonyl Product This compound Adduct->Product -H2O, -CO2

Knoevenagel-Doebner Reaction Pathway
Experimental Protocol
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyraldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Method 2: Reformatsky Reaction

The Reformatsky reaction provides an alternative route to β-hydroxy esters, which can be subsequently dehydrated to yield α,β-unsaturated esters and, after hydrolysis, the corresponding carboxylic acids.[4][5] This reaction employs an α-halo ester and a carbonyl compound in the presence of metallic zinc.[4]

Mechanistic Rationale

The key step in the Reformatsky reaction is the formation of an organozinc reagent, often referred to as a Reformatsky enolate.[5] Zinc metal undergoes oxidative insertion into the carbon-halogen bond of the α-halo ester. This organozinc intermediate then adds to the carbonyl group of isobutyraldehyde. The resulting zinc alkoxide is hydrolyzed upon acidic workup to furnish a β-hydroxy ester. A subsequent dehydration step, typically acid-catalyzed, yields the α,β-unsaturated ester, which is then hydrolyzed to the desired carboxylic acid. A significant challenge of this method is the activation of the zinc metal, which is often crucial for the reaction to proceed efficiently.

Reformatsky cluster_1 Step 1: Organozinc Formation cluster_2 Step 2: Carbonyl Addition cluster_3 Step 3: Hydrolysis & Dehydration Haloester α-Halo Ester Organozinc Reformatsky Enolate Haloester->Organozinc Oxidative Addition Zn Zinc Iso Isobutyraldehyde Adduct Zinc Alkoxide Organozinc->Adduct Nucleophilic Attack Product This compound Adduct->Product H3O+, -H2O, Hydrolysis

Reformatsky Reaction Pathway
Experimental Protocol
  • Activate zinc powder by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

  • In a flame-dried flask under an inert atmosphere, add the activated zinc (1.5 eq) and a crystal of iodine.

  • Add a solution of isobutyraldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) in dry THF dropwise to the zinc suspension.

  • Initiate the reaction by gentle heating. Once initiated, maintain the reaction at a gentle reflux for 2-3 hours.

  • Cool the reaction mixture and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude β-hydroxy ester is then dehydrated by refluxing with a catalytic amount of p-toluenesulfonic acid in benzene with a Dean-Stark trap.

  • Finally, the resulting α,β-unsaturated ester is hydrolyzed with aqueous NaOH, followed by acidification to yield this compound.

Method 3: Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds.[6] To synthesize an α,β-unsaturated carboxylic acid, a stabilized phosphorus ylide containing a carboxylate group or a protected carboxylate is required.

Mechanistic Rationale

The Wittig reaction begins with the deprotonation of a phosphonium salt to form a phosphorus ylide. This ylide then reacts with the aldehyde or ketone in a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[6] This intermediate rapidly collapses to form the alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as the one required for this synthesis, generally lead to the formation of the (E)-alkene.

Wittig cluster_1 Step 1: Ylide Formation cluster_2 Step 2: Cycloaddition cluster_3 Step 3: Elimination PhosSalt Phosphonium Salt Ylide Phosphorus Ylide PhosSalt->Ylide Deprotonation Base Strong Base Iso Isobutyraldehyde Oxaphos Oxaphosphetane Ylide->Oxaphos [2+2] Cycloaddition Product This compound Oxaphos->Product -> Alkene + Ph3PO

Sources

A Comparative Guide to the Relative Potency of 4-Methyl-2-pentenoic Acid Derivatives in Antibacterial Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological potency of various derivatives of 4-methyl-2-pentenoic acid, with a specific focus on their antibacterial activities. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate structure-activity relationships and provide a framework for future research and development in this promising class of compounds.

Introduction: The Therapeutic Potential of this compound and its Analogs

This compound is a naturally occurring branched-chain unsaturated fatty acid. While the parent compound itself has shown modest biological activity, including the inhibition of fatty acid biosynthesis in certain microorganisms, its chemical scaffold presents a versatile platform for the development of more potent and specific therapeutic agents. The lipophilic nature of the 4-methylpentyl group, combined with the reactive potential of the carboxylic acid and the carbon-carbon double bond, allows for a wide range of structural modifications.

Recent research has focused on the synthesis of complex derivatives of this compound, revealing significant potential in the realm of antibacterial drug discovery. This guide will delve into a specific series of these derivatives, comparing their in vitro potencies against a panel of clinically relevant bacteria, including multidrug-resistant strains.

Comparative Potency of Substituted (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic Acids

A significant study in the exploration of this compound derivatives has been the synthesis and evaluation of a series of compounds featuring a complex heterocyclic moiety attached to the core structure. These derivatives, specifically (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[1]

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these derivatives against various bacterial strains. The MIC is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1]

Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL) of this compound Derivatives [1]

Compound IDR-group on PhenylfuranS. aureus RN 4220S. aureus KCTC 503MRSA CCARM 3090MRSA CCARM 3108QRSA CCARM 3506QRSA CCARM 3519
4c 4-F242222
4d 4-Cl242222
4e 4-Br242222
4f 4-I242222
4g 4-CH₃244444
4h 4-OCH₃448888
Norfloxacin (Positive Control)2-----
Oxacillin (Positive Control)1-----

*MRSA: Methicillin-resistant Staphylococcus aureus *QRSA: Quinolone-resistant Staphylococcus aureus

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals several key insights into the structure-activity relationship of these complex this compound derivatives:

  • Halogen Substitution: Derivatives with halogen substitutions (compounds 4c-4f ) on the phenylfuran ring consistently demonstrated the most potent antibacterial activity, with MIC values of 2 µg/mL against all tested resistant strains.[1] This suggests that the electronegativity and size of the halogen atoms at the para-position of the phenyl ring are crucial for potent inhibition.

  • Electron-Donating Groups: The presence of electron-donating groups, such as a methyl (4g ) or methoxy (4h ) group, led to a decrease in antibacterial potency against the resistant strains.[1] This indicates that electron-withdrawing properties on the phenylfuran moiety enhance the antibacterial effect.

  • Gram-Negative Inactivity: It is noteworthy that none of the tested compounds in this series showed significant activity against the Gram-negative bacterium E. coli at concentrations up to 64 µg/mL.[1] This suggests a potential mechanism of action that is specific to Gram-positive bacteria or that the compounds are unable to effectively penetrate the outer membrane of Gram-negative organisms.

Postulated Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

While the precise molecular target of these complex derivatives has not been definitively elucidated, the known activity of the parent compound, this compound, as an inhibitor of fatty acid biosynthesis provides a compelling hypothesis. Fatty acid synthesis is an essential metabolic pathway for bacteria, making it an attractive target for antimicrobial agents.

One potential enzyme target within this pathway is 3-ketoacyl-CoA thiolase . This enzyme catalyzes the final step in the fatty acid elongation cycle. Inhibition of this enzyme would disrupt the production of fatty acids necessary for bacterial membrane synthesis and other vital cellular functions. The lipophilic nature of the this compound scaffold and its derivatives may facilitate their transport into the bacterial cell and interaction with this enzyme.

Below is a conceptual diagram illustrating the potential role of this compound derivatives in the inhibition of bacterial fatty acid synthesis.

FattyAcidSynthesisInhibition cluster_pathway Bacterial Fatty Acid Synthesis Pathway cluster_inhibition Proposed Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP MAT 3-Ketoacyl-ACP 3-Ketoacyl-ACP Acyl-ACP->3-Ketoacyl-ACP KAS 3-Hydroxyacyl-ACP 3-Hydroxyacyl-ACP 3-Ketoacyl-ACP->3-Hydroxyacyl-ACP KAR Enoyl-ACP Enoyl-ACP 3-Hydroxyacyl-ACP->Enoyl-ACP DH Elongated Acyl-ACP Elongated Acyl-ACP Enoyl-ACP->Elongated Acyl-ACP ER Fatty Acids Fatty Acids Elongated Acyl-ACP->Fatty Acids TE Derivative 4-Methyl-2-pentenoic Acid Derivative Thiolase 3-Ketoacyl-CoA Thiolase Derivative->Thiolase Inhibits caption Conceptual pathway of bacterial fatty acid synthesis and proposed inhibition.

Caption: Conceptual pathway of bacterial fatty acid synthesis and proposed inhibition.

Experimental Protocols

The determination of the relative potency of these this compound derivatives relies on standardized and reproducible bioassays. The following is a detailed protocol for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique in antimicrobial susceptibility testing.

Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard methodologies and is suitable for determining the MIC of lipophilic compounds such as the this compound derivatives discussed.[1]

I. Materials and Reagents:

  • Test compounds (this compound derivatives)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Broth (MHB, sterile)

  • Bacterial strains (e.g., S. aureus, MRSA, QRSA)

  • Positive control antibiotics (e.g., Norfloxacin, Oxacillin)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator (37°C)

  • Spectrophotometer

II. Experimental Workflow:

The following diagram illustrates the key steps in the broth microdilution assay.

MIC_Workflow A 1. Prepare Stock Solutions of Test Compounds in DMSO B 2. Prepare Serial Dilutions in 96-well Plate A->B D 4. Inoculate Wells with Bacterial Suspension B->D C 3. Prepare Standardized Bacterial Inoculum C->D E 5. Incubate Plates at 37°C for 18-24h D->E F 6. Read and Interpret MIC (Lowest concentration with no visible growth) E->F caption Workflow for MIC determination by broth microdilution.

Caption: Workflow for MIC determination by broth microdilution.

III. Step-by-Step Procedure:

  • Preparation of Test Compound Stock Solutions:

    • Dissolve the this compound derivatives in sterile DMSO to a high concentration (e.g., 1280 µg/mL). The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity to the bacteria.[1]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound. This will create a range of concentrations (e.g., from 64 µg/mL to 0.5 µg/mL).

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains in MHB to the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the final bacterial inoculum to each well containing the serially diluted compounds.

    • Include a positive control well (bacteria and MHB, no compound) and a negative control well (MHB only, no bacteria).

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

The (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acid derivatives represent a promising class of antibacterial agents with potent activity against Gram-positive bacteria, including challenging multidrug-resistant strains. The structure-activity relationship analysis clearly indicates that electron-withdrawing halogen substituents on the phenylfuran ring are key for enhanced potency.

Further research is warranted to fully elucidate the mechanism of action of these compounds and to explore modifications that could broaden their spectrum of activity to include Gram-negative bacteria. Investigating simpler ester and amide derivatives of the core this compound scaffold could also lead to the discovery of novel antimicrobial agents with different activity profiles. The methodologies and comparative data presented in this guide provide a solid foundation for these future endeavors in the critical field of antibiotic discovery.

References

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC.
  • This compound | 10321-71-8 | FM35594. Biosynth.

Sources

A Comparative Guide to the Inter-laboratory Validation of 4-Methyl-2-pentenoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of specific organic molecules is paramount. 4-Methyl-2-pentenoic acid, a branched-chain unsaturated fatty acid, represents a class of compounds that can pose analytical challenges due to its volatility and structural characteristics. This guide provides an in-depth comparison of two widely adopted analytical methodologies for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

The objective of this document is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, performance, and practical considerations of these techniques. By presenting a side-by-side comparison supported by established experimental data and validation principles, this guide aims to facilitate informed decisions in selecting the most appropriate analytical strategy for their specific research and quality control needs. The core of this guide is built upon the principles of inter-laboratory validation, ensuring that the methodologies discussed are robust, reproducible, and transferable.

Principles of Inter-laboratory Validation

Before delving into the specific analytical techniques, it is crucial to understand the framework of inter-laboratory validation. An inter-laboratory comparison is the organization, performance, and evaluation of measurements or tests on the same or similar items by two or more laboratories in accordance with predetermined conditions.[1][2][3] The goal is to assess the reproducibility and transferability of an analytical method. Key validation parameters, as outlined in authoritative guidelines such as ICH Q2(R1) and ISO/IEC 17025, include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[4][5][6]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often employed to increase volatility and improve chromatographic peak shape. A common approach involves the silylation of the carboxylic acid group.

Experimental Workflow: GC-MS with Silylation

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Sample->Extraction Drying Evaporation of Solvent under Nitrogen Extraction->Drying Derivatization Addition of Silylating Agent (e.g., BSTFA with 1% TMCS) Drying->Derivatization Incubation Incubation (e.g., 60°C for 30 min) Derivatization->Incubation Injection Injection into GC-MS Incubation->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Detection Mass Spectrometric Detection (Scan or SIM mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Calibration Curve Integration->Quantification

Caption: Workflow for the GC-MS analysis of this compound with silylation derivatization.

Detailed Protocol: GC-MS
  • Sample Preparation:

    • To 1 mL of the sample (e.g., plasma, cell culture media), add a suitable internal standard.

    • Acidify the sample with hydrochloric acid to a pH of approximately 2.

    • Perform a liquid-liquid extraction with 2 mL of a non-polar solvent like ethyl acetate. Vortex and centrifuge.

    • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and incubate at 60°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injection Volume: 1 µL, splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC offers a robust alternative for the analysis of carboxylic acids. For compounds lacking a strong chromophore, such as this compound, direct UV detection at low wavelengths is a viable approach. This method avoids the need for derivatization, simplifying sample preparation.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing This compound Filtration Filtration through 0.45 µm syringe filter Sample->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Calibration Curve Integration->Quantification

Caption: Workflow for the direct HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV
  • Sample Preparation:

    • Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC-UV Analysis:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) in an isocratic or gradient elution. A typical starting point is a 40:60 (v/v) ratio of acetonitrile to buffer.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detector: Set to a low wavelength, typically 210 nm, for the detection of the carboxylic acid functional group.

Inter-laboratory Performance Comparison

The following table summarizes the expected performance characteristics for each method, based on a synthesis of published data for short-chain carboxylic acids and established validation principles. These values represent typical outcomes from a well-controlled inter-laboratory validation study.

Validation ParameterGC-MS with DerivatizationHPLC-UV (Direct)Justification and Rationale
Specificity HighModerateGC-MS provides high specificity due to the combination of chromatographic retention time and mass spectral fragmentation patterns. HPLC-UV specificity is dependent on chromatographic resolution from matrix components, as UV detection is less selective.
Linearity (R²) > 0.995> 0.99Both methods are capable of excellent linearity. GC-MS often achieves slightly higher correlation coefficients due to lower baseline noise.[7]
Precision (RSD%) < 10%< 15%The multi-step derivatization process in GC-MS can introduce slightly more variability compared to the direct injection HPLC method. However, with automation, both can achieve high precision.[4][8]
Accuracy/Recovery (%) 85 - 115%90 - 110%Accuracy is highly dependent on the sample matrix. The extraction step in the GC-MS protocol can lead to some analyte loss, while the simpler HPLC sample preparation can result in slightly better recovery.[2][9]
Limit of Quantification (LOQ) Low µM to nM rangeMid to high µM rangeGC-MS, particularly with SIM mode, generally offers superior sensitivity compared to direct UV detection, allowing for the quantification of lower concentrations of the analyte.[4][8]
Robustness ModerateHighThe HPLC method is generally more robust as it has fewer critical steps. The derivatization step in the GC-MS method is sensitive to moisture and reagent quality, requiring careful control.
Throughput LowerHigherThe derivatization and longer GC run times result in lower sample throughput for the GC-MS method compared to the faster analysis times often achievable with HPLC.

Conclusion and Recommendations

Both GC-MS with derivatization and direct HPLC-UV analysis are suitable and validatable methods for the quantification of this compound. The choice between the two is contingent on the specific requirements of the analysis.

GC-MS is the preferred method when:

  • High sensitivity and specificity are paramount. The ability to use SIM mode and obtain mass spectral data provides unequivocal identification and allows for lower limits of detection.

  • Complex matrices are being analyzed. The extraction and cleanup steps inherent in the protocol can help to reduce matrix interference.

HPLC-UV is advantageous when:

  • High throughput and simplicity are required. The direct injection method is faster and involves fewer sample preparation steps.

  • Analyte concentrations are expected to be in the higher µM range or above.

  • A more robust and easily transferable method is desired for routine quality control.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the project's analytical needs, available instrumentation, and the desired balance between sensitivity, specificity, and throughput. It is recommended that any laboratory adopting one of these methods performs an in-house validation to confirm that the performance characteristics meet their specific requirements.

References

  • Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. Calib-pro.com. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst. [Link]
  • Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Shimadzu. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. MDPI. [Link]
  • ISO 17025 Interlabor
  • Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS).
  • Column comparison and method development for the analysis of short-chain carboxylic acids by zwitterionic hydrophilic interaction liquid chromatography with UV detection. PubMed. [Link]
  • Rapid and Accurate Simultaneous Determination of Seven Short-Chain Fatty Acids in Feces by Gas Chromatography – Mass Spectrometry (GC-MS): Application in Type 2 Diabetic Rats and Drug Therapy.
  • Derivatization of carboxylic groups prior to their LC analysis – A review.
  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain F
  • Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro ferment
  • Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. PubMed. [Link]
  • Separation of 2-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 4-Methyl-2-pentenoic acid (CAS No. 1575-74-2). In modern research and development, particularly within drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe, ethical, and efficient laboratory environment. This document provides essential, step-by-step procedural guidance, grounded in established safety protocols and regulatory standards, to ensure that this corrosive organic acid is handled and disposed of with the utmost care. Our objective is to empower you, our scientific colleagues, with the knowledge to manage this chemical confidently, safeguarding both personnel and the environment.

Hazard Identification and Risk Profile

This compound is an organic carboxylic acid. Its hazard profile is primarily defined by its corrosivity.[1][2][3] Understanding these hazards is the critical first step in establishing a safe handling and disposal workflow.

  • Primary Hazard: The substance is classified as corrosive. It causes severe skin burns and serious eye damage upon contact.[2][3][4][5] The GHS signal word is "Danger".[4]

  • Secondary Hazard: It is harmful if swallowed, which can cause burns to the mouth and esophagus.[3][4]

  • Environmental Hazard: While specific environmental data is limited, it is known that before neutralization, the product may pose a danger to aquatic organisms.[4] Therefore, release into the environment and entry into drains must be strictly avoided.[3][4][6]

  • Regulatory Classification: For transport and disposal, it is typically classified under UN3265, "Corrosive liquid, acidic, organic, n.o.s.".[4][7] This classification mandates specific handling and disposal protocols under hazardous waste regulations.[8][9]

Essential Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable when handling this compound. The causality is clear: direct contact can cause severe, irreversible tissue damage. The following table summarizes the minimum required PPE.

EquipmentSpecificationRationale
Eye/Face Protection Tight-sealing safety goggles and a full-face shield.Protects against splashes that can cause serious eye damage.[4][10][11][12]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents severe skin burns upon contact.[4][12][13]
Body Protection Chemical-resistant lab coat or apron.Protects skin from accidental spills and splashes.[4][11][12]
Respiratory Protection Use only in a well-ventilated area or a chemical fume hood.[10][12][14]Prevents inhalation of vapors, which can be irritating to the respiratory tract.[4][6]

Causality Behind PPE Selection: The choice of nitrile or neoprene gloves is based on their proven resistance to corrosive organic acids. A face shield is mandated in addition to goggles because of the significant risk of severe facial burns from a splash. All handling, including transfers and dilutions, should be performed within a certified chemical fume hood to contain any vapors at the source.

Spill Management Protocol

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination. The following protocol is for small, manageable laboratory spills. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[13][14]

Step-by-Step Spill Cleanup:

  • Alert & Secure: Immediately alert personnel in the area.[14][15] Ensure the spill area is well-ventilated, preferably within a fume hood.[4]

  • Don PPE: Before approaching the spill, don the full PPE outlined in Section 2.

  • Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or earth.[4][12][13] Start from the outside and work inwards to prevent the spill from spreading.[15]

  • Neutralization (Optional but Recommended): Carefully and slowly apply an acid neutralizer, such as sodium bicarbonate, to the contained spill.[14][15] Avoid excessive frothing.

  • Absorption: Once neutralized, absorb the material with the inert absorbent.

  • Collection: Carefully scoop the absorbed material and residue into a clearly labeled, compatible hazardous waste container.[13][14][15] Use spark-proof tools if there is any fire risk.[11]

  • Decontamination: Clean the spill area with a mild detergent and water solution.[15]

  • Disposal: Seal the waste container and manage it according to the disposal procedures in Section 4. Wash hands thoroughly after the cleanup is complete.[14]

Waste Management and Disposal Pathway

Disposal of this compound is strictly regulated. It must be managed as hazardous waste.[3] Under no circumstances should it be disposed of down the drain.[3]

Step-by-Step Disposal Protocol:

  • Waste Identification: All waste streams containing this compound must be identified as "Hazardous Waste: Corrosive, Acidic, Organic".

  • Segregation: This is a critical control point. Never mix this compound waste with incompatible materials. Key incompatibilities include:

    • Bases: Causes a strong exothermic neutralization reaction.

    • Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[12][13]

    • Inorganic Acids (e.g., Hydrochloric, Sulfuric): Mixing organic and inorganic acid waste streams is poor practice and may violate disposal facility acceptance criteria.[13]

  • Containerization:

    • Use only designated, compatible, and leak-proof hazardous waste containers, such as high-density polyethylene (HDPE) or glass.[13] The original product container is often a suitable choice.[16]

    • Keep the container securely closed at all times, except when adding waste.[17]

    • Ensure the container is clearly and accurately labeled with a hazardous waste tag, listing all chemical constituents by their full name and approximate percentages.[13][16]

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials.[3][10][12] A dedicated corrosives or flammables cabinet is appropriate.[12][18]

  • Final Disposal: Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][4][10] They are equipped to transport and dispose of the material in compliance with all local and national regulations, typically via high-temperature incineration.[14][19]

Waste_Disposal_Workflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposition start 4-Methyl-2-pentenoic Acid Waste Generated collect Collect in a Designated, Compatible & Labeled Hazardous Waste Container start->collect  Step 1 segregate Segregate from Incompatible Materials (Bases, Oxidizers) collect->segregate  Step 2 store Store Sealed Container in Designated Satellite Accumulation Area segregate->store  Step 3 pickup Arrange for Pickup by Licensed Hazardous Waste Contractor store->pickup  Step 4 end Transport to Approved TSDF for Incineration pickup->end

Caption: Waste Disposal Decision Workflow for this compound.

Emergency First Aid Procedures

Immediate action is required following any exposure. Facilities must be equipped with an accessible eyewash station and safety shower.[10][12]

  • After Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[12] Seek immediate medical attention.[2][3][4][12]

  • After Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[10] Seek immediate medical attention.[2][3][4]

  • After Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[2][3][4][10] If the victim is conscious, give 2-4 cupfuls of water or milk.[12] Seek immediate medical attention.[2][3][4][12]

  • After Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][4][10] If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

References

  • 4-Pentenoic acid, 2-methyl- Safety D
  • This compound Product Details. The Good Scents Company. [Link]
  • 4-Pentenoic acid, 2-methyl-, ethyl ester Safety D
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
  • Chemical Spill Procedures. Clarkson University. [Link]
  • Material Safety Data Sheet - 2-Methyl-4-Pentenoic Acid, 98%. Cole-Parmer. [Link]
  • 2-Methyl-4-pentenoic acid Safety Data Sheet. (2025). Thermo Fisher Scientific. [Link]
  • This compound Summary.
  • Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]
  • 4-Methyl-2-pentanone Safety D
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. U.S. Government Publishing Office. [Link]
  • EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division. [Link]
  • Letter regarding polymerization treatment of scrap resins. (2020). U.S. Environmental Protection Agency. [Link]
  • Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency. [Link]
  • Closure and Post-Closure Care Requirements for Hazardous Waste Treatment, Storage and Disposal Facilities. (2025). U.S. Environmental Protection Agency. [Link]
  • 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. (2022). U.S. Environmental Protection Agency. [Link]

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Navigating the Handling of 4-Methyl-2-pentenoic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling protocols is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling of 4-Methyl-2-pentenoic acid, focusing on the critical aspect of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the rationale behind each protective measure to empower you with the knowledge to work confidently and safely.

Understanding the Risks: The Corrosive Nature of this compound

This compound is classified as a corrosive substance.[1][2] This designation is not merely a label; it signifies a chemical that can cause severe, irreversible damage to skin, eyes, and the respiratory tract upon contact.[2][3][4][5] The primary hazards associated with this compound are severe skin burns and serious eye damage.[2][3][4][5] Therefore, the selection of appropriate PPE is not just a recommendation but a critical line of defense.

Core Principles of Protection: A Multi-layered Approach

Effective protection against this compound relies on a multi-layered strategy that encompasses primary engineering controls, such as fume hoods, and a robust selection of personal protective equipment. The specific combination of PPE will depend on the scale of the experiment and the potential for exposure.

Experimental Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check Start Start: Handling This compound Assess_Scale Assess Scale of Work (e.g., small vs. large quantity) Start->Assess_Scale Small_Scale Small Scale / Low Exposure (e.g., microliter quantities) Assess_Scale->Small_Scale Small Large_Scale Large Scale / High Exposure (e.g., gram quantities or more) Assess_Scale->Large_Scale Large Assess_Aerosol Potential for Aerosol or Vapor Generation? Aerosol_Yes Respiratory Protection Required Assess_Aerosol->Aerosol_Yes Yes Aerosol_No Standard PPE Sufficient Assess_Aerosol->Aerosol_No No Core_PPE Core PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat Small_Scale->Core_PPE Enhanced_PPE Enhanced PPE: - Chemical-Resistant Gloves (e.g., Butyl Rubber) - Chemical Goggles - Face Shield - Chemical-Resistant Apron or Suit Large_Scale->Enhanced_PPE Final_Check Final PPE Check: - Proper Fit - No Damage Aerosol_Yes->Final_Check Aerosol_No->Final_Check Core_PPE->Assess_Aerosol Enhanced_PPE->Assess_Aerosol

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Detailed PPE Recommendations

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-scale (<1g) solution preparation and transfers inside a certified chemical fume hood. Safety glasses with side shields.Nitrile gloves (double-gloving recommended).Standard laboratory coat.Not generally required if work is performed in a fume hood.
Large-scale (>1g) work, or any work with the potential for splashing, outside of a fume hood. Chemical safety goggles and a face shield.[3][6]Chemical-resistant gloves (e.g., butyl rubber or Viton™). Inspect gloves for any signs of degradation before use.Chemical-resistant apron over a laboratory coat.[3]A NIOSH-approved respirator with an organic vapor cartridge is recommended if ventilation is insufficient or if vapors/aerosols are generated.[3][7]
Emergency Spill Response Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Full chemical-resistant suit or apron.Self-contained breathing apparatus (SCBA) for large spills or in confined spaces.[3]

Procedural Guidance: Step-by-Step Protocols

Donning and Doffing PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on your laboratory coat and fasten it completely. If a chemical-resistant apron is required, wear it over the lab coat.

  • Gloves: Don the appropriate chemical-resistant gloves. If double-gloving, put on the first pair, then the second.

  • Eye/Face Protection: Put on safety glasses, goggles, or a face shield.

  • Respirator (if required): Perform a fit check according to the manufacturer's instructions.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove the outer pair of gloves first (if double-gloved). Then, remove the inner pair by peeling them off from the cuff, turning them inside out.

  • Lab Coat/Apron: Unfasten and remove your lab coat or apron, folding the contaminated exterior inward.

  • Eye/Face Protection: Remove by handling the earpieces or strap.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[3]

Operational and Disposal Plans

Handling and Storage
  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]

  • Avoid contact with skin, eyes, and clothing.[3][8]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, and reducing agents.[6][8]

  • Keep containers tightly closed when not in use.[9] Store in a corrosive-resistant container.[2]

Spill and Emergency Procedures
  • Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[3] Place the contaminated material into a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area immediately. For emergency response, personnel should wear full protective equipment, including respiratory protection.[3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[3][5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5][6]

Disposal
  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2][9] Do not dispose of it down the drain.

By adhering to these rigorous safety protocols, you can mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • The Good Scents Company. (n.d.). This compound.
  • Synerzine. (2018). 4-Pentenoic acid, 2-methyl- Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Safety Data Sheet. (2019). 4-Methyl-2-Pentanone.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • Cole-Parmer. (n.d.). 2-Pyrrolidone-5-carboxylic acid, sodium salt, 50 wt% solution in water.
  • Occupational Safety and Health Administration. (1993). Acetic and Formic Acids in Workplace Atmospheres.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.